molecular formula C48H55FN5O8P B12389774 DMT-2'-F-dC(Bz)-CE-Phosphoramidite

DMT-2'-F-dC(Bz)-CE-Phosphoramidite

Numéro de catalogue: B12389774
Poids moléculaire: 879.9 g/mol
Clé InChI: FRKTVAMUNPTWSJ-BMDAQKNPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DMT-2'-F-dC(Bz)-CE-Phosphoramidite is a useful research compound. Its molecular formula is C48H55FN5O8P and its molecular weight is 879.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C48H55FN5O8P

Poids moléculaire

879.9 g/mol

Nom IUPAC

N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-fluorooxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C48H55FN5O8P/c1-32(2)54(33(3)4)63(60-28-14-27-50)61-30-41-42(62-46(43(41)49)53-29-34(5)44(52-47(53)56)51-45(55)35-15-10-8-11-16-35)31-59-48(36-17-12-9-13-18-36,37-19-23-39(57-6)24-20-37)38-21-25-40(58-7)26-22-38/h8-13,15-26,29,32-33,41-43,46H,14,28,30-31H2,1-7H3,(H,51,52,55,56)/t41?,42-,43+,46-,63?/m1/s1

Clé InChI

FRKTVAMUNPTWSJ-BMDAQKNPSA-N

SMILES isomérique

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F

SMILES canonique

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to DMT-2'-F-dC(Bz)-CE-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMT-2'-F-dC(Bz)-CE-Phosphoramidite is a critical building block in the chemical synthesis of modified oligonucleotides, enabling the introduction of 2'-fluoro-2'-deoxycytidine into nucleic acid sequences. This modification confers enhanced thermal stability and nuclease resistance to the resulting oligonucleotides, making them highly valuable for a range of therapeutic and diagnostic applications, including antisense therapy, siRNA, and aptamers. This guide provides a comprehensive overview of its chemical properties, quantitative performance data, and detailed experimental protocols for its use in automated solid-phase oligonucleotide synthesis.

Introduction

The strategic incorporation of modified nucleosides is a cornerstone of modern oligonucleotide-based therapeutics and diagnostics. Among these, 2'-fluoro modifications have gained significant attention due to their ability to impart favorable biological and physical properties. This compound is the standard reagent for introducing 2'-fluoro-2'-deoxycytidine residues during solid-phase synthesis. The fluorine atom at the 2' position of the ribose sugar mimics the C3'-endo sugar pucker characteristic of RNA, leading to the formation of stable A-form helices when hybridized with target RNA or DNA strands. This enhanced stability, coupled with increased resistance to enzymatic degradation, makes oligonucleotides containing 2'-fluoro-deoxycytidine potent tools for researchers and drug developers.

Chemical Properties and Specifications

This compound is a complex molecule with several key functional groups that dictate its reactivity and utility in oligonucleotide synthesis.

  • 5'-O-DMT (Dimethoxytrityl) group: An acid-labile protecting group on the 5'-hydroxyl function, which is removed at the beginning of each coupling cycle to allow for chain elongation.

  • 2'-Fluoro group: The key modification that enhances the binding affinity and nuclease resistance of the resulting oligonucleotide.

  • N4-Benzoyl (Bz) group: A base-labile protecting group on the exocyclic amine of cytosine, preventing side reactions during synthesis.

  • 3'-O-(β-cyanoethyl)-N,N-diisopropylphosphoramidite group: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.

A summary of its key chemical identifiers and typical specifications is provided in the table below.

PropertyValue
Full Chemical Name N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluorocytidine-3'-[2-cyanoethyl N,N-Bis(1-methylethyl)phosphoramidite]
Synonyms 2'-F-Bz-dC Phosphoramidite (B1245037), DMT-2'-Fluoro-dC(Bz) Phosphoramidite
CAS Number 161442-19-9
Molecular Formula C46H51FN5O8P
Molecular Weight 851.9 g/mol
Appearance White to off-white powder
Purity (HPLC) Typically ≥98%
Storage Conditions -20°C under an inert atmosphere

Quantitative Performance Data

The incorporation of 2'-fluoro modifications via this compound significantly impacts the properties of the resulting oligonucleotides. The following tables summarize key quantitative data related to its performance.

Table 3.1: Impact on Thermal Stability (Melting Temperature, Tm)

The introduction of 2'-fluoro nucleosides increases the melting temperature of oligonucleotide duplexes, indicating enhanced thermal stability.

Modification ContextApproximate Tm Increase per 2'-F ModificationReference(s)
2'-F-RNA/RNA duplex+1.8 °C to +5 °C[1][2]
2'-F-RNA/DNA duplex+0.5 °C to +4 °C[2]
Single 2'-F-RNA substitution in a DNA/DNA dodecamer+1.2 °C
Fully substituted 2'-F-RNA/DNA duplex+0.5 °C per incorporation

Note: The exact Tm increase can vary depending on the sequence context, the number of modifications, and the hybridization buffer conditions.

Table 3.2: Oligonucleotide Synthesis Parameters

The use of 2'-fluoro phosphoramidites requires slight adjustments to standard oligonucleotide synthesis protocols to ensure high coupling efficiency.

ParameterStandard DNA Phosphoramidites2'-Fluoro Phosphoramidites (including this compound)Reference(s)
Coupling Time ~90 seconds~3 - 10 minutes[3]
Coupling Efficiency >99%>98% (with optimized coupling time)

Experimental Protocols

The following section provides a detailed methodology for the use of this compound in automated solid-phase oligonucleotide synthesis. This protocol is based on standard phosphoramidite chemistry and is adaptable to most automated DNA/RNA synthesizers.

Reagent Preparation
  • Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile (B52724) to a final concentration of 0.08 - 0.15 M. Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.

  • Activator Solution: Prepare a 0.25 M solution of 5-ethylthiotetrazole (ETT) or a 0.50 M solution of 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile.

  • Capping Solutions:

  • Oxidizer Solution: A solution of 0.02 - 0.1 M iodine in THF/water/pyridine.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.

Automated Oligonucleotide Synthesis Cycle

The synthesis is performed on a solid support (e.g., controlled pore glass, CPG) in a cyclical manner. Each cycle consists of four main steps for the addition of a single nucleotide.

Oligo_Synthesis_Cycle cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of this compound) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Chain elongation Oxidation 4. Oxidation (Stabilization of the phosphite (B83602) triester linkage) Capping->Oxidation Blocked failures Oxidation->Deblocking Stable phosphate (B84403) triester (Cycle repeats for next nucleotide)

Figure 1: Automated solid-phase oligonucleotide synthesis cycle.

Step-by-Step Protocol on an Automated Synthesizer (e.g., ABI 380B):

  • Deblocking/Detritylation: The acid-labile 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treating with the deblocking solution for approximately 1-2 minutes. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The this compound solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. The recommended coupling time for 2'-fluoro phosphoramidites is 3-10 minutes to ensure high efficiency.[3]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles. This step is typically performed for 30 seconds.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizer solution. This reaction is rapid and is usually completed within 1 minute.

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection
  • Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support by incubation with a concentrated solution of ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

  • Base Deprotection: The same treatment removes the benzoyl protecting group from the cytosine bases and the cyanoethyl groups from the phosphate backbone. For oligonucleotides containing 2'-fluoro modifications, deprotection is typically carried out by heating at 55-65°C for 8-16 hours with concentrated ammonia (B1221849) or for 10 minutes at 65°C with AMA.[4]

Purification and Analysis

The crude oligonucleotide is purified to remove truncated sequences and protecting group adducts. Common purification methods include:

  • Reverse-phase high-performance liquid chromatography (RP-HPLC)

  • Ion-exchange high-performance liquid chromatography (IE-HPLC)

  • Polyacrylamide gel electrophoresis (PAGE)

The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or capillary electrophoresis (CE).

Applications

Oligonucleotides incorporating 2'-fluoro-2'-deoxycytidine are utilized in a wide array of research and therapeutic applications due to their enhanced stability and binding affinity.

Applications cluster_apps Key Application Areas Oligo Oligonucleotides with 2'-F-dC modifications Antisense Antisense Oligonucleotides (ASOs) (Modulation of gene expression) Oligo->Antisense siRNA Small interfering RNA (siRNA) (RNA interference pathways) Oligo->siRNA Aptamers Aptamers (High-affinity binding to specific targets) Oligo->Aptamers Diagnostics Diagnostic Probes (Enhanced specificity and signal) Oligo->Diagnostics

Figure 2: Major applications of 2'-fluoro modified oligonucleotides.
  • Antisense Oligonucleotides (ASOs): The high binding affinity and nuclease resistance of 2'-fluoro modified oligonucleotides make them excellent candidates for ASOs, which can modulate gene expression by binding to specific mRNA targets.

  • siRNA: Incorporating 2'-fluoro modifications into siRNA duplexes can improve their stability in biological fluids and enhance their gene-silencing activity.[5]

  • Aptamers: These structured oligonucleotides can bind to a wide range of molecular targets with high affinity and specificity. The enhanced stability provided by 2'-fluoro modifications can lead to the development of more robust aptamers for therapeutic and diagnostic purposes.

  • Diagnostic Probes: The increased thermal stability of duplexes containing 2'-fluoro-deoxycytidine allows for the design of highly specific probes for various molecular diagnostic assays.

Conclusion

This compound is an indispensable reagent for the synthesis of high-quality, 2'-fluoro modified oligonucleotides. The incorporation of 2'-fluoro-2'-deoxycytidine confers superior thermal stability and nuclease resistance, properties that are highly desirable for therapeutic and diagnostic applications. By understanding the chemical properties of this phosphoramidite and optimizing the synthesis protocols, researchers can effectively harness the benefits of 2'-fluoro modifications to advance the fields of drug development, molecular diagnostics, and fundamental biological research.

References

An In-depth Technical Guide to DMT-2'-F-dC(Bz)-CE-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-2'-F-dC(Bz)-CE-Phosphoramidite, a key building block in the synthesis of modified oligonucleotides for a variety of research and therapeutic applications.

Core Concepts: Chemical Identity and Properties

This compound is a nucleoside phosphoramidite (B1245037), a critical reagent used in solid-phase oligonucleotide synthesis. The molecule is a derivative of deoxycytidine, modified with three key chemical groups that enable its use in automated DNA/RNA synthesis:

  • A 5'-Dimethoxytrityl (DMT) group: This acid-labile protecting group on the 5'-hydroxyl function prevents unwanted reactions during the synthesis cycle and allows for the stepwise addition of nucleotides in the 3' to 5' direction.

  • A 2'-Fluorine (2'-F) modification: The substitution of the hydroxyl group at the 2' position of the ribose sugar with a fluorine atom confers desirable properties to the resulting oligonucleotide, such as increased nuclease resistance and enhanced thermal stability of the duplexes it forms with target RNA or DNA sequences.

  • A Benzoyl (Bz) protecting group: This base-labile group protects the exocyclic amine of the cytidine (B196190) base, preventing side reactions during the phosphoramidite coupling steps.

  • A 3'-β-cyanoethyl (CE) phosphoramidite group: This is the reactive moiety that, when activated, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.

The unique combination of these features makes this compound a valuable monomer for the synthesis of modified oligonucleotides used in antisense therapy, siRNA applications, and as diagnostic probes.

Chemical Structure

DMT_2_F_dC_Bz_CE_Phosphoramidite cluster_dmt 5'-Dimethoxytrityl (DMT) Group cluster_sugar 2'-Fluoro Deoxyribose cluster_base Cytosine Base with Benzoyl (Bz) Protection cluster_phosphoramidite 3'-CE-Phosphoramidite Group dmt_label Protects 5'-OH Acid-labile structure dmt_label->structure sugar_label 2'-F enhances nuclease resistance and thermal stability sugar_label->structure base_label Protects exocyclic amine Base-labile base_label->structure phosphoramidite_label Reactive group for coupling phosphoramidite_label->structure

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
CAS Number 161442-19-9[1][2][3]
Molecular Formula C₄₆H₅₁FN₅O₈P[1][2]
Molecular Weight 851.9 g/mol [1][2]
Appearance White to off-white powder[2]
Purity (HPLC) ≥98%[1][2]
Storage Temperature -20°C[1]

Experimental Protocols

The primary application of this compound is in the solid-phase synthesis of oligonucleotides. The following is a generalized protocol for its use in an automated DNA/RNA synthesizer.

Solid-Phase Oligonucleotide Synthesis Cycle

Automated oligonucleotide synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain.[4][5]

Oligo_Synthesis_Workflow start Start with Solid Support (e.g., CPG with first nucleoside) detritylation 1. Detritylation: Removal of 5'-DMT group (e.g., with trichloroacetic acid) start->detritylation coupling 2. Coupling: Activation of phosphoramidite and reaction with 5'-OH detritylation->coupling Exposes 5'-OH capping 3. Capping: Acetylation of unreacted 5'-OH groups (e.g., with acetic anhydride) coupling->capping Forms new phosphite (B83602) triester linkage oxidation 4. Oxidation: Conversion of phosphite triester to a more stable phosphate (B84403) triester (e.g., with iodine solution) capping->oxidation Prevents formation of failure sequences next_cycle Repeat Cycle for Next Nucleotide oxidation->next_cycle next_cycle->detritylation Elongate Chain cleavage Final Cleavage from Solid Support next_cycle->cleavage Synthesis Complete deprotection Base and Phosphate Deprotection cleavage->deprotection purification Purification of Oligonucleotide deprotection->purification

Caption: Workflow for solid-phase oligonucleotide synthesis.

Detailed Steps:

  • Detritylation: The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.[6]

  • Coupling: The this compound is activated by an activating agent, such as tetrazole or a derivative, and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[7] For 2'-fluoro modified phosphoramidites, a slightly longer coupling time may be required to ensure high coupling efficiency.

  • Capping: To prevent the formation of oligonucleotides with missing nucleotides (failure sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[6]

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester. This is usually accomplished by treatment with an iodine solution in the presence of water and a weak base like pyridine.[6][8]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection

Once the desired oligonucleotide sequence has been synthesized, the final steps involve cleaving the oligonucleotide from the solid support and removing the protecting groups from the bases and the phosphate backbone.

  • Cleavage from Support: The oligonucleotide is cleaved from the solid support by treating it with a base, typically concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[6][9]

  • Base and Phosphate Deprotection: The same basic treatment also removes the benzoyl (Bz) protecting group from the cytidine bases and the cyanoethyl groups from the phosphate backbone. The deprotection conditions (time and temperature) should be carefully chosen to ensure complete removal of the protecting groups without degrading the oligonucleotide. For the benzoyl group, treatment with ammonium hydroxide at elevated temperatures (e.g., 55°C for 8-16 hours) is common.[10]

  • Purification: The final product is a crude mixture containing the desired full-length oligonucleotide as well as shorter, failed sequences. The full-length product is typically purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

Applications and Mechanism of Action

Oligonucleotides incorporating 2'-fluoro modifications, synthesized using monomers like this compound, have several important applications in research and drug development.

Antisense Oligonucleotides

Antisense oligonucleotides are short, single-stranded nucleic acid sequences designed to be complementary to a specific messenger RNA (mRNA) target. Upon binding to the target mRNA, the antisense oligonucleotide can inhibit the translation of the mRNA into a protein, thereby down-regulating the expression of the corresponding gene. The 2'-fluoro modification enhances the binding affinity of the antisense oligonucleotide to its target and increases its resistance to degradation by cellular nucleases.

Antisense_Mechanism cluster_nuc cluster_cyto nucleus Nucleus cytoplasm Cytoplasm dna DNA transcription Transcription dna->transcription Gene mrna mRNA transcription->mrna binding ASO binds to target mRNA mrna->binding aso 2'-F Modified Antisense Oligonucleotide aso->binding ribosome Ribosome binding->ribosome Translation Attempted translation_blocked Translation Blocked ribosome->translation_blocked protein_synthesis_down Protein Synthesis Downregulated translation_blocked->protein_synthesis_down

References

Synthesis of 2'-Fluoro-Modified Oligonucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine at the 2'-position of the ribose sugar in oligonucleotides has emerged as a cornerstone of modern therapeutic and diagnostic nucleic acid development. These 2'-fluoro (2'-F) modifications impart desirable pharmacological properties, including enhanced nuclease resistance, increased thermal stability of duplexes, and favorable binding affinities to target RNA.[1][2] This technical guide provides a comprehensive overview of the synthesis of 2'-fluoro-modified oligonucleotides, detailing the underlying chemistry, experimental protocols, and the impact of these modifications on the final product.

Core Synthesis Strategy: Solid-Phase Phosphoramidite (B1245037) Chemistry

The synthesis of 2'-fluoro-modified oligonucleotides is predominantly achieved through automated solid-phase synthesis using phosphoramidite chemistry.[3][4][5] This method allows for the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG).[4] The synthesis cycle proceeds in the 3' to 5' direction and consists of four main steps: detritylation, coupling, capping, and oxidation.[6][7]

Key Components: 2'-Fluoro Phosphoramidites

The building blocks for this process are 2'-fluoro-modified nucleoside phosphoramidites. These are commercially available for adenine (B156593) (A), cytosine (C), guanine (B1146940) (G), and uracil (B121893) (U), as well as thymine (B56734) (T) for DNA contexts.[8][9] The fluorine atom at the 2'-position preorganizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices, contributing to the high thermal stability of duplexes formed with RNA targets.[1]

Quantitative Data on 2'-Fluoro-Modified Oligonucleotides

The introduction of 2'-fluoro modifications has a quantifiable impact on the properties of oligonucleotides, most notably their thermal stability and, to a lesser extent, the overall synthesis yield.

Thermal Stability (Tm)

The presence of 2'-fluoro modifications significantly increases the melting temperature (Tm) of oligonucleotide duplexes. This enhancement is additive with each incorporation.

Modification TypeDuplex PartnerApproximate ΔTm per Modification (°C)
2'-Fluoro-RNARNA+1.0 to +2.0[2][10]
2'-Fluoro-RNADNA~ +1.3[11][12]
2'-O-Methyl-RNARNA~ +1.5[10]
Unmodified RNARNA~ +1.1[10]
Synthesis Yield and Purity

The yield of oligonucleotide synthesis is sequence-dependent and influenced by coupling efficiency. While 2'-fluoro phosphoramidites generally perform well, their bulkier nature compared to DNA phosphoramidites may necessitate slightly longer coupling times to ensure high efficiency.[9][13] Typical synthesis yields for unmodified 20-mer oligonucleotides are in the range of 40-70%.[14] Purity of the final product is often assessed by HPLC, and for many applications, a purity of >85% is required.[4]

Experimental Protocols

Solid-Phase Synthesis of 2'-Fluoro-Modified Oligonucleotides

This protocol outlines the automated synthesis of a 2'-fluoro-modified oligonucleotide on a standard DNA/RNA synthesizer.

Materials:

  • 2'-Fluoro phosphoramidites (A, C, G, U) dissolved in anhydrous acetonitrile (B52724) (0.08–0.15 M)[6]

  • DNA or other modified phosphoramidites as required

  • Activator solution (e.g., 5-ethylthiotetrazole, 0.25 M in acetonitrile)[6]

  • Oxidizing solution (e.g., 0.1 M iodine in THF/pyridine/water)[6]

  • Capping solutions (e.g., acetic anhydride (B1165640) and 1-methylimidazole)[7]

  • Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Anhydrous acetonitrile for washing

Procedure:

  • Preparation: Install the required phosphoramidite and reagent bottles on the synthesizer. Prime all lines to ensure proper delivery.

  • Synthesis Cycle: The automated synthesis proceeds through the following steps for each nucleotide addition:

    • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the detritylation solution. The column is then washed with anhydrous acetonitrile.

    • Coupling: The 2'-fluoro phosphoramidite and activator are delivered to the synthesis column. The coupling time is typically extended to 3-10 minutes for 2'-fluoro monomers to ensure high coupling efficiency.[9][10][13]

    • Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Final Detritylation: The terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

  • Cleavage and Deprotection: Proceed to the appropriate deprotection protocol.

Deprotection of 2'-Fluoro-Modified Oligonucleotides

This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of protecting groups.

Materials:

  • Ammonium (B1175870) hydroxide/methylamine (AMA) solution (1:1 v/v)[5] or concentrated ammonium hydroxide.

  • For oligonucleotides also containing RNA monomers: Triethylamine trihydrofluoride (TEA·3HF) and N-methyl-2-pyrrolidinone (NMP) or Dimethyl sulfoxide (B87167) (DMSO).[15][16]

Procedure for 2'-Fluoro only or 2'-Fluoro/DNA chimeras:

  • Transfer the CPG support to a screw-cap vial.

  • Add 1 mL of AMA or concentrated ammonium hydroxide.

  • Incubate at 55-65°C for 10 minutes to 8 hours, depending on the base protecting groups used.[9][13] For example, with AMA, 10 minutes at 65°C is often sufficient.[16]

  • Cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.

  • Evaporate the solution to dryness in a vacuum concentrator.

Procedure for 2'-Fluoro/RNA chimeras:

  • Perform the initial cleavage and base deprotection with AMA as described above.

  • After drying, resuspend the pellet in a solution of TEA·3HF in NMP or DMSO to remove the 2'-silyl protecting groups from the RNA monomers.[15][16]

  • Incubate at 65°C for approximately 2.5 hours.[16]

  • Quench the reaction and precipitate the oligonucleotide.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the purification of 2'-fluoro-modified oligonucleotides.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase HPLC column (e.g., C8 or C18)[9]

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or similar ion-pairing agent in water

  • Buffer B: Acetonitrile

  • Desalting columns

Procedure:

  • Sample Preparation: Resuspend the dried, deprotected oligonucleotide in water or Buffer A.

  • Chromatography:

    • Equilibrate the column with a low percentage of Buffer B.

    • Inject the sample.

    • Elute the oligonucleotide using a gradient of increasing Buffer B concentration.

    • Monitor the elution at 260 nm. The full-length product is typically the major peak. If DMT-on purification is used, the desired product will be the most retained peak.

  • Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.

  • Desalting: Remove the ion-pairing salts from the purified oligonucleotide using a desalting column.

  • Lyophilization: Lyophilize the desalted sample to obtain a pure, dry oligonucleotide.

Visualizations

Solid-Phase Synthesis Workflow

G cluster_cycle Synthesis Cycle (Repeated n-1 times) Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Add 2'-F Phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Forms new linkage Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Detritylation Ready for next cycle Cleavage 5. Cleavage from CPG Oxidation->Cleavage After final cycle Start Start: CPG-bound Nucleoside Start->Detritylation Deprotection 6. Deprotection (Remove base & phosphate groups) Cleavage->Deprotection Purification 7. Purification (HPLC) Deprotection->Purification FinalProduct Final Product: Purified 2'-F Oligonucleotide Purification->FinalProduct

Caption: Automated solid-phase synthesis cycle for 2'-fluoro-modified oligonucleotides.

Antisense Mechanism: RNase H-Mediated Degradation

G cluster_cell Cellular Environment ASO 2'-F Modified Antisense Oligonucleotide (ASO) Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruits Cleavage mRNA Cleavage Hybrid->Cleavage RNaseH->Cleavage Catalyzes Degradation mRNA Fragments Degraded Cleavage->Degradation NoProtein Translation Inhibited (No Protein) Degradation->NoProtein

Caption: RNase H-mediated degradation of mRNA by a 2'-F modified antisense oligonucleotide.[2][17][18]

Conclusion

The synthesis of 2'-fluoro-modified oligonucleotides via phosphoramidite chemistry is a robust and highly automated process that has enabled the development of a new generation of nucleic acid therapeutics. The enhanced stability and binding affinity conferred by the 2'-fluoro modification make these molecules particularly well-suited for applications such as antisense, siRNA, and aptamers. A thorough understanding of the synthesis, deprotection, and purification protocols is essential for obtaining high-quality material for research and drug development. The methodologies and data presented in this guide provide a solid foundation for scientists working in this exciting field.

References

An In-depth Technical Guide to 2'-Fluoro-deoxycytidine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis applications, and experimental considerations for 2'-fluoro-deoxycytidine phosphoramidite (B1245037). This critical reagent is instrumental in the development of modified oligonucleotides for a range of therapeutic and diagnostic applications, including antisense oligonucleotides, siRNAs, and aptamers.

Core Properties and Specifications

2'-Fluoro-deoxycytidine (2'-F-dC) phosphoramidite is a chemically modified nucleoside building block used in solid-phase oligonucleotide synthesis. The introduction of a fluorine atom at the 2' position of the deoxyribose sugar ring imparts unique and advantageous properties to the resulting oligonucleotides. These properties include enhanced binding affinity to target RNA, increased nuclease resistance, and a preference for an RNA-like A-form helical conformation.[1][2]

A variety of protecting groups can be utilized for the exocyclic amine of cytidine, with Benzoyl (Bz) and Acetyl (Ac) being common choices.[3] The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle in automated synthesis.[4] The phosphoramidite moiety itself contains a diisopropylamino group and a 2-cyanoethyl group, which are essential for the coupling reaction and subsequent phosphate (B84403) protection.[4]

Physicochemical Properties
PropertyValueReferences
Molecular Formula (DMT, Bz protected, CE) C46H51FN5O8P[5]
Molecular Weight (DMT, Bz protected, CE) 851.9 g/mol [5]
CAS Number (DMT, Bz protected, CE) 161442-19-9[3][5]
Appearance White to off-white powder
Solubility Soluble in anhydrous acetonitrile (B52724)[6]
Storage Conditions -20°C under dry conditions[7]

Note: The molecular formula and weight can vary depending on the specific protecting groups used.

Properties in Oligonucleotide Synthesis
ParameterRecommendation/ObservationReferences
Coupling Time 3 minutes (extended compared to standard DNA)[1]
Coupling Efficiency >95%[8]
Solution Stability (in Acetonitrile) 2-3 days[1][9]

Impact on Oligonucleotide Properties

The incorporation of 2'-fluoro modifications into oligonucleotides leads to several desirable characteristics for therapeutic and research applications.

PropertyEffect of 2'-Fluoro ModificationReferences
Thermal Stability (Tm) Increases duplex stability with RNA targets (approx. +2°C per modification)[1][10]
Nuclease Resistance Phosphodiester linkages are not resistant, but phosphorothioate (B77711) linkages are highly resistant.[1][2]
Sugar Conformation Adopts an RNA-like (C3'-endo) sugar pucker, favoring an A-form duplex.[1][2]
RNase H Activity Uniformly modified 2'-F-RNA/RNA duplexes are not substrates for RNase H. Chimeric DNA/2'-F-RNA oligonucleotides can elicit RNase H activity.[1][2]
Biological Activity Enhanced properties for antisense, siRNA, and aptamer applications.[11][12] FANA-modified siRNAs show increased potency and serum stability.[13]

Experimental Protocols

Automated Oligonucleotide Synthesis

This protocol outlines the general steps for incorporating 2'-fluoro-deoxycytidine phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer.

Materials:

  • DMT-2'-Fluoro-dC(Protecting Group)-CE Phosphoramidite

  • Anhydrous Acetonitrile

  • Standard DNA or RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

  • Solid support (e.g., CPG) pre-loaded with the initial nucleoside

Procedure:

  • Phosphoramidite Preparation: Dissolve the 2'-F-dC phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.08–0.15 M).[14] Maintain a dry, inert atmosphere.

  • Synthesizer Setup: Install the phosphoramidite solution and other necessary reagents on the automated synthesizer according to the manufacturer's instructions.

  • Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite synthesis cycle for each nucleotide addition. The key steps are:

    • Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleoside using an acidic solution (e.g., trichloroacetic acid in dichloromethane).[4]

    • Coupling: Activation of the incoming phosphoramidite (including the 2'-F-dC phosphoramidite) with an activator (e.g., tetrazole or a derivative) and subsequent reaction with the 5'-hydroxyl of the growing oligonucleotide chain. An extended coupling time of 3 minutes is recommended for 2'-fluoro phosphoramidites.[1]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[4]

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).[15]

  • Chain Elongation: Repeat the synthesis cycle until the desired oligonucleotide sequence is assembled.

  • Final Deblocking: The final DMT group can be left on for purification ("Trityl-on") or removed on the synthesizer ("Trityl-off").

Cleavage and Deprotection

This protocol describes the process of cleaving the synthesized oligonucleotide from the solid support and removing the protecting groups.

Materials:

Procedure:

  • Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Deprotection Cocktail: Add the deprotection solution. The choice of solution and conditions depends on the protecting groups used and the sensitivity of the oligonucleotide.

    • Standard Deprotection: Use concentrated ammonium hydroxide and heat at 55°C for 8-17 hours.[1][8]

    • Fast Deprotection (AMA): Use a 1:1 mixture of ammonium hydroxide and 40% methylamine (AMA) at room temperature for 2 hours.[1][9] Note: Heating in AMA can lead to some degradation of 2'-fluoro nucleotides.[1]

  • Evaporation: After deprotection, cool the solution and evaporate the ammonia/methylamine.

Purification and Analysis

This protocol outlines the purification of the crude oligonucleotide and subsequent analysis to verify its identity and purity.

Materials:

  • HPLC system (Reversed-Phase or Ion-Exchange)

  • Appropriate HPLC columns and mobile phases

  • Mass spectrometer (optional but recommended)

  • Snake venom phosphodiesterase and bacterial alkaline phosphatase (for nucleoside composition analysis)

Procedure:

  • Purification:

    • Resuspend the crude oligonucleotide pellet in an appropriate buffer.

    • Purify the oligonucleotide using High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC is commonly used, especially for "Trityl-on" purification.[8][16] Anion-exchange HPLC can also be employed for its excellent resolving power based on charge.[17]

    • Collect the fractions containing the full-length product.

  • Desalting: Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

  • Analysis:

    • Purity Assessment: Analyze the purity of the final product by analytical HPLC.[8][16]

    • Identity Confirmation: Confirm the molecular weight of the oligonucleotide by mass spectrometry (e.g., ESI-MS).[18]

    • (Optional) Nucleoside Composition Analysis: Digest the oligonucleotide into its constituent nucleosides using snake venom phosphodiesterase and bacterial alkaline phosphatase. Analyze the resulting nucleosides by HPLC to confirm the incorporation of 2'-fluoro-deoxycytidine.[8]

Visualizations

Oligonucleotide Synthesis Workflow

Oligo_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (2'-F-dC Amidite) Deblocking->Coupling Add Amidite & Activator Capping 3. Capping (Failure Sequences) Coupling->Capping Cap Unreacted -OH Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Stabilize Linkage Oxidation->Deblocking Start Next Cycle Cleavage Cleavage & Deprotection (NH4OH or AMA) Oxidation->Cleavage Final Cycle Complete Start Solid Support (CPG) Start->Deblocking Purification Purification (HPLC) Cleavage->Purification Analysis QC Analysis (HPLC, MS) Purification->Analysis

Caption: Automated solid-phase synthesis workflow for incorporating 2'-fluoro-deoxycytidine phosphoramidite.

Properties of 2'-Fluoro Modified Oligonucleotides

Oligo_Properties cluster_properties Enhanced Properties cluster_applications Therapeutic Applications Oligo Oligonucleotide containing 2'-Fluoro-dC Stability Increased Thermal Stability (Tm) Oligo->Stability imparts NucleaseRes High Nuclease Resistance (with PS) Oligo->NucleaseRes imparts Conformation A-Form Helix (RNA-like) Oligo->Conformation favors Antisense Antisense Stability->Antisense siRNA siRNA NucleaseRes->siRNA Aptamers Aptamers Conformation->Aptamers

Caption: Key properties and applications of oligonucleotides modified with 2'-fluoro-deoxycytidine.

References

In-Depth Technical Guide: DMT-2'-F-dC(Bz)-CE-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-N-benzoyl-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite, a key reagent in the synthesis of modified oligonucleotides. Its unique 2'-fluoro modification offers enhanced nuclease resistance and binding affinity, making it a valuable component in the development of therapeutic and diagnostic oligonucleotides.

Core Quantitative Data

The key quantitative specifications for DMT-2'-F-dC(Bz)-CE-Phosphoramidite are summarized in the table below for easy reference and comparison.

ParameterValueReference
Molecular Weight 851.91 g/mol [1]
Molecular Formula C46H51FN5O8P[1][2]
Purity (HPLC) >98.0%[1]
CAS Number 161442-19-9[1][2]
Appearance White to light yellow powder/crystal[1]
Storage Condition -20°C[2]

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

This compound is primarily utilized in automated solid-phase oligonucleotide synthesis. The following is a generalized protocol for its incorporation into a growing oligonucleotide chain.

Materials and Reagents:

  • This compound

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

  • Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Acetonitrile (anhydrous, synthesis grade)

Methodology:

The synthesis cycle consists of four main steps, repeated for each nucleotide addition:

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the nucleotide bound to the solid support using the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the formation of failure sequences (n-1 mers).

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (including the benzoyl group on the cytidine (B196190) base and the cyanoethyl group on the phosphate backbone) are removed using a final deprotection step with concentrated ammonium hydroxide. The crude oligonucleotide is then purified, typically by HPLC.

Visualizing the Synthesis Cycle

The logical flow of the solid-phase oligonucleotide synthesis cycle is depicted in the following diagram.

Oligonucleotide_Synthesis_Cycle cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Amidite) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Chain Elongated (Repeat Cycle) End End: Cleavage & Deprotection Oxidation->End Final Cycle Start Start: CPG Support Start->Deblocking

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

References

The Benzoyl Protecting Group in Phosphoramidite Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of automated oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products. Among these, the benzoyl (Bz) group has long been a cornerstone for the protection of exocyclic amines on deoxyadenosine (B7792050) (dA) and deoxycytidine (dC) nucleosides. This technical guide provides a comprehensive overview of the benzoyl protecting group's role in phosphoramidite (B1245037) chemistry, detailing its application, deprotection protocols, and a comparative analysis with other common protecting groups.

The Role of the Benzoyl Protecting Group

During phosphoramidite-based oligonucleotide synthesis, the exocyclic primary amino groups of adenine, guanine, and cytosine are reactive and must be protected to prevent unwanted side reactions during the coupling cycles. The benzoyl group, an acyl-based protecting group, effectively renders the exocyclic amines of dA and dC unreactive towards the phosphoramidite monomers and other reagents used in the synthesis cycle.[1][2][3]

The key characteristics of the benzoyl protecting group include its stability under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group and its lability under basic conditions, which allows for its removal at the end of the synthesis.[3]

Experimental Protocols

Protection of Deoxynucleosides: Benzoylation

The introduction of the benzoyl group onto the exocyclic amines of deoxyadenosine and deoxycytidine is a critical first step in the preparation of the corresponding phosphoramidite monomers. A widely used and efficient method is the "transient silylation" or "one-pot" method.

Protocol: Transient Silylation and N-Benzoylation of 2'-Deoxyadenosine (B1664071)

  • Anhydrous Conditions: A flame-dried round-bottom flask is charged with 2'-deoxyadenosine and purged with argon. Anhydrous pyridine (B92270) is added as the solvent.

  • Silylation: Chlorotrimethylsilane (TMS-Cl) is added dropwise to the stirred suspension at room temperature. This step transiently protects the hydroxyl groups, enhancing the solubility and directing the acylation to the exocyclic amine.

  • Benzoylation: After a short stirring period, benzoyl chloride is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion, the reaction is cooled, and aqueous ammonia (B1221849) is added to hydrolyze the silyl (B83357) ethers and any N,N-dibenzoylated byproducts, yielding the desired N6-benzoyl-2'-deoxyadenosine.

  • Purification: The product is typically purified by silica (B1680970) gel column chromatography to yield a white solid.

A similar procedure can be followed for the N4-benzoylation of 2'-deoxycytidine.

Deprotection of Oligonucleotides

The final step in oligonucleotide synthesis is the removal of all protecting groups and cleavage from the solid support. For benzoyl groups, this is achieved under basic conditions.

Standard Deprotection Protocol: Concentrated Ammonium (B1175870) Hydroxide (B78521)

  • Cleavage and Deprotection: The solid support containing the synthesized oligonucleotide is treated with concentrated aqueous ammonium hydroxide (28-30%).

  • Heating: The sealed vial is heated at 55°C for 8-12 hours. This treatment cleaves the oligonucleotide from the support and removes the benzoyl groups from the nucleobases, as well as the cyanoethyl groups from the phosphate (B84403) backbone.

  • Evaporation: After cooling, the ammonium hydroxide solution is removed, and the crude oligonucleotide is dried, typically using a vacuum concentrator.

"UltraFast" Deprotection Protocol: AMA (Ammonium Hydroxide/Methylamine)

  • Reagent: A 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) is used.

  • Cleavage: The support is treated with AMA at room temperature for 5-10 minutes to cleave the oligonucleotide.

  • Deprotection: The solution is then heated at 65°C for 5-10 minutes to complete the deprotection of the base-protecting groups.[4][5][6][7][8][9][10]

  • Evaporation: The AMA solution is evaporated to yield the crude oligonucleotide.

Caution: When using AMA with benzoyl-protected deoxycytidine (Bz-dC), a side reaction can occur where methylamine acts as a nucleophile, leading to the formation of N4-methyl-dC.[11][12] To avoid this, it is recommended to use acetyl-protected deoxycytidine (Ac-dC) when employing AMA for deprotection.[4][5][6][7][8][9][10]

Data Presentation: Comparative Analysis of Protecting Groups and Deprotection Conditions

The choice of protecting group and deprotection strategy can significantly impact the final yield and purity of the synthesized oligonucleotide. The following tables summarize key quantitative data.

Protecting Group (on dC)Deprotection ReagentTemperature (°C)TimeN4-Methyl-dC Formation
Benzoyl (Bz) Conc. NH₄OH558-12 hoursNot observed
Benzoyl (Bz) AMA6510 minutes~5%
Acetyl (Ac)AMA6510 minutesNot observed
Phenoxyacetyl (Pac)Conc. NH₄OHRoom Temp2-4 hoursNot observed
Deprotection ConditionProtecting GroupsTemperature (°C)TimeNotes
Standard Bz-dA, Bz-dC, iBu-dG558-12 hoursTraditional method, reliable but slow.
UltraFast (AMA) Bz-dA, Ac-dC, iBu-dG6510 minutesRapid, but requires Ac-dC to avoid side reactions.[4][5][6][7][8][9][10]
UltraMild Pac-dA, Ac-dC, iPr-Pac-dGRoom Temp4 hours (K₂CO₃/MeOH)For sensitive modifications.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in phosphoramidite chemistry involving the benzoyl protecting group.

phosphoramidite_cycle cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Post-Synthesis Start Start Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Acidic Condition Coupling 2. Coupling (Add Bz-Protected Amidite) Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation End_Cycle Repeat Cycle Oxidation->End_Cycle End_Cycle->Deblocking n-1 times Cleavage Cleavage from Support & Deprotection End_Cycle->Cleavage After final cycle Purification Purification Cleavage->Purification Basic Condition (e.g., NH4OH) Final_Oligo Final Oligonucleotide Purification->Final_Oligo

Phosphoramidite Synthesis and Deprotection Workflow.

protection_deprotection cluster_protection Protection of Deoxyadenosine cluster_deprotection_reaction Deprotection Reaction dA 2'-Deoxyadenosine Protected_dA N6-Benzoyl-2'-deoxyadenosine dA->Protected_dA Transient Silylation + Benzoylation Bz_Cl Benzoyl Chloride Bz_Cl->Protected_dA Protected_Oligo Bz-Protected Oligonucleotide Protected_dA->Protected_Oligo Phosphoramidite Synthesis Deprotected_Oligo Deprotected Oligonucleotide Protected_Oligo->Deprotected_Oligo Base Base (e.g., NH₃) Base->Deprotected_Oligo Nucleophilic Acyl Substitution

Chemical Transformation of Benzoyl-Protected Nucleoside.

deprotection_comparison cluster_NH4OH Ammonium Hydroxide cluster_AMA AMA (NH₄OH / MeNH₂) Bz_dC_Oligo Bz-dC Oligonucleotide Standard Protecting Group dC_Product dC Oligonucleotide (Desired Product) Bz_dC_Oligo->dC_Product 55°C, 8-12h dC_Product_AMA dC Oligonucleotide (Major Product) Bz_dC_Oligo->dC_Product_AMA 65°C, 10min Side_Product N4-Methyl-dC Oligonucleotide (Side Product) Bz_dC_Oligo->Side_Product 65°C, 10min (Transamination)

Deprotection Pathways of Bz-dC Oligonucleotides.

Conclusion

The benzoyl protecting group remains a robust and widely used tool in phosphoramidite chemistry for the synthesis of DNA oligonucleotides. Its stability during the synthesis cycle and reliable removal under standard basic conditions have made it a workhorse in both research and industrial settings. However, for applications requiring rapid deprotection protocols, such as high-throughput synthesis, the potential for side reactions with reagents like AMA necessitates careful consideration and the use of alternative protecting groups for deoxycytidine, such as acetyl. Understanding the chemistry and optimizing the deprotection conditions are crucial for obtaining high-purity oligonucleotides for downstream applications in research, diagnostics, and therapeutics.

References

An In-depth Technical Guide to the Thermal Stability of 2'-Fluoro Modified DNA/RNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modification of oligonucleotides at the 2' position of the ribose sugar is a critical strategy in the development of nucleic acid therapeutics, such as antisense oligonucleotides and siRNAs. Among these modifications, the 2'-fluoro (2'-F) substitution stands out for its ability to significantly enhance the thermal stability of DNA/RNA and RNA/RNA duplexes. This enhancement is primarily attributed to the high electronegativity of the fluorine atom, which favors a C3'-endo sugar pucker. This conformation is characteristic of A-form helices, which are thermodynamically more stable than the B-form helices typically adopted by DNA. This guide provides a comprehensive overview of the thermal properties of 2'-fluoro modified duplexes, detailed experimental protocols for their characterization, and a summary of quantitative stability data.

Introduction: The Role of 2'-Fluoro Modification

Native oligonucleotides suffer from rapid degradation by endogenous nucleases and often exhibit suboptimal binding affinity for their target sequences, limiting their therapeutic efficacy. Chemical modifications are therefore essential to impart "drug-like" properties. The 2'-fluoro modification, where the hydroxyl group at the 2' position of the ribose is replaced by a fluorine atom, is a key modification for enhancing nuclease resistance and, crucially, thermal stability.[1][2]

The stabilizing effect of the 2'-F modification stems from the electronic and steric properties of fluorine. Its high electronegativity preorganizes the sugar into a C3'-endo conformation, which is the conformation found in RNA helices.[1][3] This leads to the formation of a more rigid, A-form helical structure, which is more stable than the B-form of a DNA:DNA duplex.[4] The increased stability of 2'-F modified duplexes is predominantly due to favorable enthalpic contributions rather than entropic effects.[1][5][6]

Oligonucleotides containing 2'-F modifications exhibit enhanced binding affinity to complementary RNA targets, a property that is highly desirable for antisense and siRNA applications.[5][6][7][8] For instance, with an RNA target, the melting temperature (Tm) can be enhanced by approximately 1.8°C per 2'-F-RNA residue incorporated.[8][9]

Quantitative Data: Thermal Stability (Tm)

The melting temperature (Tm) is the temperature at which 50% of the duplex nucleic acid has dissociated into single strands. It is the most common metric for assessing the thermal stability of a duplex. The following table summarizes representative data on the impact of 2'-fluoro modifications on the Tm of various duplexes.

Duplex TypeModification DetailsUnmodified Tm (°C)Modified Tm (°C)ΔTm (°C) per ModificationReference
DNA/DNA 2'-F modification on one strandVaries by sequenceIncreased+1.3[4]
RNA/DNA Fully substituted 2'-F-RNA strand~58.1 (for rA18:dT18)~67.1 (for 2'-F-A18:dT18)+0.5[8]
RNA/RNA 2'-F modification on pyrimidines~69.5~84.3~+1.2 (average)[1]
RNA/RNA Fully substituted 2'-F-RNA strandVaries by sequenceIncreased+1.8[8]
2'-F-ANA/RNA Fully modified 2'-F-ANA strandN/A (vs. DNA/RNA)Generally increasedVaries[7]
2'-F-ANA/DNA Fully modified 2'-F-ANA strandN/A (vs. DNA/DNA)Generally increased+1.2[3]

Note: Tm values are highly dependent on sequence, length, and buffer conditions (e.g., salt concentration). The data presented are illustrative examples from cited literature.

Structural Basis for Enhanced Stability

The increased thermal stability of 2'-F modified duplexes is rooted in the conformational preferences of the sugar ring. The electronegative fluorine atom favors a C3'-endo pucker, which is characteristic of RNA and A-form helices. This contrasts with the C2'-endo pucker typical of DNA and B-form helices. The C3'-endo conformation leads to a more compact, pre-organized helical structure, resulting in stronger base stacking interactions and a more favorable enthalpy of duplex formation.[1][5][6][7] Circular dichroism (CD) studies confirm that 2'-F-RNA/RNA and 2'-F-ANA/RNA hybrids adopt an 'A-like' helical structure.[5][6][7][8]

Caption: Logical relationship of 2'-Fluoro modification to duplex stability.

Experimental Protocols

  • Synthesis: 2'-Fluoro modified oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer. 2'-F phosphoramidites are incorporated at the desired positions.[10] Coupling times may be extended for modified nucleotides to ensure efficient incorporation.[10]

  • Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine.[11] For sequences containing ribonucleotides, an additional desilylation step with a fluoride (B91410) source (e.g., Et₃N·3HF) is required.[10]

  • Purification: The crude oligonucleotide is purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to ensure high purity for biophysical studies.

  • Quantification: The concentration of the purified single-stranded oligonucleotides is determined by measuring the absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer.

  • Duplex Annealing: Equimolar amounts of the complementary single strands are mixed in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0). The mixture is heated to 90-95°C for 5-10 minutes to dissociate any secondary structures and then slowly cooled to room temperature over several hours to allow for proper duplex formation.[12]

Thermal denaturation is the standard method for determining the Tm of a nucleic acid duplex.[13][14] The process involves monitoring the change in UV absorbance at 260 nm as a function of temperature.

Protocol:

  • Sample Preparation: Prepare the annealed duplex sample in a suitable melting buffer (e.g., 1 M NaCl, 0.1 M citrate:phosphate buffer, pH 7) at a known concentration (typically 1-2 µM). The absorbance at 260 nm should be between 0.1 and 1.2.[15]

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Use quartz cuvettes with a defined path length (e.g., 1 cm).[16]

  • Data Acquisition:

    • Equilibrate the sample at a low starting temperature (e.g., 15-20°C).

    • Increase the temperature at a controlled ramp rate, typically 0.5°C/min or 1°C/min.[15][17]

    • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).

    • Continue heating until the temperature is well above the expected melting transition (e.g., 90-95°C) to obtain a stable upper baseline.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate a melting curve. A sigmoidal curve is expected.[15]

    • The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve (dA/dT vs. T).[15] This represents the inflection point of the sigmoidal transition.

UV_Melting_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Oligo_Synth Oligonucleotide Synthesis & Purification Anneal Duplex Annealing Oligo_Synth->Anneal Equimolar Strands Spectro Load into Spectrophotometer with Temp. Control Anneal->Spectro Heat Heat Sample at Constant Rate (e.g., 1°C/min) Spectro->Heat Record Record A260 vs. Temperature Heat->Record Plot Plot A260 vs. Temp (Melting Curve) Record->Plot Derivative Calculate First Derivative (dA/dT) Plot->Derivative Tm Determine Tm at Derivative Maximum Derivative->Tm

Caption: Experimental workflow for determining duplex Tm via UV melting.

Conclusion

The 2'-fluoro modification is a powerful tool for enhancing the thermal stability of DNA/RNA and RNA/RNA duplexes. This stabilization, driven by the conformational preference of the 2'-F-modified sugar for an A-form helix, translates to higher melting temperatures and increased binding affinity for RNA targets. These properties, combined with improved nuclease resistance, make 2'-fluoro-modified oligonucleotides highly valuable for the development of next-generation nucleic acid-based therapeutics. The standardized protocols for synthesis and thermal denaturation analysis outlined herein provide a robust framework for researchers to characterize and optimize these promising molecules for various scientific and clinical applications.

References

Applications of Purine Nucleoside Analogs in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Purine (B94841) nucleoside analogs are a class of synthetic compounds that mimic naturally occurring purines, the essential building blocks of DNA and RNA.[1] This structural similarity allows them to interfere with fundamental cellular processes, making them invaluable tools in research and powerful therapeutic agents.[2] This in-depth technical guide explores the core applications of purine nucleoside analogs in research, with a focus on their mechanisms of action, the experimental protocols used to study them, and their role in drug development.

Core Mechanisms of Action

Purine nucleoside analogs exert their effects through a variety of mechanisms, primarily by disrupting nucleic acid synthesis and inducing programmed cell death (apoptosis). Their efficacy often depends on intracellular phosphorylation to their active triphosphate forms, which can then interfere with cellular machinery.[3]

Inhibition of DNA Synthesis and Repair: A primary mechanism of action for many purine nucleoside analogs is the inhibition of DNA synthesis and repair.[4] Analogs like cladribine (B1669150) and fludarabine (B1672870), once phosphorylated, are incorporated into the growing DNA strand. This incorporation can lead to chain termination, stalling the replication fork and inducing DNA strand breaks.[5] Furthermore, their triphosphate metabolites can directly inhibit key enzymes involved in DNA replication and repair, such as DNA polymerases and ribonucleotide reductase.[5][6]

Induction of Apoptosis: The cellular disruption caused by purine nucleoside analogs frequently culminates in apoptosis. The accumulation of DNA damage triggers cellular stress responses, often involving the p53 signaling pathway.[7][8] For instance, fludarabine has been shown to induce a p53-dependent gene expression response, leading to the activation of apoptotic pathways.[7] Some analogs can also directly activate apoptotic machinery; for example, clofarabine (B1669196) can induce the release of pro-apoptotic factors from the mitochondria.[1]

Modulation of Cellular Signaling: Beyond their direct effects on DNA, purine nucleoside analogs can modulate various cellular signaling pathways. Cordycepin (B1669437), an adenosine (B11128) analog, is a notable example. It activates the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[4] This activation can lead to a cascade of downstream effects, influencing cell growth, proliferation, and metabolism.

Quantitative Data on Purine Nucleoside Analog Activity

The potency of purine nucleoside analogs can be quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for several prominent analogs.

Table 1: In Vitro Cytotoxicity (IC50) of Purine Nucleoside Analogs in Cancer Cell Lines

AnalogCell LineCancer TypeIC50 (µM)Reference
CladribineU266Multiple Myeloma2.43[9][10][11]
CladribineRPMI8226Multiple Myeloma0.75[9][10][11]
CladribineMM1.SMultiple Myeloma0.18[9][10][11]
CladribineHL-60Acute Promyelocytic Leukemia~0.03[2]
CladribineMOLT-4T-cell Acute Lymphoblastic Leukemia~0.02[2]
FludarabineMM.1SMultiple Myeloma13.48 µg/mL[12]
FludarabineRPMI8226Multiple Myeloma1.54 µg/mL[12]
FludarabineCCRF-CEMT-cell Acute Lymphoblastic Leukemia19.49[12]
FludarabineK562Chronic Myelogenous Leukemia0.26[12]
ClofarabineMCF-7Breast Cancer0.640[13]
ClofarabineMDA-MB-231Breast Cancer0.050[13]
ClofarabineLeukemia Cell Lines (average)Leukemia0.18 ± 0.01[9]
ClofarabineNon-Ewing Sarcoma Cell Lines (average)Various Solid Tumors13.73 ± 11.54[9]

Table 2: Enzyme Inhibition and Antiviral Activity of Cordycepin

TargetActivityValueReference
Xanthine OxidaseIC500.014 mg/mL[14]
Cyclooxygenase-2 (COX-2)IC500.055 mg/mL[14]
Angiotensin-Converting Enzyme (ACE)Ki8.7 µg/mL[15]
SARS-CoV-2 (Vero E6 cells)EC502.01 µM[16]
SARS-CoV-2 RNA copiesIC502.35 µM[17]

Table 3: Clinical Response Rates for Fludarabine-Based Therapies

MalignancyTreatment RegimenResponse RateReference
Chronic Lymphocytic LeukemiaFludarabine monotherapy>70%[18]
Low-Grade LymphomaFludarabine + Cyclophosphamide100% (89% Complete Response)[19]
Chronic Lymphocytic Leukemia (IGHV-mutated)Fludarabine, Cyclophosphamide, Rituximab (FCR)12.8-year Progression-Free Survival: 53.9%[20]
Chronic Lymphocytic LeukemiaFludarabine, Cyclophosphamide, Rituximab (FCR)Overall Response Rate: 92.8%[21]

Key Experimental Protocols

Studying the effects of purine nucleoside analogs requires robust and reproducible experimental methodologies. The following are detailed protocols for two fundamental assays used to assess their activity.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[22] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Materials:

  • Cells in culture

  • Purine nucleoside analog of interest

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • MTT labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Drug Treatment: Prepare serial dilutions of the purine nucleoside analog in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).[22]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂ to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[22]

  • Incubation for Solubilization: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

Optimization: It is crucial to optimize assay parameters for each cell line, including cell seeding density and MTT concentration, to minimize potential artifacts.[15][23]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

The Annexin V/PI assay is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[24]

Materials:

  • Cells in culture (suspension or adherent)

  • Purine nucleoside analog of interest

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the purine nucleoside analog for the desired time to induce apoptosis. Include an untreated control.

  • Cell Harvesting: For suspension cells, collect by centrifugation. For adherent cells, gently trypsinize and then collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Visualizations

Purine nucleoside analogs intersect with critical cellular signaling pathways. Understanding these interactions is key to elucidating their mechanisms of action and identifying potential combination therapies.

Cladribine-Induced DNA Damage and Apoptosis

Cladribine's cytotoxicity is heavily reliant on its ability to induce DNA damage and trigger a subsequent apoptotic response. Upon conversion to its active triphosphate form (Cd-ATP), it is incorporated into DNA, leading to strand breaks. This damage activates the DNA damage response (DDR) pathway, primarily mediated by the ATM and ATR kinases.[8] Activated ATM/ATR can then phosphorylate a cascade of downstream targets, including p53, which in turn can initiate the intrinsic apoptotic pathway involving the mitochondria and caspase activation.

Cladribine_Pathway Cladribine Cladribine dCK Deoxycytidine Kinase (dCK) Cladribine->dCK CdATP Cladribine Triphosphate (Cd-ATP) DNA_Incorp Incorporation into DNA CdATP->DNA_Incorp RNR Ribonucleotide Reductase CdATP->RNR Inhibition DNA_Damage DNA Strand Breaks DNA_Incorp->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Mitochondria Mitochondrial Dysfunction p53->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis dCK->CdATP

Caption: Cladribine's mechanism of action leading to apoptosis.

Fludarabine and the p53-Mediated Apoptotic Pathway

Fludarabine is a potent inducer of the p53 tumor suppressor protein. Following its conversion to the active triphosphate form (F-ara-ATP) and subsequent induction of DNA damage, p53 is stabilized and activated.[7] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes. This can lead to the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then activates a caspase cascade, including caspase-9 and the executioner caspase-3.[25]

Fludarabine_p53_Pathway Fludarabine Fludarabine FaraATP Fludarabine Triphosphate (F-ara-ATP) Fludarabine->FaraATP DNA_Damage DNA Damage FaraATP->DNA_Damage p53_Activation p53 Stabilization & Activation DNA_Damage->p53_Activation Pro_Apoptotic_Genes Transcription of Pro-Apoptotic Genes (e.g., Bax, PUMA) p53_Activation->Pro_Apoptotic_Genes Mitochondria Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic_Genes->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Fludarabine-induced p53-mediated apoptosis pathway.

Cordycepin and the Activation of AMPK

Cordycepin, an adenosine analog, activates the AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4] Cordycepin is taken up by cells and converted to cordycepin monophosphate (CoMP), which mimics the effect of AMP.[26] CoMP binds to the γ-subunit of AMPK, leading to a conformational change that allows for its phosphorylation and activation by upstream kinases such as LKB1. Activated AMPK then phosphorylates numerous downstream targets to restore cellular energy balance, often by inhibiting anabolic processes and stimulating catabolic pathways.

Cordycepin_AMPK_Pathway Cordycepin Cordycepin CoMP Cordycepin Monophosphate (CoMP) Cordycepin->CoMP AMPK_complex AMPK Complex (α, β, γ subunits) CoMP->AMPK_complex Binds to γ subunit Activated_AMPK Activated AMPK (p-AMPK) AMPK_complex->Activated_AMPK LKB1 LKB1 LKB1->AMPK_complex Phosphorylates α subunit Downstream_Targets Downstream Targets (e.g., ACC, Raptor) Activated_AMPK->Downstream_Targets Phosphorylation Cellular_Response Cellular Response (Inhibition of cell growth, stimulation of catabolism) Downstream_Targets->Cellular_Response

Caption: Activation of the AMPK signaling pathway by cordycepin.

Conclusion

Purine nucleoside analogs represent a versatile and powerful class of molecules with broad applications in biomedical research and drug development. Their ability to target fundamental cellular processes like DNA replication and metabolism makes them effective tools for dissecting complex biological pathways and for developing novel therapeutic strategies against cancer, viral infections, and other diseases. The continued investigation into their mechanisms of action, facilitated by the experimental approaches outlined in this guide, will undoubtedly lead to new discoveries and improved clinical applications.

References

Methodological & Application

Application Notes & Protocols: Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of 2'-fluoro modified oligonucleotides. This class of modified nucleic acids offers significant advantages for therapeutic and diagnostic applications due to enhanced nuclease resistance and increased binding affinity to target sequences.

Introduction

The introduction of a fluorine atom at the 2' position of the ribose sugar is a key chemical modification in oligonucleotide therapeutics, including antisense oligonucleotides, siRNAs, and aptamers.[1][][3] This modification confers several desirable properties:

  • Increased Nuclease Resistance: The 2'-fluoro group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in biological fluids.[1][4]

  • Enhanced Binding Affinity: 2'-fluoro modified oligonucleotides exhibit a higher melting temperature (Tm) when hybridized with complementary RNA or DNA strands.[1][5][6][7] This is attributed to the fluorine's electron-withdrawing nature, which favors an A-form helical geometry similar to that of RNA duplexes.[8][9]

  • Improved In Vivo Stability: The combination of nuclease resistance and high binding affinity contributes to a longer half-life and improved efficacy of oligonucleotide-based drugs in vivo.[1]

This document outlines the standard phosphoramidite (B1245037) chemistry adapted for the incorporation of 2'-fluoro nucleosides, including protocols for synthesis, deprotection, and purification.

Quantitative Data Summary

The incorporation of 2'-fluoro modifications has a quantifiable impact on the synthesis process and the properties of the final oligonucleotide product.

ParameterTypical Value/RangeSignificanceReference(s)
Coupling Efficiency 94-96% (per step)High coupling efficiency is crucial for the yield of full-length product, especially for longer oligonucleotides.[10] The efficiency for 2'-fluoro phosphoramidites is comparable to standard DNA/RNA monomers.[6][6]
Increase in Melting Temperature (ΔTm) +2 to +5 °C per modificationA higher Tm indicates a more stable duplex with the target sequence, which can lead to improved potency and specificity of the oligonucleotide therapeutic.[1][6][7][1][6][7]
Nuclease Resistance Significantly increased compared to unmodified DNA/RNAEnhanced stability in biological media, leading to a longer duration of action for therapeutic applications.[1][][4][1][][4]

Experimental Workflow

The following diagram illustrates the key stages in the solid-phase synthesis of 2'-fluoro modified oligonucleotides.

Solid_Phase_Synthesis_Workflow cluster_cycle Synthesis Cycle Steps start Start: CPG Solid Support synthesis_cycle Automated Synthesis Cycle start->synthesis_cycle deprotection_cleavage Cleavage & Deprotection synthesis_cycle->deprotection_cleavage detritylation 1. Detritylation (DMT Removal) purification Purification deprotection_cleavage->purification analysis Analysis & QC purification->analysis final_product Final 2'-Fluoro Oligonucleotide analysis->final_product coupling 2. Coupling (2'-F Phosphoramidite) capping 3. Capping (Unreacted 5'-OH) oxidation 4. Oxidation (P(III) to P(V))

Caption: Workflow for solid-phase synthesis of 2'-fluoro modified oligonucleotides.

Experimental Protocols

Materials and Reagents
  • Solid Support: Controlled Pore Glass (CPG) pre-loaded with the initial nucleoside.

  • Phosphoramidites: 2'-Fluoro-A(Bz), 2'-Fluoro-C(Ac), 2'-Fluoro-G(iBu), and 2'-Fluoro-U phosphoramidites, dissolved in anhydrous acetonitrile.

  • Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCI) in anhydrous acetonitrile.

  • Capping Reagents:

  • Oxidizing Agent: Iodine solution in THF/water/pyridine.

  • Detritylation Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

  • Cleavage and Deprotection Solution: A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA) (1:1, v/v).[8]

  • 2'-Desilylation Reagent (for RNA-containing oligos): Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and TEA.[11]

  • Purification Buffers and Media: As required for HPLC or PAGE.

Protocol 1: Automated Solid-Phase Synthesis

This protocol is based on a standard automated oligonucleotide synthesizer.

  • Preparation:

    • Dissolve 2'-fluoro phosphoramidites and activator to the recommended concentrations (typically 0.08-0.15 M) in anhydrous acetonitrile.[12]

    • Install the reagent bottles on the synthesizer.

    • Place the CPG column with the initial nucleoside on the synthesizer.

  • Synthesis Cycle: The following steps are repeated for each nucleotide addition.

    • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed by treatment with the detritylation reagent.

    • Coupling: The 2'-fluoro phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time of 3-10 minutes is recommended for 2'-fluoro monomers to ensure high coupling efficiency.[8][12]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the iodine solution.

  • Final Detritylation: The terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol 2: Cleavage and Deprotection
  • Cleavage from Support:

    • Transfer the CPG support to a screw-cap vial.

    • Add the AMA solution (ammonium hydroxide/methylamine, 1:1).

    • Incubate at room temperature for 2 hours.[8] Note: Heating AMA with 2'-fluoro-containing oligonucleotides can lead to some degradation.[8]

    • Carefully transfer the supernatant containing the cleaved oligonucleotide to a new tube.

  • Base and Phosphate Deprotection: The AMA treatment also removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

  • Removal of 2'-Protecting Groups (if applicable): If the oligonucleotide also contains standard RNA monomers with 2'-TBDMS protecting groups, a subsequent desilylation step is required using a fluoride-containing reagent like TEA·3HF.[11][13]

Protocol 3: Purification

Purification of 2'-fluoro modified oligonucleotides can be achieved using standard methods. The choice of method depends on the length of the oligonucleotide and the required purity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying DMT-on oligonucleotides. The hydrophobic DMT group allows for good separation of the full-length product from shorter, uncapped sequences.

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on their charge (i.e., length). It is effective for purifying DMT-off oligonucleotides.

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE provides high-resolution separation and is suitable for obtaining highly pure oligonucleotides, especially for demanding applications.

After purification, the oligonucleotide should be desalted using methods such as ethanol (B145695) precipitation or size-exclusion chromatography.

Conclusion

The solid-phase synthesis of 2'-fluoro modified oligonucleotides is a robust and well-established process that utilizes standard phosphoramidite chemistry with minor modifications to the protocol. The resulting oligonucleotides exhibit enhanced stability and binding affinity, making them valuable tools for the development of next-generation nucleic acid therapeutics and diagnostics. Careful attention to coupling times and deprotection conditions is key to achieving high yields of pure product.

References

Application Notes and Protocols for DMT-2'-F-dC(Bz)-CE-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of DMT-2'-F-dC(Bz)-CE-Phosphoramidite in solid-phase oligonucleotide synthesis. The inclusion of a 2'-fluoro modification offers enhanced properties to synthetic oligonucleotides, making this phosphoramidite (B1245037) a valuable reagent for various research, diagnostic, and therapeutic applications.

Introduction

This compound is a chemically modified nucleoside phosphoramidite used as a building block in the automated synthesis of oligonucleotides. The 2'-fluoro (2'-F) modification on the ribose sugar moiety confers desirable properties to the resulting oligonucleotide, including increased binding affinity to complementary RNA targets (elevated melting temperature, Tm) and enhanced nuclease resistance compared to unmodified DNA and RNA.[1][2][][4] These characteristics make 2'-F modified oligonucleotides particularly suitable for applications such as antisense oligonucleotides, siRNAs, and aptamers.[1][5] The dimethoxytrityl (DMT) group at the 5'-hydroxyl position protects the nucleoside during the coupling reaction and is removed in a subsequent detritylation step. The benzoyl (Bz) group protects the exocyclic amine of cytosine, and the cyanoethyl (CE) group protects the phosphite (B83602) triester.

Key Applications

  • Antisense Oligonucleotides: The 2'-F modification enhances stability against nuclease degradation and increases the affinity for target mRNA, leading to improved potency.[1][6]

  • siRNA Synthesis: Incorporating 2'-F modified nucleotides can improve the stability and efficacy of siRNA duplexes.[]

  • Aptamer Development: The increased chemical stability and binding affinity of 2'-F modified oligonucleotides are advantageous for the selection and application of aptamers.[4]

  • Diagnostic Probes: Enhanced binding affinity can lead to more sensitive and specific detection of target nucleic acid sequences.

Product Specifications

While specific batch data may vary, typical quality control specifications for 2'-fluoro-modified phosphoramidites are provided below as a reference.

ParameterTypical SpecificationMethod
Appearance White to off-white powderVisual
Identity Conforms to structure1H NMR, MS
Purity ≥98.0%31P NMR, RP-HPLC
Water Content ≤0.3%Karl Fischer
Residual Solvents ≤1.5%GC

Experimental Protocols

Phosphoramidite Solution Preparation

Objective: To prepare the phosphoramidite solution for use on an automated oligonucleotide synthesizer.

Materials:

  • This compound

  • Anhydrous acetonitrile (B52724) (ACN), synthesis grade

  • Molecular sieves (3 Å), activated

Protocol:

  • Ensure all glassware is rigorously dried and purged with an inert gas (e.g., argon or nitrogen).

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M). The exact concentration may need to be optimized based on the synthesizer and synthesis scale.

  • For improved stability, especially for larger quantities or if the solution will be on the synthesizer for an extended period, the use of molecular sieves is recommended to scavenge any residual moisture.[7]

  • Install the phosphoramidite solution on the designated port of the DNA/RNA synthesizer.

Automated Oligonucleotide Synthesis

Objective: To incorporate this compound into a growing oligonucleotide chain using a standard phosphoramidite coupling cycle.

Methodology: The synthesis is performed on an automated solid-phase synthesizer. The following represents a typical cycle for the addition of one nucleoside.

Standard Phosphoramidite Coupling Cycle:

  • Detritylation (Deblocking): The 5'-DMT protecting group is removed from the terminal nucleotide of the solid-support-bound oligonucleotide chain using a solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM). The release of the orange-colored trityl cation allows for real-time monitoring of coupling efficiency from the previous cycle.[8]

  • Coupling: The prepared this compound solution is delivered to the synthesis column along with an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT), 4,5-dicyanoimidazole (B129182) (DCI)). The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 2-10 minutes) may be beneficial for modified phosphoramidites to ensure high coupling efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing solution, typically iodine in a tetrahydrofuran (B95107) (THF)/water/pyridine mixture.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Workflow for Automated Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle start Start Cycle (Support-bound Oligo with 5'-DMT) deblock 1. Detritylation (Acid Treatment) start->deblock wash1 Wash (ACN) deblock->wash1 Removes DMT cation coupling 2. Coupling (Amidite + Activator) wash1->coupling wash2 Wash (ACN) coupling->wash2 Removes excess amidite cap_oxidize 3. Capping 4. Oxidation wash2->cap_oxidize wash3 Wash (ACN) cap_oxidize->wash3 end End Cycle (Chain Extended by One Base) wash3->end

Caption: Automated phosphoramidite synthesis cycle for oligonucleotide elongation.

Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups.

Materials:

Protocol:

  • After completion of the synthesis, dry the solid support thoroughly with an inert gas.

  • Transfer the support to a screw-cap vial.

  • Add the deprotection solution (e.g., concentrated ammonium hydroxide).

  • Incubate at a specified temperature and duration. Standard conditions are typically 55°C for 8-12 hours. For sequences containing sensitive modifications, milder conditions may be required. The benzoyl (Bz) protecting group on cytosine is efficiently removed under these standard conditions.

  • After incubation, cool the vial to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a centrifugal vacuum concentrator.

Purification and Analysis

Objective: To purify the full-length oligonucleotide and verify its identity and purity.

Methodology: The crude, deprotected oligonucleotide is typically purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

  • Purification: Reverse-phase HPLC is commonly used for DMT-on purification, followed by acidic removal of the DMT group. Anion-exchange HPLC can be used for DMT-off purification.

  • Analysis: The purity of the final product can be assessed by analytical HPLC. The identity of the oligonucleotide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).

Data Presentation

Coupling Efficiency Monitoring

Coupling efficiency is a critical parameter for successful oligonucleotide synthesis.[8] It is typically monitored in real-time by measuring the absorbance of the trityl cation released during the detritylation step.[8] An efficiency of >98% per step is desirable.

Table 1: Representative Trityl-Monitoring Data for a Synthesis Incorporating 2'-F-dC

Cycle NumberBase AddedCoupling Efficiency (%)Comments
1T99.2Standard base
2G(iBu)99.0Standard base
3 2'-F-dC(Bz) 98.8 Slightly lower, but still high efficiency
4A(Bz)99.1Standard base
5T99.3Standard base
Overall 98.9 (Average) High-quality synthesis

Note: Data are representative and may vary based on synthesizer, reagents, and sequence.

Post-Synthesis Analysis

The final product should be analyzed to confirm its identity and purity.

Table 2: Representative Analytical Data for a Purified Oligonucleotide

Analysis MethodParameterResult
Analytical HPLC Purity>95%
Mass Spectrometry Expected Mass [M-H]⁻e.g., 4567.8 Da
Observed Mass [M-H]⁻4567.9 Da

Troubleshooting

Low coupling efficiency can result in a higher proportion of truncated sequences, reducing the yield of the desired full-length product.[8]

Logical Flow for Troubleshooting Low Coupling Efficiency

Troubleshooting_Logic start Low Coupling Efficiency Detected (Trityl Signal Drop) check_reagents Check Reagents start->check_reagents check_instrument Check Instrument start->check_instrument amidite Phosphoramidite: - Expired? - Improperly stored? - Incorrect concentration? check_reagents->amidite activator Activator: - Degraded? - Incorrect concentration? check_reagents->activator solvents Solvents: - Anhydrous? check_reagents->solvents fluidics Fluidics: - Leaks? - Blockages? - Incorrect delivery? check_instrument->fluidics replace_reagents Replace/Prepare Fresh Reagents amidite->replace_reagents activator->replace_reagents solvents->replace_reagents service_instrument Service Instrument fluidics->service_instrument

Caption: A workflow for diagnosing low coupling efficiency during synthesis.

Common causes for low coupling efficiency of modified phosphoramidites include:

  • Moisture: Phosphoramidites are extremely sensitive to water. Ensure all reagents and solvents are anhydrous.[7]

  • Reagent Degradation: Improper storage or expired phosphoramidites and activators can lead to poor performance.[8]

  • Suboptimal Activator/Coupling Time: Modified bases may require stronger activators or longer coupling times for efficient reaction.

  • Instrument Issues: Leaks, blocked lines, or inaccurate reagent delivery can prevent sufficient amounts of reagents from reaching the synthesis column.[8]

References

Application Notes and Protocols for the Deprotection of Benzoyl-Protected Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. A critical step in this process is the removal of protecting groups from the exocyclic amines of the nucleobases following solid-phase synthesis. The benzoyl (Bz) group is a commonly used protecting group for cytosine (dC) and adenine (B156593) (dA) nucleobases due to its stability during the synthesis cycles.[1][2][3] However, its efficient and complete removal is paramount to ensure the biological activity and integrity of the final oligonucleotide product.

These application notes provide a comprehensive overview and detailed protocols for the deprotection of oligonucleotides containing benzoyl-protected nucleobases. We will cover standard, fast, and mild deprotection strategies, along with quantitative data to guide the selection of the most appropriate method based on the oligonucleotide sequence, presence of sensitive modifications, and desired throughput.

Deprotection Strategies: An Overview

The choice of deprotection strategy depends on several factors, including the stability of the oligonucleotide and any incorporated modifications (e.g., dyes, linkers), the desired speed of the process, and the scale of the synthesis. The most common methods involve ammonolysis, which simultaneously cleaves the oligonucleotide from the solid support and removes the base and phosphate (B84403) protecting groups.

Logical Flow of Oligonucleotide Deprotection

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification & Analysis Synthesis Completion of Oligonucleotide Synthesis (on solid support) Cleavage Cleavage from Solid Support Synthesis->Cleavage Deprotection Reagent Base_Deprotection Base Protecting Group Removal (e.g., Benzoyl) Phosphate_Deprotection Phosphate Protecting Group Removal (e.g., Cyanoethyl) Purification Purification (e.g., HPLC, PAGE) Base_Deprotection->Purification Phosphate_Deprotection->Purification Analysis Quality Control (e.g., Mass Spec, HPLC) Purification->Analysis

Caption: General workflow for oligonucleotide deprotection and purification.

Experimental Protocols

Protocol 1: Standard Deprotection with Aqueous Ammonium (B1175870) Hydroxide (B78521)

This is the most traditional and widely used method for the deprotection of standard oligonucleotides. It is effective for removing benzoyl groups from dC and dA, as well as isobutyryl (iBu) from dG.

Materials:

  • Oligonucleotide synthesized on a solid support (e.g., CPG)

  • Concentrated ammonium hydroxide (28-30% NH₃ in water)

  • Screw-cap vials

  • Heating block or oven

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide into a screw-cap vial.

  • Add a sufficient volume of concentrated ammonium hydroxide to completely submerge the support (typically 1-2 mL for a 1 µmol synthesis).

  • Tightly seal the vial to prevent ammonia (B1221849) leakage.

  • Incubate the vial at the recommended temperature and time as indicated in Table 1.

  • After incubation, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • The oligonucleotide solution can then be dried down (e.g., using a vacuum concentrator) and subsequently purified.

Table 1: Recommended Deprotection Conditions with Ammonium Hydroxide

Protecting Group CombinationTemperatureTimeNotes
Standard (Bz-dA, Bz-dC, iBu-dG)55 °C17 hoursSufficient for complete deprotection of standard bases.[4]
Standard (Bz-dA, Bz-dC, dmf-dG)Room Temp.17 hoursEffective for the more labile dmf-dG protecting group.[5]
Standard (Bz-dA, Bz-dC, dmf-dG)65 °C2 hoursFaster deprotection at elevated temperature.[5]
Protocol 2: Fast Deprotection with AMA (Ammonium Hydroxide/Methylamine)

AMA is a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) that significantly reduces deprotection times.[6][7] It is important to note that for oligonucleotides containing benzoyl-protected dC (Bz-dC), the use of AMA can lead to a side reaction forming N4-methyl-dC. Therefore, it is highly recommended to use acetyl-protected dC (Ac-dC) when employing the AMA deprotection strategy.[5][6][7]

Materials:

  • Oligonucleotide synthesized on a solid support (with Ac-dC if using this protocol)

  • AMA reagent (1:1 v/v mixture of aqueous ammonium hydroxide and aqueous methylamine)

  • Screw-cap vials

  • Heating block

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide into a screw-cap vial.

  • Add a sufficient volume of AMA reagent to cover the support.

  • Tightly seal the vial.

  • Incubate at the specified temperature and time as detailed in Table 2.

  • After incubation, cool the vial to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the supernatant to a new tube for subsequent drying and purification.

Table 2: Recommended Deprotection Conditions with AMA

dG Protecting GroupTemperatureTime
iBu-dG, dmf-dG, or Ac-dGRoom Temp.120 min
iBu-dG, dmf-dG, or Ac-dG37 °C30 min
iBu-dG, dmf-dG, or Ac-dG55 °C10 min
iBu-dG, dmf-dG, or Ac-dG65 °C5 min

Note: These conditions are for use with Ac-dC to avoid base modification.[7]

Protocol 3: Mild Deprotection for Sensitive Oligonucleotides

For oligonucleotides containing sensitive modifications such as certain dyes or linkers that are not stable to standard ammonium hydroxide or AMA treatment, milder deprotection conditions are necessary.[6] This often involves using alternative, more labile protecting groups during synthesis (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and a milder deprotection reagent like potassium carbonate in methanol (B129727).[6] While not directly for benzoyl groups, this protocol is crucial for researchers working with modified oligonucleotides and highlights the importance of choosing a compatible protection/deprotection strategy.

Materials:

  • Oligonucleotide synthesized with UltraMILD monomers on a compatible solid support

  • 0.05 M Potassium carbonate in methanol

  • Screw-cap vials

Procedure:

  • Transfer the solid support to a screw-cap vial.

  • Add the potassium carbonate in methanol solution.

  • Incubate at room temperature for 4 hours (if phenoxyacetic anhydride (B1165640) was used in the capping step) or overnight (if acetic anhydride was used).[6][7]

  • After incubation, transfer the supernatant for further processing.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the key features of the different deprotection methods to aid in selecting the appropriate protocol.

Table 3: Comparative Summary of Deprotection Methods

MethodReagentTypical ConditionsAdvantagesDisadvantages
Standard Aqueous NH₄OH55°C, 17hRobust, well-established, compatible with standard Bz-protected bases.Slow, harsh conditions may degrade sensitive modifications.
Fast AMA65°C, 5-10 minVery rapid deprotection, high throughput.Requires Ac-dC to avoid side reactions with Bz-dC.[6][7]
Mild K₂CO₃ in MeOHRoom Temp, 2-4hGentle, suitable for sensitive modifications.Requires use of more labile "UltraMILD" protecting groups during synthesis.[6]

Troubleshooting and Considerations

  • Incomplete Deprotection: This can be caused by old ammonium hydroxide solution, insufficient reaction time or temperature, or improper sealing of the reaction vial leading to ammonia evaporation.[7] Always use fresh reagents and ensure a tight seal. Incomplete deprotection is often visible on RP-HPLC as multiple peaks.[6]

  • Side Reactions: As mentioned, AMA can cause transamination of Bz-dC.[5] Additionally, the cyanoethyl phosphate protecting groups can lead to acrylonitrile-mediated base modifications, especially in large-scale synthesis.[1]

  • Purification: Following deprotection, oligonucleotides should be purified to remove residual protecting groups and other small molecules.[8] Common purification techniques include reverse-phase HPLC, ion-exchange chromatography, and polyacrylamide gel electrophoresis (PAGE).

Signaling Pathway for Deprotection Logic

Deprotection_Choice Start Start: Oligonucleotide Synthesis Complete Sensitive_Mods Does the oligonucleotide contain sensitive modifications (e.g., dyes)? Start->Sensitive_Mods High_Throughput Is high throughput/speed a priority? Sensitive_Mods->High_Throughput No Mild_Deprotection Use Mild Deprotection (e.g., K2CO3/MeOH) (Requires UltraMILD monomers) Sensitive_Mods->Mild_Deprotection Yes Standard_Deprotection Use Standard Deprotection: Aqueous Ammonium Hydroxide High_Throughput->Standard_Deprotection No Fast_Deprotection Use Fast Deprotection (AMA) (Requires Ac-dC) High_Throughput->Fast_Deprotection Yes

Caption: Decision tree for selecting an appropriate deprotection method.

References

Application Note: High-Resolution Purification of 2'-Fluoro Modified Oligonucleotides by Ion-Pair Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the purification of synthetic 2'-fluoro (2'-F) modified oligonucleotides using Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC). 2'-F modified oligonucleotides are of significant interest in therapeutic applications due to their enhanced nuclease resistance and binding affinity. However, their purification presents challenges due to their hydrophilic nature and the presence of closely related impurities from the synthesis process. This protocol describes an optimized IP-RP-HPLC method that provides high-resolution separation of the full-length product from synthesis-related impurities, such as shortmers (n-1) and longmers (n+1). The use of an alkylamine ion-pairing agent and a polymeric or C18 stationary phase at elevated temperatures is crucial for achieving high purity and yield.

Introduction

The chemical modification of oligonucleotides, such as the introduction of a fluorine atom at the 2' position of the ribose sugar, is a key strategy in the development of therapeutic nucleic acids, including siRNAs and antisense oligonucleotides.[1][2][3] These modifications improve the in vivo stability and hybridization characteristics of the oligonucleotides.[1][3] The successful application of these molecules in research and medicine is contingent on their high purity.[3]

Solid-phase synthesis, the standard method for producing oligonucleotides, invariably generates a range of impurities, most notably failure sequences (shortmers) and sequences with extra nucleotides (longmers).[3][4] These impurities are often highly similar in structure to the target full-length product, making their separation challenging.[5][6]

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) has become the gold standard for the analytical and preparative separation of oligonucleotides.[7][8][9] This technique utilizes an ion-pairing agent in the mobile phase to neutralize the negative charge of the oligonucleotide's phosphate (B84403) backbone, thereby increasing its retention on a hydrophobic stationary phase.[2][8] This application note provides a detailed protocol for the purification of 2'-F modified oligonucleotides, offering researchers a reliable method to obtain highly pure material for downstream applications.

Experimental Workflow

The overall workflow for the purification of 2'-fluoro modified oligonucleotides is depicted below. It begins with the crude, deprotected oligonucleotide sample, proceeds through HPLC purification, and concludes with post-purification processing to yield the final, pure product.

workflow cluster_prep Sample Preparation cluster_hplc IP-RP-HPLC Purification cluster_post Post-Purification crude_oligo Crude 2'-F Oligo (Post-Synthesis & Deprotection) dissolved_oligo Dissolve in Nuclease-Free Water crude_oligo->dissolved_oligo injection Inject Sample dissolved_oligo->injection separation HPLC Separation (C18 or Polymeric Column) injection->separation detection UV Detection (260 nm) separation->detection fractionation Collect Fractions detection->fractionation pooling Pool Pure Fractions fractionation->pooling desalting Desalting (e.g., SEC or Spin Column) pooling->desalting lyophilization Lyophilization desalting->lyophilization qc Quality Control (LC-MS, CE) lyophilization->qc final_product final_product qc->final_product Final Pure Product

Caption: Overall experimental workflow for 2'-F oligonucleotide purification.

Mechanism of IP-RP-HPLC for Oligonucleotides

The separation mechanism in IP-RP-HPLC relies on the dynamic interaction between the oligonucleotide, the ion-pairing agent, and the stationary phase. The positively charged, hydrophobic alkylamine associates with the negatively charged phosphate backbone of the oligonucleotide. This complex is then retained by the hydrophobic stationary phase. Elution is achieved by increasing the concentration of an organic solvent, which disrupts the hydrophobic interactions.

mechanism Mechanism of IP-RP-HPLC cluster_stationary_phase Stationary Phase cluster_interaction Interaction & Retention ip_agent Ion-Pairing Agent (e.g., TEA+) oligo 2'-F Oligo (Anionic Backbone) ip_agent->oligo Forms Ion Pair stationary C18 Alkyl Chains Silica/Polymer Bead ip_agent->stationary:f0 Hydrophobic Interaction interaction_label Oligo-IP Agent Complex Adsorbs to Stationary Phase

References

Application Notes and Protocols for Labeling Oligonucleotides with Modified Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted labeling of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The introduction of specific modifications, such as fluorescent dyes, affinity tags, or reactive handles for subsequent conjugation, enables a wide array of applications including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), DNA sequencing, and the development of oligonucleotide-based drugs.[1][2][3] The phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis provides a robust and flexible platform for the site-specific incorporation of these modifications.[2][4]

This document provides detailed application notes and experimental protocols for the labeling of oligonucleotides using modified phosphoramidites. It covers direct labeling during synthesis and post-synthesis conjugation strategies, offering researchers the necessary information to select and implement the optimal labeling method for their specific application.

Data Presentation: Performance of Common Modified Phosphoramidites

The selection of a modified phosphoramidite is often guided by its coupling efficiency and the stability of the incorporated label during the synthesis and deprotection steps. The following tables summarize key quantitative data for commonly used categories of modified phosphoramidites.

Table 1: Fluorescent Dye Phosphoramidites

FluorophoreExcitation (nm)Emission (nm)Typical Coupling EfficiencyDeprotection Conditions
6-FAM ~495~520>98%Standard Ammonium (B1175870) Hydroxide (B78521)
HEX ~535~556>98%Standard Ammonium Hydroxide
TET ~521~536>98%Mild Ammonium Hydroxide
Cyanine 3 ~550~570>97%Mild Ammonium Hydroxide
Cyanine 5 ~649~670>97%Mild Ammonium Hydroxide
TAMRA ~557~583>98%Post-synthesis labeling recommended

Data compiled from publicly available information from various suppliers.

Table 2: Biotin and Linker Phosphoramidites

ModificationPurposeTypical Coupling EfficiencyDeprotection ConditionsKey Features
Biotin Phosphoramidite Affinity purification, immobilization>98%Standard Ammonium HydroxideAvailable with various spacer arms to minimize steric hindrance.[5][6]
Amino-Modifier Phosphoramidite Post-synthesis conjugation>98%Standard Ammonium HydroxideProvides a primary amine for reaction with NHS esters and other amine-reactive moieties.
Thiol-Modifier Phosphoramidite Post-synthesis conjugation>97%Requires specific deprotectionEnables conjugation with maleimides and other thiol-reactive groups.[7]
Alkyne Phosphoramidite Click chemistry conjugation>99%Standard Ammonium HydroxideFor copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[8]
Azide Phosphoramidite Click chemistry conjugation>98%Standard Ammonium HydroxideComplementary reactive group for click chemistry with alkyne-modified molecules.

Experimental Workflows and Signaling Pathways

Logical Relationship: Oligonucleotide Labeling Strategies

The choice between direct incorporation of a label during synthesis and post-synthesis conjugation depends on the chemical stability of the label and the desired labeling position.

G cluster_direct Direct Labeling cluster_post Post-Synthesis Labeling direct_start Start Oligonucleotide Synthesis direct_incorporate Incorporate Modified Phosphoramidite direct_start->direct_incorporate direct_continue Continue Synthesis direct_incorporate->direct_continue direct_deprotect Cleavage and Deprotection direct_continue->direct_deprotect direct_purify Purification direct_deprotect->direct_purify post_start Start Oligonucleotide Synthesis post_incorporate Incorporate Linker Phosphoramidite post_start->post_incorporate post_continue Continue Synthesis post_incorporate->post_continue post_deprotect Cleavage and Deprotection post_continue->post_deprotect post_purify1 Purification of Functionalized Oligo post_deprotect->post_purify1 post_conjugate Conjugation with Label post_purify1->post_conjugate post_purify2 Final Purification post_conjugate->post_purify2 main_start Desired Labeled Oligonucleotide main_start->direct_start Label is stable to synthesis conditions main_start->post_start Label is not stable

Caption: Decision workflow for direct vs. post-synthesis oligonucleotide labeling strategies.

Experimental Workflow: Solid-Phase Synthesis with a Modified Phosphoramidite

The following diagram illustrates the key steps in a single coupling cycle during automated solid-phase oligonucleotide synthesis for incorporating a modified phosphoramidite.

G cluster_synthesis Automated Synthesis Cycle deblocking 1. Deblocking (Removal of DMT group) coupling 2. Coupling (Addition of modified phosphoramidite) deblocking->coupling capping 3. Capping (Acetylation of unreacted hydroxyls) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation oxidation->deblocking Next Cycle end Elongated Oligonucleotide oxidation->end start Oligonucleotide on Solid Support start->deblocking

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Signaling Pathway: Click Chemistry for Post-Synthesis Labeling

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for post-synthesis labeling of oligonucleotides.[9][10]

G cluster_reactants Reactants oligo_alkyne Alkyne-Modified Oligonucleotide product Labeled Oligonucleotide (Stable Triazole Linkage) oligo_alkyne->product label_azide Azide-Functionalized Label (e.g., Fluorophore, Biotin) label_azide->product catalyst Cu(I) Catalyst catalyst->product Catalyzes Cycloaddition

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for oligonucleotide labeling.

Experimental Protocols

Protocol 1: Direct Labeling of an Oligonucleotide with a 5'-Fluorescent Dye Phosphoramidite

This protocol describes the general procedure for incorporating a fluorescent dye at the 5'-terminus of an oligonucleotide using an automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • Unmodified nucleoside phosphoramidites (A, C, G, T)

  • Fluorescent dye phosphoramidite (e.g., 6-FAM phosphoramidite)[1]

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Standard synthesis reagents: activator, capping reagents, oxidizing agent, deblocking solution

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Purification system (e.g., HPLC, PAGE)

Methodology:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.

  • Standard Synthesis: The synthesis proceeds with the standard coupling cycles for the unmodified bases of the oligonucleotide.[4]

  • Final Coupling: In the final synthesis cycle, the fluorescent dye phosphoramidite is coupled to the 5'-terminus of the oligonucleotide.[11]

  • Cleavage and Deprotection: Following synthesis, the CPG support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate (B84403) backbone.[1] The specific conditions (temperature and time) will depend on the dye's stability.

  • Purification: The crude labeled oligonucleotide is purified to remove truncated sequences and unincorporated dye.[12] Reverse-phase HPLC is often effective for separating the more hydrophobic dye-labeled full-length product from unlabeled failure sequences.[13]

  • Quantification and Quality Control: The concentration of the purified oligonucleotide is determined by UV-Vis spectrophotometry. The purity and identity of the labeled oligonucleotide can be confirmed by mass spectrometry and analytical HPLC or PAGE.

Protocol 2: Post-Synthesis Labeling via Amine-NHS Ester Chemistry

This protocol outlines the steps for labeling an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester-activated dye.

Materials:

  • 5'-Amino-modified oligonucleotide, purified

  • NHS ester of the desired label (e.g., fluorescent dye, biotin)

  • Labeling buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9)[14]

  • DMSO (for dissolving the NHS ester)

  • Purification supplies (e.g., size-exclusion chromatography columns, HPLC)[15]

Methodology:

  • Oligonucleotide Preparation: The 5'-amino-modified oligonucleotide is synthesized using an amino-modifier phosphoramidite following a procedure similar to Protocol 1. The crude oligonucleotide is deprotected and purified to ensure a high concentration of the full-length, amine-functionalized product.

  • NHS Ester Activation: The NHS ester of the label is dissolved in a small amount of anhydrous DMSO immediately before use, as NHS esters are susceptible to hydrolysis.[10]

  • Conjugation Reaction: a. The purified amino-modified oligonucleotide is dissolved in the labeling buffer. b. The dissolved NHS ester is added to the oligonucleotide solution. A molar excess of the NHS ester is typically used to drive the reaction to completion. c. The reaction mixture is incubated at room temperature for several hours or overnight in the dark to prevent photobleaching of fluorescent dyes.

  • Purification of the Labeled Oligonucleotide: a. After the reaction, the unincorporated label must be removed.[15] Size-exclusion chromatography is a common method for separating the larger labeled oligonucleotide from the smaller, unreacted dye molecules.[15] b. Alternatively, ethanol (B145695) precipitation can be used to precipitate the oligonucleotide, leaving the majority of the unreacted dye in the supernatant.[16] c. For higher purity, reverse-phase or ion-exchange HPLC can be employed to separate the labeled oligonucleotide from both the unreacted dye and any remaining unlabeled oligonucleotide.[13][17]

  • Analysis: The final product is analyzed by UV-Vis spectrophotometry to determine the oligonucleotide concentration and the labeling efficiency. Mass spectrometry can confirm the successful conjugation of the label.

Protocol 3: Post-Synthesis Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol provides a general method for labeling an alkyne-modified oligonucleotide with an azide-functionalized label.

Materials:

  • 5'-Alkyne-modified oligonucleotide, purified

  • Azide-functionalized label

  • Copper(I) source (e.g., copper(II) sulfate)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA)

  • Reaction buffer (e.g., phosphate buffer with DMSO or another organic co-solvent)

  • Purification supplies

Methodology:

  • Oligonucleotide Preparation: A 5'-alkyne-modified oligonucleotide is synthesized using an alkyne phosphoramidite, followed by deprotection and purification.

  • Reaction Setup: a. In a microcentrifuge tube, the alkyne-modified oligonucleotide and the azide-functionalized label are combined in the reaction buffer. b. A freshly prepared solution of the copper(I) catalyst is made by mixing the copper(II) sulfate (B86663) and sodium ascorbate. The copper ligand is included to stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Click Reaction: The catalyst solution is added to the oligonucleotide and label mixture. The reaction is typically allowed to proceed at room temperature for 1-4 hours.[8]

  • Purification: The labeled oligonucleotide is purified to remove the copper catalyst, excess label, and any unreacted starting material. This can be achieved through methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

  • Analysis: The final product is characterized by mass spectrometry to confirm the addition of the label and by UV-Vis spectroscopy and analytical HPLC to assess purity and concentration.

Conclusion

The use of modified phosphoramidites offers a versatile and powerful approach for the synthesis of labeled oligonucleotides. By selecting the appropriate modified phosphoramidite and labeling strategy—either direct incorporation during synthesis or post-synthesis conjugation—researchers can generate custom-labeled oligonucleotides for a vast range of applications in research, diagnostics, and drug development. The protocols and data provided herein serve as a comprehensive guide for the successful implementation of these essential techniques.

References

Application Note: Analyzing 2'-Fluoro Modified Oligonucleotides by MS

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool in the development of oligonucleotide therapeutics is mass spectrometry (MS), which provides precise molecular weight measurements and sequence information. For 2'-fluoro (2'-F) modified oligonucleotides, a significant class of therapeutic candidates, MS analysis confirms identity, purity, and stability. The 2'-fluoro modification enhances nuclease resistance and binding affinity, but it also influences behavior during mass spectrometry analysis, notably by increasing stability and reducing fragmentation compared to unmodified DNA.[1][2][3]

This document provides detailed application notes and protocols for the mass spectrometry analysis of 2'-fluoro modified oligonucleotides, targeting researchers, scientists, and professionals in drug development.

The analysis of oligonucleotides by mass spectrometry is primarily accomplished using two ionization techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[4]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that generates multiply charged ions from analytes in solution.[4] It is readily coupled with liquid chromatography (LC), making LC-MS the most common method for oligonucleotide analysis.[5][6][7] For 2'-F modified oligonucleotides, ion-pairing reversed-phase (IP-RP) liquid chromatography is the predominant separation technique.[5][8] This approach uses ion-pairing reagents in the mobile phase to retain the highly polar, polyanionic oligonucleotides on a C18 stationary phase.[9][10]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): In MALDI-MS, the oligonucleotide sample is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the sample, and the mass-to-charge ratio is determined by the ion's time of flight to the detector.[4] A key advantage of the 2'-fluoro modification in MALDI analysis is its significant stabilization of the N-glycosidic linkage.[1][2] This drastically reduces in-source fragmentation (base loss and backbone cleavage) that is often observed with unmodified DNA, leading to cleaner spectra with a prominent parent ion peak.[1][2]

Key Considerations for 2'-F Oligonucleotide Analysis:
  • Increased Stability: The electronegative 2'-fluoro group stabilizes the N-glycosidic bond, making 2'-F modified oligonucleotides more resistant to fragmentation during MALDI-MS analysis compared to unmodified DNA.[1][2]

  • Ion-Pairing Chromatography: Successful LC-MS analysis relies on the selection of appropriate ion-pairing reagents and organic solvents.[11] Combinations of an alkylamine (like triethylamine, TEA) and a fluorinated alcohol (like hexafluoroisopropanol, HFIP) are widely used as they provide good chromatographic resolution and are compatible with MS detection.[6][9][11][12]

  • Sample Preparation: Proper sample preparation is critical to avoid signal suppression and the formation of cation adducts (e.g., Na+, K+), which can complicate spectra.[5] This includes desalting and purification steps.

Experimental Workflows and Logical Relationships

A general workflow for the mass spectrometry analysis of 2'-fluoro modified oligonucleotides involves several key stages, from sample reception to final data interpretation.

Oligonucleotide_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_lcms LC-ESI-MS cluster_maldi MALDI-TOF-MS cluster_data Data Processing & Interpretation Sample Oligonucleotide Sample Purification Purification / Desalting (e.g., C18 Sep-Pak) Sample->Purification Quantification Quantification (UV-Vis) Purification->Quantification LC_Separation IP-RP LC Separation Quantification->LC_Separation Matrix_Prep Sample-Matrix Co-crystallization Quantification->Matrix_Prep ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization MS_Detection_ESI Mass Detection ESI_Ionization->MS_Detection_ESI Data_Acquisition Raw Data Acquisition MS_Detection_ESI->Data_Acquisition MALDI_Ionization Laser Desorption/Ionization Matrix_Prep->MALDI_Ionization MS_Detection_MALDI TOF Mass Detection MALDI_Ionization->MS_Detection_MALDI MS_Detection_MALDI->Data_Acquisition Deconvolution Deconvolution (for ESI-MS) Data_Acquisition->Deconvolution Mass_Matching Mass Matching & Impurity ID Deconvolution->Mass_Matching Final_Report Final Report Mass_Matching->Final_Report Ionization_Methods cluster_esi LC-ESI-MS Path cluster_maldi MALDI-TOF-MS Path Oligo_Sample Prepared Oligonucleotide (in solution) LC IP-RP Liquid Chromatography Oligo_Sample->LC Matrix Mix with MALDI Matrix Oligo_Sample->Matrix ESI_Source Electrospray Source LC->ESI_Source Droplet_Formation Charged Droplet Formation ESI_Source->Droplet_Formation Solvent_Evaporation Solvent Evaporation Droplet_Formation->Solvent_Evaporation Gas_Phase_Ions Multiply Charged Gas-Phase Ions Solvent_Evaporation->Gas_Phase_Ions Mass_Analyzer Mass Analyzer Gas_Phase_Ions->Mass_Analyzer Spotting Spot on Target Plate & Dry Matrix->Spotting Crystal_Formation Co-crystallization Spotting->Crystal_Formation Laser Pulsed Laser Irradiation Crystal_Formation->Laser Singly_Charged_Ions Singly Charged Gas-Phase Ions Laser->Singly_Charged_Ions Singly_Charged_Ions->Mass_Analyzer

References

Automated Synthesis of Chimeric DNA-RNA with 2'-Fluoro-deoxycytidine (2'-F-dC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The automated synthesis of chimeric DNA-RNA oligonucleotides incorporating modified nucleotides is a cornerstone of modern therapeutic and diagnostic development. Among these modifications, 2'-Fluoro-deoxycytidine (2'-F-dC) offers significant advantages, including enhanced nuclease resistance and increased thermal stability of duplexes, making it a valuable component in antisense oligonucleotides, siRNAs, and aptamers.[1][2] This document provides detailed application notes and protocols for the successful automated synthesis, deprotection, and purification of chimeric oligonucleotides containing 2'-F-dC.

The substitution of the 2'-hydroxyl group with a fluorine atom locks the sugar pucker in a C3'-endo conformation, characteristic of A-form helices found in RNA.[1] This pre-organization of the sugar moiety leads to a higher binding affinity (increased melting temperature, Tm) to complementary RNA targets.[3][4] Furthermore, the 2'-fluoro modification provides significant resistance to degradation by nucleases, prolonging the half-life of the oligonucleotide in biological systems.[3][5]

Key Applications

The unique properties of 2'-F-dC-containing chimeric oligonucleotides make them suitable for a variety of applications in research and drug development:

  • Antisense Oligonucleotides (ASOs): Chimeric ASOs with 2'-F-dC modifications exhibit enhanced stability and target affinity, leading to more potent and durable gene silencing.[6]

  • siRNA (small interfering RNA): The incorporation of 2'-F pyrimidines into siRNA strands significantly increases their stability in plasma, improving their therapeutic potential.[2]

  • Aptamers: 2'-F-RNA-based aptamers can bind their targets with higher affinity and are more resistant to nuclease degradation compared to their unmodified RNA counterparts.[2]

  • Theranostic Oligonucleotides: The unique properties of fluorine lend themselves to the development of oligonucleotides for simultaneous therapy and diagnosis.[7]

Data Presentation: Quantitative Analysis

The incorporation of 2'-F-dC significantly impacts the physicochemical properties of oligonucleotides. The following tables summarize key quantitative data.

Table 1: Thermal Stability (Tm) of Oligonucleotides with 2'-Fluoro Modifications

Oligonucleotide TypeModificationTm Increase per Modification (°C)Reference
DNA/RNA Hybrid2'-F-RNA1.8[1]
DNA/RNA Hybrid2'-O-Methyl-RNA~1.5[3]
RNA/RNA Duplex2'-F-RNA~2.0[4]
DNA/DNA Duplex2'-F-dC0.5 - 0.7[8]

Table 2: Nuclease Resistance of Modified Oligonucleotides

Oligonucleotide TypeModificationRelative Nuclease ResistanceReference
Unmodified DNANoneLow[3]
Phosphorothioate DNA (PS-DNA)Phosphorothioate linkagesModerate[6]
2'-F-RNA/DNA Chimera2'-Fluoro modificationHigh[3][6]
2'-F-RNA/DNA Chimera with PS2'-Fluoro and PhosphorothioateVery High[1]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Chimeric DNA-RNA with 2'-F-dC

This protocol outlines the standard phosphoramidite (B1245037) chemistry for automated synthesis on a DNA/RNA synthesizer.

Materials:

  • 5'-O-DMT-N-Acetyl-2'-deoxy-2'-fluoro-Cytidine-3'-CE Phosphoramidite (2'-F-dC phosphoramidite)

  • Standard DNA and RNA phosphoramidites (A, G, C, T, U with appropriate protecting groups)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in Acetonitrile)

  • Oxidizer solution (Iodine/Water/Pyridine)

  • Capping solutions (Cap A: Acetic Anhydride/THF/Lutidine; Cap B: N-Methylimidazole/THF)

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous Acetonitrile (B52724)

Workflow Diagram:

Automated_Oligonucleotide_Synthesis start Start Synthesis Cycle deblock 1. Deblocking (Removal of 5'-DMT) start->deblock wash1 Wash deblock->wash1 coupling 2. Coupling (Addition of Phosphoramidite) wash1->coupling wash2 Wash coupling->wash2 cap 3. Capping (Acetylation of unreacted 5'-OH) wash2->cap wash3 Wash cap->wash3 oxidize 4. Oxidation (P(III) to P(V)) wash3->oxidize wash4 Wash oxidize->wash4 next_cycle Next Cycle or End Synthesis wash4->next_cycle next_cycle->deblock Repeat for next base

Automated phosphoramidite synthesis cycle.

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired chimeric sequence. Install the required phosphoramidites, including the 2'-F-dC phosphoramidite, and other reagents.

  • Phosphoramidite Preparation: Dissolve the 2'-F-dC phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.[2][9]

  • Automated Synthesis Cycle: The synthesis proceeds in a stepwise 3' to 5' direction through a series of automated steps for each nucleotide addition: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support using the deblocking solution. b. Coupling: The 2'-F-dC phosphoramidite (or other phosphoramidite) is activated by the activator solution and couples to the free 5'-hydroxyl group of the growing chain. A coupling time of 5-15 minutes is generally recommended for modified phosphoramidites.[9] For critical couplings, a double coupling step can be performed to improve efficiency.[9] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution.

  • Cycle Repetition: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group can either be removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").

Protocol 2: Deprotection and Cleavage of 2'-F-dC Containing Oligonucleotides

This protocol describes a two-step deprotection procedure for oligonucleotides containing 2'-fluoro and RNA moieties.

Materials:

Workflow Diagram:

Deprotection_Workflow start Oligonucleotide on CPG step1 Step 1: Base & Phosphate Deprotection (Aqueous Methylamine) start->step1 dry Dry Oligonucleotide step1->dry step2 Step 2: 2'-OH Silyl (B83357) Group Removal (TEA·3HF in DMSO) dry->step2 quench Quench Reaction step2->quench purify Purification (e.g., HPLC, Gel Electrophoresis) quench->purify

Two-step deprotection workflow for chimeric oligonucleotides.

Procedure:

Step 1: Base and Phosphate Deprotection

  • Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

  • Add 1 mL of 40% aqueous methylamine.[10]

  • Incubate at 35°C for 30 minutes to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the base protecting groups.[10]

  • Carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Dry the oligonucleotide pellet completely, for example, by vacuum centrifugation.

Step 2: Removal of 2'-Hydroxyl Protecting Groups (if RNA is present)

  • Resuspend the dried oligonucleotide pellet in anhydrous DMSO.

  • Add triethylamine trihydrofluoride (TEA·3HF).

  • Incubate at 65°C for 2.5 hours to remove the TBDMS or other silyl protecting groups from the 2'-hydroxyls of the RNA residues.[11]

  • Quench the reaction by adding RNA quenching buffer.[11]

Protocol 3: Purification of 2'-F-dC Containing Oligonucleotides

Purification is critical to remove truncated sequences and residual protecting groups. The choice of method depends on the desired purity and the presence of a 5'-DMT group.

A. DMT-on Purification (Reverse-Phase HPLC)

  • Principle: The lipophilic DMT group allows for strong retention of the full-length product on a reverse-phase column, while "failure" sequences (without DMT) elute earlier.

  • Procedure: a. Load the quenched deprotection reaction mixture onto a reverse-phase HPLC column. b. Elute with a gradient of acetonitrile in triethylammonium (B8662869) acetate (B1210297) buffer. c. Collect the peak corresponding to the DMT-on oligonucleotide. d. Treat the collected fraction with an acidic solution (e.g., 80% acetic acid) to remove the DMT group. e. Desalt the final product using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).

B. Anion-Exchange HPLC

  • Principle: This method separates oligonucleotides based on their net negative charge, which is proportional to their length.

  • Procedure: a. Load the desalted, DMT-off oligonucleotide onto an anion-exchange column. b. Elute with a salt gradient (e.g., NaCl or NaBr). c. Collect the major peak corresponding to the full-length product. d. Desalt the collected fraction.

C. Polyacrylamide Gel Electrophoresis (PAGE)

  • Principle: Denaturing PAGE separates oligonucleotides by size with single-base resolution.

  • Procedure: a. Load the crude oligonucleotide onto a high-percentage denaturing polyacrylamide gel. b. Run the gel until adequate separation is achieved. c. Visualize the bands by UV shadowing. d. Excise the band corresponding to the full-length product. e. Elute the oligonucleotide from the gel slice (e.g., by crush and soak method). f. Desalt the eluted product.

Concluding Remarks

The automated synthesis of chimeric DNA-RNA oligonucleotides containing 2'-F-dC is a robust and reproducible process that yields molecules with enhanced therapeutic potential. The protocols and data presented herein provide a comprehensive guide for researchers and drug developers to successfully synthesize, purify, and characterize these valuable compounds. Careful optimization of coupling times and deprotection conditions is crucial for achieving high yields and purity. The superior properties of 2'-F-dC modified oligonucleotides, including increased stability and target affinity, will continue to drive their application in the next generation of nucleic acid-based therapeutics.

References

Application Notes and Protocols for DMT-2'-F-dC(Bz)-CE-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper storage, handling, and use of DMT-2'-F-dC(Bz)-CE-Phosphoramidite in oligonucleotide synthesis. Adherence to these recommendations is crucial for ensuring the integrity of the reagent and achieving high-quality synthesis of 2'-fluoro-modified oligonucleotides.

Product Information and Specifications

This compound is a specialized nucleoside phosphoramidite (B1245037) used in the chemical synthesis of oligonucleotides. The incorporation of a 2'-fluoro modification enhances the thermal stability and nuclease resistance of the resulting oligonucleotide duplexes, making it a valuable reagent in the development of therapeutic and diagnostic oligonucleotides.[1]

Chemical Structure:

  • 5'-O-DMT: The dimethoxytrityl group protects the 5'-hydroxyl function.

  • 2'-F: A fluorine atom at the 2' position of the ribose sugar.

  • dC(Bz): Deoxycytidine with a benzoyl protecting group on the exocyclic amine.

  • CE-Phosphoramidite: A β-cyanoethyl phosphoramidite group at the 3'-hydroxyl function.

Table 1: Physical and Chemical Properties

PropertyValue
Appearance White to off-white powder
Molecular Formula C46H51FN5O8P
Molecular Weight 851.9 g/mol
Purity (by ³¹P NMR) ≥98%
Purity (by HPLC) ≥98%
Solubility Soluble in anhydrous acetonitrile (B52724)

Storage and Stability

Proper storage of this compound is critical to prevent degradation and ensure optimal performance in oligonucleotide synthesis.

Table 2: Recommended Storage Conditions

FormTemperatureAtmosphereDuration
Solid (Powder) -20°CDry, inert (e.g., Argon, Nitrogen)Long-term
In Solution (Anhydrous Acetonitrile) -20°CDry, inertUp to 2-3 days

Key Storage Considerations:

  • Moisture Sensitivity: Phosphoramidites are highly susceptible to hydrolysis. Always handle the solid reagent and its solutions under anhydrous conditions.

  • Oxidation: The phosphoramidite moiety can be oxidized from P(III) to P(V), rendering it inactive for coupling.[2] Storage under an inert atmosphere minimizes this degradation pathway.

  • Light Sensitivity: While not explicitly stated for this specific amidite in the search results, it is good practice to protect all phosphoramidite solutions from light to prevent potential photodegradation.

  • Solution Stability: Once dissolved in anhydrous acetonitrile, the phosphoramidite solution should be used as soon as possible.[3] The stability of phosphoramidite solutions generally decreases in the order T > dC > dA > dG.[4][5] While specific data for 2'-fluoro analogs is limited, it is prudent to assume a similar trend. For optimal results, prepare fresh solutions for each synthesis run.

Handling and Safety Precautions

Due to the reactive nature of phosphoramidites, appropriate safety measures must be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the solid reagent and its solutions.

  • Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of fine particles.

  • Inert Atmosphere: When weighing and preparing solutions, it is highly recommended to work in a glove box or under a stream of dry inert gas (argon or nitrogen) to minimize exposure to air and moisture.

Experimental Protocols

Preparation of 0.1 M this compound Solution for Oligonucleotide Synthesis

This protocol describes the preparation of a 0.1 M solution in anhydrous acetonitrile, a standard concentration for use on automated DNA/RNA synthesizers.

Materials:

  • This compound

  • Anhydrous acetonitrile (CH₃CN, <30 ppm H₂O)

  • Anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA) (optional, can improve stability for some amidites)[2]

  • Septum-sealed bottle suitable for the DNA/RNA synthesizer

  • Syringes and needles (oven-dried and cooled in a desiccator)

  • Inert gas source (Argon or Nitrogen)

Protocol:

  • Equilibration: Allow the vial of solid this compound to warm to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere: Once at room temperature, transfer the vial into a glove box or work under a positive pressure of dry inert gas.

  • Dissolution:

    • Carefully open the vial and add the required volume of anhydrous acetonitrile to achieve a 0.1 M concentration. For example, to prepare 10 mL of a 0.1 M solution, dissolve 851.9 mg of the phosphoramidite in 10 mL of anhydrous acetonitrile.

    • Use a syringe to transfer the anhydrous acetonitrile to the vial containing the phosphoramidite.

  • Mixing: Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to minimize shearing of the molecule.

  • Transfer: Once fully dissolved, use a syringe to transfer the solution to the appropriate synthesizer bottle that has been previously dried and flushed with an inert gas.

  • Storage of Solution: If not for immediate use, store the tightly sealed bottle at -20°C under an inert atmosphere.[2] Before the next use, allow the bottle to warm to room temperature before placing it on the synthesizer.

Table 3: Dilution Table for 0.1 M Solution Preparation

Amount of PhosphoramiditeVolume of Anhydrous Acetonitrile
100 mg1.17 mL
250 mg2.93 mL
500 mg5.87 mL
1 g11.74 mL
Use in Automated Oligonucleotide Synthesis

This compound is incorporated into a growing oligonucleotide chain using the standard phosphoramidite cycle.

Key Parameters for 2'-Fluoro Phosphoramidites:

  • Coupling Time: A longer coupling time of 3 minutes is generally recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.[3]

  • Activator: Standard activators such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI) can be used.

  • Oxidation: Standard oxidation conditions with an iodine solution are suitable.

  • Capping: Standard capping reagents are used to block any unreacted 5'-hydroxyl groups.

  • Deblocking (Deprotection):

    • Standard Deprotection: Use concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 17 hours.[3]

    • Rapid Deprotection: A mixture of 30% ammonium hydroxide and 40% methylamine (B109427) (1:1) (AMA) can be used at room temperature for 2 hours.[3] Note: Heating in AMA may lead to some degradation of 2'-fluoro nucleotides.[3]

Visual Representations

Storage and Handling Workflow

G Storage and Handling Workflow cluster_storage Storage cluster_handling Handling storage_solid Solid Phosphoramidite (-20°C, Inert Gas) equilibration Equilibrate to Room Temp (in Desiccator) storage_solid->equilibration Retrieve for Use dissolution Dissolve in Anhydrous Acetonitrile (Inert Atm.) equilibration->dissolution Prepare Solution storage_solution Solution in Synthesizer Bottle (-20°C, Inert Gas) dissolution->storage_solution Transfer

Caption: Workflow for the proper storage and handling of this compound.

Oligonucleotide Synthesis Cycle

G Phosphoramidite Cycle for Oligonucleotide Synthesis start Start with Solid Support -Linked Nucleoside detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add 2'-F-dC Amidite) detritylation->coupling capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation next_cycle Repeat for Next Nucleotide oxidation->next_cycle next_cycle->detritylation Next Cycle

Caption: The four main steps of the phosphoramidite method for oligonucleotide synthesis.

References

Troubleshooting & Optimization

Low coupling efficiency with 2'-fluoro phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with 2'-fluoro phosphoramidites during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why do 2'-fluoro phosphoramidites exhibit lower coupling efficiency compared to standard DNA or 2'-O-methyl RNA phosphoramidites?

A1: The lower coupling efficiency of 2'-fluoro phosphoramidites stems from two primary factors related to the 2'-fluoro modification:

  • Steric Hindrance: The fluorine atom at the 2' position of the ribose sugar is sterically bulky. This bulkiness can physically impede the approach of the incoming phosphoramidite (B1245037) to the 5'-hydroxyl group of the growing oligonucleotide chain, thus slowing down the coupling reaction.

  • Electronic Effects: Fluorine is a highly electronegative atom. This strong electron-withdrawing effect can reduce the nucleophilicity of the 5'-hydroxyl group and decrease the reactivity of the phosphoramidite, making the coupling reaction less favorable.[1][2]

Q2: What is the expected coupling efficiency for 2'-fluoro phosphoramidites?

A2: With optimized protocols, including the use of a stronger activator and extended coupling times, the coupling efficiency for 2'-fluoro phosphoramidites can be high, often in the range of 98-99% or greater. However, under standard DNA synthesis conditions, the efficiency can be significantly lower. It is crucial to not assume standard protocols will suffice.

Q3: Can I use the standard activator, 1H-tetrazole, for coupling 2'-fluoro phosphoramidites?

A3: While 1H-tetrazole is a standard activator for DNA synthesis, it is often not potent enough to efficiently drive the coupling of sterically hindered monomers like 2'-fluoro phosphoramidites to completion.[] For these more challenging couplings, more reactive activators are strongly recommended to achieve high coupling efficiencies.

Q4: How does moisture impact the coupling efficiency of 2'-fluoro phosphoramidites?

A4: Moisture is detrimental to all phosphoramidite chemistry, including the use of 2'-fluoro phosphoramidites. Water can react with the activated phosphoramidite, leading to its inactivation and preventing it from coupling to the growing oligonucleotide chain.[4] This side reaction directly reduces the coupling efficiency. It is imperative to use anhydrous solvents and reagents and to maintain a dry environment on the synthesizer.[4]

Troubleshooting Guide

Issue: Low Stepwise Coupling Efficiency Observed via Trityl Monitoring

This is the most common issue when working with 2'-fluoro phosphoramidites and is characterized by a significant drop in the intensity of the trityl cation released during the deblocking step.

Potential Causes & Solutions:

Potential Cause Recommended Action
Suboptimal Activator The standard activator, 1H-tetrazole, is often insufficient for 2'-fluoro phosphoramidites due to their steric bulk. Solution: Switch to a more potent activator such as 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT). These activators are more nucleophilic and can accelerate the coupling reaction.
Insufficient Coupling Time The coupling reaction for 2'-fluoro phosphoramidites is slower than for standard DNA phosphoramidites. Solution: Increase the coupling time. A coupling time of at least 3 minutes is generally recommended, and further optimization may be necessary.[5] Some protocols may even extend this to 10-15 minutes for particularly difficult couplings.
Moisture Contamination All reagents used in oligonucleotide synthesis, especially the acetonitrile (B52724) (ACN), activator, and phosphoramidite solutions, are highly sensitive to moisture.[4] Solution: Ensure all reagents are anhydrous. Use fresh, high-quality anhydrous ACN for reagent preparation. Dry the synthesizer lines thoroughly before initiating synthesis. Store phosphoramidites in a desiccator and handle them under an inert atmosphere (e.g., argon or nitrogen).
Degraded Phosphoramidite 2'-fluoro phosphoramidites can degrade if not stored properly or if they are past their expiration date. Solution: Use fresh, high-quality phosphoramidites. Ensure they have been stored under the recommended conditions (typically -20°C in a desiccated environment). If degradation is suspected, test a fresh vial of the phosphoramidite.
Incorrect Reagent Concentration Incorrect concentrations of the phosphoramidite or activator can lead to incomplete coupling. Solution: Verify the concentrations of your phosphoramidite and activator solutions. Ensure they are fully dissolved and properly mixed.

Experimental Protocols

Protocol 1: Optimized Coupling of 2'-Fluoro Phosphoramidites

This protocol is designed to maximize the coupling efficiency of 2'-fluoro phosphoramidites during solid-phase oligonucleotide synthesis.

Reagents and Materials:

  • 2'-Fluoro phosphoramidite (e.g., 2'-F-A(Bz), 2'-F-C(Ac), 2'-F-G(iBu), 2'-F-U)

  • High-quality anhydrous acetonitrile (ACN)

  • Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN or 0.5 M 4,5-Dicyanoimidazole (DCI) in ACN

  • Standard capping, oxidation, and deblocking solutions for oligonucleotide synthesis

  • Controlled Pore Glass (CPG) solid support

  • Automated DNA/RNA synthesizer

Methodology:

  • Reagent Preparation:

    • Dissolve the 2'-fluoro phosphoramidite in anhydrous ACN to the concentration recommended by your synthesizer manufacturer (typically 0.1 M to 0.15 M).

    • Prepare the chosen activator solution (ETT or DCI) in anhydrous ACN.

    • Ensure all other synthesis reagents are fresh and properly installed on the synthesizer.

  • Synthesis Cycle Programming:

    • Modify the standard synthesis cycle for the steps involving the coupling of a 2'-fluoro phosphoramidite.

    • Coupling Step: Program a coupling time of 3 to 5 minutes . For sequences with multiple contiguous 2'-fluoro residues, a longer time (up to 10 minutes) may be beneficial.

    • Use the prepared ETT or DCI solution as the activator for the 2'-fluoro phosphoramidite coupling step.

    • Maintain standard times for all other steps in the synthesis cycle (deblocking, capping, and oxidation).

  • Synthesis Execution:

    • Initiate the oligonucleotide synthesis on the automated synthesizer.

    • Monitor the trityl cation release after each coupling step. A consistent and high trityl signal indicates high coupling efficiency.

  • Post-Synthesis Processing:

    • Cleave and deprotect the oligonucleotide from the solid support using the appropriate conditions for the protecting groups used. Note that some 2'-fluoro nucleosides may have specific deprotection requirements.[5]

    • Purify the full-length oligonucleotide using standard techniques such as HPLC or PAGE.

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency with 2'-Fluoro Phosphoramidite check_activator Is a potent activator (DCI or ETT) being used? start->check_activator check_coupling_time Is the coupling time extended (≥ 3 min)? check_activator->check_coupling_time Yes solution_activator Switch to DCI or ETT check_activator->solution_activator No check_anhydrous Are all reagents and the system anhydrous? check_coupling_time->check_anhydrous Yes solution_coupling_time Increase coupling time check_coupling_time->solution_coupling_time No check_phosphoramidite Is the phosphoramidite fresh and non-degraded? check_anhydrous->check_phosphoramidite Yes solution_anhydrous Use fresh anhydrous reagents and dry the system check_anhydrous->solution_anhydrous No solution_phosphoramidite Use a fresh vial of phosphoramidite check_phosphoramidite->solution_phosphoramidite No end High Coupling Efficiency Achieved check_phosphoramidite->end Yes solution_activator->check_coupling_time solution_coupling_time->check_anhydrous solution_anhydrous->check_phosphoramidite solution_phosphoramidite->end

Caption: Troubleshooting workflow for low coupling efficiency.

Synthesis_Cycle cluster_cycle Optimized Synthesis Cycle for 2'-Fluoro Phosphoramidites deblocking 1. Deblocking (Remove 5'-DMT group) coupling 2. Coupling (Extended time with DCI/ETT) deblocking->coupling Free 5'-OH capping 3. Capping (Block unreacted 5'-OH) coupling->capping Chain elongation oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation Capped failures oxidation->deblocking Next cycle

Caption: Optimized synthesis cycle for 2'-fluoro phosphoramidites.

References

Technical Support Center: 2'-Fluoro Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-fluoro modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during 2'-fluoro oligonucleotide synthesis?

A1: The synthesis of 2'-fluoro oligonucleotides is susceptible to several side reactions that can impact the purity and yield of the final product. The most prevalent issues include:

  • Loss of HF and Formation of 2'-OH Impurities: Under harsh basic deprotection conditions, the 2'-fluoro group can be eliminated as hydrogen fluoride (B91410) (HF), followed by the addition of a water molecule. This results in the formation of a 2'-hydroxyl group at that position, often with an inverted stereochemistry.

  • Depurination: The acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) protecting group can lead to the cleavage of the glycosidic bond, resulting in the loss of purine (B94841) bases (adenine and guanine) and the formation of abasic sites. While 2'-fluoro modifications offer some protection against acid-catalyzed hydrolysis, this remains a potential side reaction.[1][2]

  • Formation of Truncated (n-1) and Extended (n+1) Sequences: Incomplete coupling reactions can lead to the formation of shorter "n-1" or failure sequences. Conversely, issues such as the premature removal of the DMT group from a phosphoramidite (B1245037) monomer can lead to the addition of an extra nucleotide, creating "n+1" impurities.[2]

  • Internucleoside Bond Cleavage: In mixed oligonucleotides containing both 2'-fluoro and 2'-deoxy residues, the phosphodiester backbone can be susceptible to cleavage, particularly at the deoxyribonucleotide linkage, under certain oxidative conditions.

  • Base Modifications: The exocyclic amine groups of the nucleobases can react with certain deprotection reagents, leading to undesired modifications. For example, the use of methylamine (B109427) in deprotection can lead to the modification of uracil (B121893) and thymine (B56734) residues.[2]

Q2: How do these side reactions impact the final product?

A2: Side reactions can have a significant impact on the quality, efficacy, and safety of 2'-fluoro oligonucleotides, particularly for therapeutic applications. These impacts include:

  • Reduced Yield: All side reactions that lead to the formation of impurities inherently reduce the yield of the full-length, correct oligonucleotide. The cumulative effect of even small percentages of side reactions at each synthesis cycle can lead to a substantial loss of the desired product, especially for longer oligonucleotides.[3][4]

  • Decreased Purity: The presence of various impurities, such as truncated sequences, oligonucleotides with modified bases, or those with 2'-OH substitutions, complicates the purification process and lowers the overall purity of the final product.

  • Altered Biological Activity: Impurities can have different hybridization properties, nuclease resistance, and biological activity compared to the target oligonucleotide. For example, the presence of a 2'-OH group instead of a 2'-F can alter the binding affinity to the target sequence.

  • Potential for Toxicity and Off-Target Effects: For therapeutic oligonucleotides, impurities can lead to unforeseen toxicity or off-target effects. It is crucial to thoroughly characterize and minimize all process-related impurities.

Troubleshooting Guides

Issue 1: Presence of 2'-OH Impurities

Symptom: Mass spectrometry analysis of the purified oligonucleotide shows a peak corresponding to the mass of the target sequence plus 18 Da (the mass difference between a hydroxyl group and a fluorine atom).

Cause: This impurity arises from the loss of HF from a 2'-fluoro nucleotide followed by the addition of a water molecule during the final deprotection step. This is often caused by overly harsh basic conditions (e.g., prolonged exposure to concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures).

Troubleshooting Steps:

  • Optimize Deprotection Conditions:

    • Recommendation: Use milder deprotection reagents or conditions. For oligonucleotides containing 2'-fluoro nucleotides, a common approach is to use a mixture of aqueous methylamine and ammonium hydroxide (AMA) at a controlled temperature and for a shorter duration.

    • Protocol: Treat the solid-supported oligonucleotide with a 1:1 (v/v) mixture of 40% aqueous methylamine and concentrated ammonium hydroxide at room temperature for 30 minutes.

  • Analytical Verification:

    • Method: Use Ion-Pair Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (IP-RP-HPLC-MS) to resolve and identify the 2'-OH impurity.

    • Expected Result: The 2'-OH impurity will typically elute slightly earlier than the full-length 2'-F oligonucleotide due to its increased polarity. The mass spectrum will confirm the +18 Da mass shift.

Quantitative Impact of Deprotection Conditions on 2'-OH Impurity Formation

Deprotection ReagentTemperature (°C)Time (hours)Typical % 2'-OH ImpurityImpact on Final Yield
Conc. NH4OH55165-15%Moderate to Significant Decrease
AMA (1:1)Room Temp0.5< 2%Minimal Decrease
Gaseous NH35582-5%Minor Decrease

Note: The actual percentage of impurity can vary depending on the sequence and the number of 2'-fluoro modifications.

Issue 2: High Levels of Depurination

Symptom: Analysis by denaturing polyacrylamide gel electrophoresis (PAGE) or capillary gel electrophoresis (CGE) shows multiple shorter bands. Mass spectrometry may also reveal fragments corresponding to cleavage at purine residues.

Cause: The acidic conditions of the detritylation step, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758), can lead to the cleavage of the N-glycosidic bond of purine nucleosides. The resulting abasic site is labile and can lead to chain cleavage during the final basic deprotection.

Troubleshooting Steps:

  • Use a Milder Deblocking Agent:

    • Recommendation: Replace TCA with DCA. DCA is less acidic than TCA and has been shown to significantly reduce the extent of depurination.[1][2]

    • Protocol: Use a 3% (v/v) solution of DCA in dichloromethane for the detritylation step.

  • Minimize Detritylation Time:

    • Recommendation: Reduce the exposure time of the oligonucleotide to the acidic deblocking solution to the minimum required for complete DMT removal.

  • Quantify Abasic Sites:

    • Method: Use an aldehyde-reactive probe (ARP) assay to quantify the number of abasic sites in the crude oligonucleotide before the final deprotection.

Impact of Deblocking Agent on Depurination

Deblocking Agent (3% in DCM)Relative Rate of DepurinationTypical % Truncated Species due to DepurinationImpact on Final Yield
Trichloroacetic Acid (TCA)High2-10%Moderate Decrease
Dichloroacetic Acid (DCA)Low< 1%Minimal Decrease
Issue 3: Significant n-1 and other Truncated Sequences

Symptom: HPLC or CGE analysis shows a significant peak eluting just before the main product peak, corresponding to the n-1 fragment.

Cause: This is primarily due to incomplete coupling of the phosphoramidite monomer to the growing oligonucleotide chain. This can be caused by several factors, including poor quality phosphoramidite, insufficient activator, moisture in the reagents, or steric hindrance.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Recommendation: Use freshly opened, anhydrous acetonitrile (B52724) and ensure that all reagents and gas lines are dry. Moisture will react with the activated phosphoramidite, reducing coupling efficiency.

  • Optimize Coupling Time and Reagent Concentration:

    • Recommendation: For sterically hindered or modified phosphoramidites, a longer coupling time or a higher concentration of the phosphoramidite and activator may be necessary.

  • Check Reagent Quality:

    • Recommendation: Ensure that the phosphoramidites and activator are of high quality and have not degraded.

Effect of Coupling Efficiency on Theoretical Yield of a 30-mer Oligonucleotide

Average Coupling Efficiency (%)Theoretical Yield of Full-Length Product (%)
99.586.0
99.074.0
98.054.4
97.039.5

Experimental Protocols

Protocol 1: IP-RP-HPLC-MS for Impurity Profiling

Objective: To separate and identify impurities in a synthetic 2'-fluoro oligonucleotide.

Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

Materials:

  • Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.

  • Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 (v/v) methanol:water.

  • Sample: The oligonucleotide sample dissolved in water at a concentration of approximately 0.1 mg/mL.

Procedure:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.2 mL/min for at least 10 column volumes.

  • Injection: Inject 5-10 µL of the oligonucleotide sample.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5-50% B (linear gradient)

    • 17-18 min: 50-95% B (linear gradient)

    • 18-20 min: 95% B (hold)

    • 20-21 min: 95-5% B (linear gradient)

    • 21-25 min: 5% B (hold for re-equilibration)

  • MS Detection: Acquire mass spectra in negative ion mode over a mass range of m/z 500-2500.

Data Analysis: Process the data to identify the full-length product and any impurities based on their mass-to-charge ratios. The relative abundance of each species can be estimated from the peak areas in the total ion chromatogram.

Protocol 2: Enzymatic Digestion for Sequence Verification

Objective: To confirm the sequence of a 2'-fluoro oligonucleotide and identify any base modifications.

Materials:

  • Snake Venom Phosphodiesterase (SVP)

  • Bacterial Alkaline Phosphatase (BAP)

  • Digestion Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

  • Oligonucleotide sample

Procedure:

  • Sample Preparation: Dissolve the oligonucleotide sample in the digestion buffer to a final concentration of approximately 10 µM.

  • Enzyme Addition: Add SVP (e.g., 0.1 units) and BAP (e.g., 1 unit) to the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Analysis: Analyze the resulting mixture of nucleosides by LC-MS.

Data Analysis: Compare the observed masses of the nucleosides to the expected masses of the 2'-fluoro and any other modified or unmodified nucleosides in the sequence. The relative quantification of the nucleosides should match the expected base composition of the oligonucleotide.

Visualizations

Side_Reaction_Pathway cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Cleavage & Deprotection Start Start Detritylation Detritylation Start->Detritylation Coupling Coupling Detritylation->Coupling Depurination Depurination Detritylation->Depurination Acidic Conditions Capping Capping Coupling->Capping n-1_Formation n-1_Formation Coupling->n-1_Formation Incomplete Reaction Oxidation Oxidation Capping->Oxidation End_Cycle End_Cycle Oxidation->End_Cycle Cleavage_Deprotection Cleavage_Deprotection End_Cycle->Cleavage_Deprotection HF_Loss HF_Loss Cleavage_Deprotection->HF_Loss Harsh Basic Conditions Base_Modification Base_Modification Cleavage_Deprotection->Base_Modification Reagent Reactivity Final_Product Final_Product Cleavage_Deprotection->Final_Product Depurination->Final_Product Impurity n-1_Formation->Final_Product Impurity HF_Loss->Final_Product Impurity Base_Modification->Final_Product Impurity

Caption: Key side reactions in 2'-fluoro oligonucleotide synthesis.

Troubleshooting_Workflow Start Impurity Detected Identify_Impurity Identify Impurity by LC-MS Start->Identify_Impurity 2-OH_Impurity 2'-OH Impurity (+18 Da) Identify_Impurity->2-OH_Impurity Mass Shift Depurination_Fragment Depurination Fragment Identify_Impurity->Depurination_Fragment Fragmentation Pattern n-1_Sequence n-1 Sequence Identify_Impurity->n-1_Sequence Expected Mass Optimize_Deprotection Optimize Deprotection (Milder Base/Time) 2-OH_Impurity->Optimize_Deprotection Modify_Deblocking Modify Deblocking (Use DCA) Depurination_Fragment->Modify_Deblocking Optimize_Coupling Optimize Coupling (Anhydrous, Time) n-1_Sequence->Optimize_Coupling Re-analyze Re-analyze Purity Optimize_Deprotection->Re-analyze Modify_Deblocking->Re-analyze Optimize_Coupling->Re-analyze Pass Purity Acceptable Re-analyze->Pass Yes Fail Further Optimization Re-analyze->Fail No

Caption: Troubleshooting workflow for common impurities.

References

Incomplete deprotection of benzoyl groups from oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Incomplete Deprotection of Benzoyl Groups

The incomplete removal of protecting groups, particularly the benzoyl (Bz) group from deoxycytidine (dC) and deoxyadenosine (B7792050) (dA) and the isobutyryl (iBu) group from deoxyguanosine (dG), is a frequent challenge in oligonucleotide synthesis. This can significantly impact the quality and performance of the final oligonucleotide product by interfering with hybridization and other downstream applications.[1][2][3] This guide provides a structured approach to troubleshooting and resolving issues related to incomplete benzoyl deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of incomplete benzoyl deprotection?

A1: Incomplete deprotection is often indicated by:

  • The appearance of extra peaks or shoulders during chromatographic analysis (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC). Fully deprotected oligonucleotides will have a characteristic peak, while partially protected species will elute at different retention times.[4]

  • Mass spectrometry (MS) analysis revealing species with higher molecular weights than the expected fully deprotected oligonucleotide. The mass difference will correspond to the mass of the remaining benzoyl groups.[1][3]

  • Poor performance in downstream applications such as PCR, sequencing, or microarray hybridization, as the bulky benzoyl groups can hinder proper base pairing.[2]

Q2: What are the primary causes of incomplete benzoyl deprotection?

A2: Several factors can contribute to incomplete deprotection:

  • Deprotection Reagent Quality: The use of old or improperly stored ammonium (B1175870) hydroxide (B78521) is a common cause. Concentrated ammonium hydroxide should be fresh and stored refrigerated in small, frequently replaced aliquots to ensure its potency.[4][5]

  • Insufficient Deprotection Time or Temperature: The time and temperature of the deprotection reaction are critical. Inadequate duration or lower temperatures than recommended for the specific protecting groups can lead to incomplete removal.[4] The removal of the protecting group on the G base is often the rate-determining step.[1][3]

  • Inappropriate Deprotection Method for Modified Oligonucleotides: Certain modifications or dyes incorporated into the oligonucleotide may not be stable under standard deprotection conditions, necessitating the use of milder methods. Using a standard, harsh deprotection on a sensitive oligo can lead to degradation of the modification rather than complete deprotection of the bases.[1][4]

  • Choice of Protecting Groups: Standard protecting groups like benzoyl on dC and dA, and isobutyryl on dG, require relatively harsh deprotection conditions.[6]

Q3: How can I confirm that incomplete deprotection is the issue?

A3: The most definitive way to confirm incomplete deprotection is through analytical techniques:

  • Mass Spectrometry (MS): This is the most direct method to identify the presence of residual protecting groups by detecting the corresponding mass additions to the oligonucleotide.[1][3] An isobutyryl group adds 70 Da, while a benzoyl group adds 104 Da.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Comparing the chromatogram of the suspect oligonucleotide with a known, fully deprotected standard can reveal the presence of incompletely deprotected species, which typically elute later.[4]

Troubleshooting Workflows

Workflow for Diagnosing Incomplete Deprotection

cluster_0 Symptom Observation cluster_1 Initial Hypothesis cluster_2 Analytical Verification cluster_3 Confirmation Symptom Poor oligo performance or unexpected analytical results Hypothesis Incomplete deprotection of benzoyl groups suspected Symptom->Hypothesis Analysis Perform Mass Spec (MS) and/or RP-HPLC analysis Hypothesis->Analysis Result Analyze data for unexpected masses or peaks Analysis->Result Confirm Presence of masses corresponding to protected bases confirms issue Result->Confirm

Caption: Diagnostic workflow for identifying incomplete deprotection.

Workflow for Troubleshooting and Resolution

cluster_0 Problem Identified cluster_1 Review and Adjust Protocol cluster_2 Re-Deprotection and Alternative Methods cluster_3 Verification and Final Product Problem Incomplete Benzoyl Deprotection Confirmed Review Review Deprotection Parameters Problem->Review Alternative Consider alternative deprotection reagents (e.g., AMA) or milder protecting groups for future syntheses Problem->Alternative Reagent Check age and storage of ammonium hydroxide Review->Reagent TimeTemp Verify deprotection time and temperature Review->TimeTemp Redeprotect Re-treat with fresh, concentrated ammonium hydroxide at elevated temperature Reagent->Redeprotect TimeTemp->Redeprotect Verify Re-analyze by MS and/or RP-HPLC Redeprotect->Verify Success Successful Deprotection: Single, correct mass peak Verify->Success

Caption: Troubleshooting steps for resolving incomplete deprotection.

Deprotection Protocols and Quantitative Data

Standard Deprotection using Ammonium Hydroxide

This is the most common method for routine oligonucleotides without sensitive modifications.

Protecting GroupReagentTemperatureTime
iBu-dGConc. NH₄OH55 °C16 h
iBu-dGConc. NH₄OH65 °C8 h
dmf-dG, Ac-dGConc. NH₄OH55 °C4 h
dmf-dG, Ac-dGConc. NH₄OH65 °C2 h

Data sourced from Glen Research Deprotection Guide.[4]

Experimental Protocol:

  • After synthesis, the oligonucleotide remains attached to the solid support.

  • Transfer the support to a screw-cap vial.

  • Add fresh, concentrated ammonium hydroxide (28-33% NH₃ in water).[1][4]

  • Seal the vial tightly and place it in a heating block or oven at the recommended temperature for the specified duration (see table above).

  • After incubation, cool the vial to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

UltraFAST Deprotection using AMA

This method significantly reduces deprotection time but requires the use of Acetyl-dC (Ac-dC) instead of Benzoyl-dC (Bz-dC) to prevent base modification.[1][3][4] AMA is a 1:1 (v/v) mixture of aqueous Ammonium hydroxide and aqueous MethylAmine.[1]

Protecting GroupReagentTemperatureTime
iBu-dG, dmf-dG, Ac-dGAMA37 °C30 min
iBu-dG, dmf-dG, Ac-dGAMA55 °C10 min
iBu-dG, dmf-dG, Ac-dGAMA65 °C5 min

Data sourced from Glen Research Deprotection Guide.[4][5]

Experimental Protocol:

  • After synthesis using Ac-dC phosphoramidite, transfer the solid support to a screw-cap vial.

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Add the AMA reagent to the solid support.

  • Seal the vial and incubate at the recommended temperature and time (see table above).

  • Cool the vial to room temperature before opening in a fume hood.

  • Transfer the supernatant to a new tube and dry using a vacuum concentrator.

UltraMILD Deprotection for Sensitive Oligonucleotides

For oligonucleotides containing base-labile modifications or dyes, a milder deprotection strategy is necessary. This typically involves using more labile protecting groups during synthesis (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG).[1][4]

Protecting GroupReagentTemperatureTime
Pac-dA, Ac-dC, iPr-Pac-dG0.05 M K₂CO₃ in MethanolRoom Temp4 h
Pac-dA, Ac-dC, iPr-Pac-dGConc. NH₄OHRoom Temp2 h

Data sourced from Glen Research Deprotection Guide.[1][4]

Experimental Protocol:

  • Synthesize the oligonucleotide using UltraMILD phosphoramidites.

  • Transfer the solid support to a screw-cap vial.

  • Add the appropriate mild deprotection reagent (e.g., 0.05 M potassium carbonate in methanol).

  • Incubate at room temperature for the specified duration.

  • Carefully remove the deprotection solution.

  • Wash the support with an appropriate solvent (e.g., water or a buffer) to elute the deprotected oligonucleotide.

  • Dry the collected eluate.

Alternative Strategies and Considerations

  • Alternative Protecting Groups: For syntheses where standard deprotection is problematic, consider using more labile protecting groups from the outset, such as phenoxyacetyl (PAC) or dimethylformamidine (dmf).[6][7]

  • Alternative Deprotection Reagents: Besides AMA, other reagents like t-butylamine/water can be effective for certain applications, especially for oligonucleotides containing sensitive dyes like TAMRA.[1][4] A mixture of t-butylamine/methanol/water (1:1:2) can be used for overnight deprotection at 55°C.[1][4]

  • Monitoring Deprotection: For critical applications, it is advisable to perform a small-scale trial deprotection and analyze the product by MS or HPLC to ensure complete removal of protecting groups before proceeding with the entire batch.

  • Impact of Incomplete Deprotection: Residual benzoyl groups can sterically hinder the formation of proper Watson-Crick base pairing, leading to reduced hybridization efficiency and potential for non-specific binding in applications like microarrays.[2] This can compromise the accuracy and reliability of experimental results.[2][8]

References

Technical Support Center: Synthesis of 2'-Fluoro Modified Primers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2'-fluoro (2'-F) modified primers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during the synthesis of these modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are 2'-fluoro modified primers and what are their primary advantages?

A1: 2'-fluoro modified primers are synthetic oligonucleotides where the hydroxyl group at the 2' position of the ribose sugar is replaced by a fluorine atom. This modification confers several advantageous properties, including increased thermal stability (Tm) of duplexes with complementary RNA and DNA strands, enhanced resistance to nuclease degradation, and the ability to form A-form helices upon hybridization.[1][2][3] These characteristics make them valuable tools in various applications such as antisense therapy, RNA interference (RNAi), and diagnostics.[4][5]

Q2: What is the typical coupling efficiency I should expect for 2'-fluoro phosphoramidites?

A2: The coupling efficiency of 2'-fluoro phosphoramidites can be lower than that of standard DNA or RNA phosphoramidites. This is primarily due to the electronegativity of the fluorine atom, which can reduce the nucleophilicity of the reacting hydroxyl group. While some older methods reported coupling yields as low as 70-75%, modern synthesis strategies and optimized protocols can achieve coupling efficiencies of 94-96% or higher.[6]

Q3: Are there special deprotection conditions required for oligonucleotides containing 2'-fluoro modifications?

A3: Yes, special deprotection conditions are often necessary. The 2'-fluoro modification can be sensitive to certain deprotection reagents and conditions. For instance, heating in a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) can lead to some degradation of the 2'-fluoro nucleotides.[7] Therefore, milder deprotection strategies or room temperature protocols are recommended. Always consult the technical documentation for the specific phosphoramidites you are using.[8]

Q4: Can I use standard analytical techniques to assess the purity of my 2'-fluoro modified primers?

A4: Yes, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are suitable for analyzing the purity and identity of 2'-fluoro modified primers. Due to their increased stability, they are often stable during analysis by methods like MALDI-MS.[9][10]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of 2'-fluoro modified primers.

Problem 1: Low Overall Synthesis Yield

  • Possible Cause 1: Sub-optimal Coupling Efficiency.

    • Solution: The coupling step is critical for achieving high yields. Due to the nature of 2'-fluoro phosphoramidites, a longer coupling time may be necessary. A 3-minute coupling time is a good starting point.[7] For particularly difficult couplings, a double coupling step may be beneficial. Ensure that your activator (e.g., 5-Ethylthio-1H-tetrazole) is fresh and anhydrous.

  • Possible Cause 2: Inefficient Oxidation.

    • Solution: The phosphite (B83602) triester formed during coupling must be completely oxidized to a stable phosphate (B84403) triester. Ensure your oxidizing solution (typically iodine-based) is fresh and has the correct concentration. Incomplete oxidation can lead to chain cleavage in subsequent steps.

  • Possible Cause 3: Degradation during Deprotection.

    • Solution: As mentioned in the FAQs, harsh deprotection conditions can degrade 2'-fluoro modified oligonucleotides. Switch to a milder deprotection strategy. Using a 1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine (AMA) for 2 hours at room temperature is a recommended method.[7]

Problem 2: Presence of Shorter, Truncated Oligonucleotide Sequences (n-1, n-2, etc.)

  • Possible Cause 1: Incomplete Capping.

    • Solution: The capping step is designed to block unreacted 5'-hydroxyl groups from participating in subsequent coupling steps. If capping is inefficient, shorter sequences (failure sequences) will be generated. Ensure your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and anhydrous.

  • Possible Cause 2: Water Contamination in Reagents or Solvents.

    • Solution: Water can hydrolyze activated phosphoramidites, leading to failed couplings. Use anhydrous grade acetonitrile (B52724) as the solvent and ensure all reagents are stored under dry conditions. Molecular sieves can be used to dry solvents and reagents.[11]

Problem 3: Broad or Multiple Peaks on HPLC Analysis

  • Possible Cause 1: Incomplete Deprotection.

    • Solution: If protecting groups on the nucleobases are not fully removed, the resulting oligonucleotide will be a heterogeneous mixture, leading to multiple peaks on HPLC. Extend the deprotection time or consider a slightly elevated temperature if your modification allows. However, be cautious with temperature increases for 2'-F modified oligos.

  • Possible Cause 2: Phosphorothioate (B77711) Stereoisomers.

    • Solution: If you are synthesizing phosphorothioate-modified 2'-fluoro primers, the presence of stereoisomers at each phosphorothioate linkage can lead to peak broadening in HPLC. This is an inherent property of the chemistry and not necessarily a sign of a failed synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of 2'-fluoro modified primers.

ParameterTypical Value/RangeNotes
Coupling Efficiency 70-96%Highly dependent on the synthesis method and reagents used. Optimized protocols can achieve >94%.[6]
Recommended Coupling Time 3 minutesLonger than for standard DNA phosphoramidites.[7]
Deprotection (AMA) 2 hours at Room TemperatureHeating in AMA can cause degradation.[7]
Deprotection (Ammonium Hydroxide) 17 hours at 55°CA common alternative to AMA.[7]
Increase in Thermal Stability (Tm) ~2°C per modificationCompared to an unmodified DNA/RNA duplex.[7]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-Fluoro Modified Primers

This protocol outlines the key steps in a standard automated synthesis cycle for incorporating a 2'-fluoro modified nucleotide.

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Activation/Coupling: The 2'-fluoro phosphoramidite (B1245037) is activated with a suitable activator (e.g., 5-Ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3 minutes is recommended.[7]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride/N-methylimidazole) to prevent the formation of failure sequences.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Repeat: The cycle is repeated until the desired sequence is synthesized.

Protocol 2: Deprotection and Cleavage

  • Cleavage from Support: The synthesized oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium hydroxide or an AMA solution.

  • Base Deprotection: The protecting groups on the nucleobases are removed by heating the solution. For 2'-fluoro modified primers, the following conditions are recommended:

    • Ammonium Hydroxide: 17 hours at 55°C.[7]

    • AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine): 2 hours at room temperature.[7]

  • Drying: After deprotection, the solution is dried down, typically using a vacuum concentrator.

  • Purification: The crude oligonucleotide is purified using techniques such as HPLC or polyacrylamide gel electrophoresis (PAGE).

Visualizations

Synthesis_Workflow cluster_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (3 min) Deblocking->Coupling Add 2'-F Amidite & Activator Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle End_Cycle Full-Length Protected Oligonucleotide Oxidation->End_Cycle Final Cycle Complete Start Solid Support with Initial Nucleoside Start->Deblocking Deprotection Deprotection & Cleavage (AMA, RT) End_Cycle->Deprotection Purification Purification (HPLC/PAGE) Deprotection->Purification Final_Product Pure 2'-F Modified Primer Purification->Final_Product

Caption: Automated solid-phase synthesis workflow for 2'-fluoro modified primers.

Troubleshooting_Tree cluster_yield Low Overall Yield cluster_purity Impure Product (HPLC) cluster_solutions Potential Solutions Start Low Yield or Purity Issue Low_Coupling Check Coupling Efficiency Start->Low_Coupling Short_Seqs Presence of n-1 peaks Start->Short_Seqs Broad_Peaks Broad or Multiple Peaks Start->Broad_Peaks Check_Reagents Verify Reagent Quality (Anhydrous) Low_Coupling->Check_Reagents Check_Deprotection Review Deprotection Protocol Low_Coupling->Check_Deprotection Sol_Coupling Increase coupling time Use fresh activator Low_Coupling->Sol_Coupling Sol_Reagents Use anhydrous solvents Store reagents properly Check_Reagents->Sol_Reagents Sol_Deprotection Use milder conditions (e.g., AMA at RT) Check_Deprotection->Sol_Deprotection Sol_Capping Check capping reagents Short_Seqs->Sol_Capping Sol_Deprotection2 Extend deprotection time Broad_Peaks->Sol_Deprotection2

Caption: Troubleshooting decision tree for failed 2'-fluoro primer synthesis.

References

Technical Support Center: Phosphoramidite Stability and Water Content

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the impact of water content on phosphoramidite (B1245037) stability. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect phosphoramidite stability?

Phosphoramidites are susceptible to two main degradation pathways: hydrolysis and oxidation.[1] Hydrolysis is a reaction with water, which is often acid-catalyzed, that converts the phosphoramidite into an H-phosphonate derivative, rendering it inactive for the coupling reaction in oligonucleotide synthesis.[1][2][3] Oxidation of the trivalent phosphorus (P(III)) center to a pentavalent phosphate (B84403) (P(V)) species upon exposure to air also deactivates the phosphoramidite.[1]

Q2: How critical is the water content in solvents used for phosphoramidite solutions?

The water content is extremely critical. For optimal performance and to minimize degradation, it is crucial to use anhydrous solvents. The recommended water content in acetonitrile (B52724), the most common solvent, should be less than 30 ppm (parts per million), with a preference for 10 ppm or less.[2][4] Higher water content accelerates the hydrolysis of the phosphoramidite, which compromises synthesis efficiency and the quality of the final oligonucleotide product.[2][5]

Q3: Do different phosphoramidites have different stabilities?

Yes, the stability of deoxyribonucleoside phosphoramidites in solution varies depending on the nucleobase. The general order of stability is: T > dC > dA >> dG.[2] 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are particularly susceptible to degradation.[1][6] One study showed that after five weeks of storage in acetonitrile, the purity of dT and dC phosphoramidites decreased by only 2%, whereas dA purity dropped by 6% and dG purity plummeted by 39%.[2][7]

Q4: What are the main degradation products I should look for?

The primary degradation products are the corresponding H-phosphonate from hydrolysis and the P(V) phosphate species from oxidation.[1][2] These impurities can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[2][8]

Q5: What are the best practices for storing and handling phosphoramidites to prevent water contamination?

To mitigate degradation, strict storage and handling procedures are required to minimize exposure to moisture and oxygen.[1]

  • Solid Phosphoramidites: Store as a dry powder at -20°C or lower in a non-frost-free freezer.[1] The container should be tightly sealed and stored under an inert atmosphere like argon or nitrogen.[1] Before use, it is critical to allow the container to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder.[1]

  • Phosphoramidites in Solution: Dissolve in anhydrous acetonitrile (<30 ppm water).[1][2] For critical applications, the dissolved solution can be further dried with activated 3Å molecular sieves.[1][4][9] Store solutions at -20°C under an inert atmosphere.[1]

Troubleshooting Guide

This guide addresses common issues encountered during oligonucleotide synthesis that may be related to phosphoramidite stability and water content.

Problem Possible Cause Recommended Solution
Low Coupling Efficiency / Low Overall Yield Moisture Contamination: Phosphoramidites have degraded due to hydrolysis from water in reagents or synthesizer lines.[3][5][10]- Verify Reagent Quality: Use fresh, high-purity phosphoramidites and anhydrous solvents (acetonitrile with <30 ppm water, preferably <10 ppm).[2][3][10] - Test Water Content: Regularly test the water content of solvents using Karl Fischer titration.[2][4] - Implement Anhydrous Techniques: Handle all reagents under an inert atmosphere (argon or nitrogen).[2][3] Purge synthesizer lines thoroughly. - Use Molecular Sieves: Add activated 3Å molecular sieves to solvent and phosphoramidite solution bottles to scavenge residual moisture.[3][4][9]
Presence of Unexpected Peaks in HPLC or ³¹P NMR Analysis Phosphoramidite Degradation: The unexpected peaks likely correspond to hydrolysis (H-phosphonate) or oxidation (P(V) species) products.[1][2]- Analyze Degradation Products: Use ³¹P NMR to identify H-phosphonate (typically δ 5-10 ppm) and oxidized P(V) species (typically δ -25 to 99 ppm).[2][8] HPLC analysis will also show these impurities as separate peaks from the two main diastereomers of the pure phosphoramidite.[1][8] - Discard and Replace: If significant degradation is confirmed, discard the reagent and use a fresh, high-purity batch.[2] - Review Procedures: Re-evaluate your storage and handling protocols to identify and eliminate sources of moisture and air.[2]
Inconsistent Synthesis Results Variable Water Content: Inconsistent levels of moisture in reagents or improper and inconsistent handling procedures.[2]- Standardize Protocols: Implement and strictly adhere to Standard Operating Procedures (SOPs) for handling anhydrous solvents and phosphoramidites.[2] - Regular QC: Perform regular quality control checks on solvents and reagents, including water content analysis.[8] - Maintain Storage Conditions: Ensure phosphoramidites are consistently stored under an inert atmosphere at -20°C.[2]

Quantitative Data Summary

The following tables provide key quantitative data regarding phosphoramidite stability.

Table 1: Recommended Water Content in Acetonitrile for Oligonucleotide Synthesis

ParameterRecommended ValueNotes
Standard Use < 30 ppmSufficient for most standard oligonucleotide synthesis.[1][2]
High-Efficiency / Critical Use < 10 ppmRecommended for synthesis of long oligonucleotides or when maximum yield is critical.[2][3]

Table 2: Relative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile

PhosphoramiditeRelative StabilityPurity Decrease (after 5 weeks in solution)
Thymidine (T) Most Stable~2%[2][7]
Deoxycytidine (dC) Stable~2%[2][7]
Deoxyadenosine (dA) Less Stable~6%[2][7]
Deoxyguanosine (dG) Least Stable~39%[2][7]
Data from a study storing phosphoramidites under an inert gas atmosphere.[7]

Table 3: Typical Chemical Shifts in ³¹P NMR for Analysis of Phosphoramidite Degradation

Phosphorus SpeciesTypical Chemical Shift (δ) RangeNotes
Phosphoramidite (P(III)) ~140 to 155 ppmThe active species; often appears as two signals for the two diastereomers.[8][11]
H-phosphonate ~5 to 10 ppmPrimary product of hydrolysis.[2]
Oxidized Phosphate (P(V)) -25 to 99 ppmProduct of oxidation; indicates exposure to air.[8]

Experimental Protocols

Protocol 1: Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the purity of phosphoramidites and detect degradation products.[1]

  • Sample Preparation: Prepare samples at a concentration of approximately 0.1-1.0 mg/mL in anhydrous acetonitrile.[8][12] To minimize on-column degradation, a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) (e.g., 0.01-1% v/v) can be added to the solvent.[1][8]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase A: 0.1M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, gradually increasing to elute the phosphoramidite and any degradation products.[2]

    • Flow Rate: 1.0 mL/min.[2][8]

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[2]

  • Data Interpretation: A pure phosphoramidite will typically show two major peaks corresponding to its two diastereomers.[1][8] The appearance of additional peaks, such as those for the H-phosphonate or oxidized phosphate species, indicates degradation.[1]

Protocol 2: Purity and Degradation Analysis by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool to directly observe and quantify phosphorus-containing species.[8]

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in ~0.5 mL of a deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃) in an NMR tube.[2] Adding a small amount of TEA (e.g., 1% v/v) can prevent acid-catalyzed degradation during analysis.[2][8]

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Interpretation:

    • The pure phosphoramidite (P(III)) diastereomers will appear as two singlets in the region of δ 140-155 ppm.[11]

    • The primary hydrolysis product, H-phosphonate, will typically appear as a distinct peak in the range of δ 5-10 ppm.[2]

    • Oxidized P(V) species will have signals in a different region, often between -25 and 99 ppm.[8]

    • The relative integration of these peaks can be used to quantify the extent of degradation.[2]

Protocol 3: Determination of Water Content by Karl Fischer Titration

This is the standard method for accurately measuring water content in solvents and reagents.[13]

  • Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. Coulometric titrators are preferred for samples with very low water content (<0.1%).[14][15] Ensure the titration cell is sealed from atmospheric moisture.[16]

  • Solvent Preparation: Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to neutralize any residual water.[13]

  • Sample Analysis:

    • Accurately weigh and inject a known amount of the solvent (e.g., acetonitrile) or a solution of the dissolved phosphoramidite into the titration cell.

    • The instrument will automatically titrate the water present in the sample and calculate the water content, typically reported in ppm or percent.

  • Best Practices: Handle samples quickly to minimize exposure to ambient moisture, especially for hygroscopic materials.

Visualizations

Water Water (H₂O) Present in Solvents/Atmosphere Hydrolysis Hydrolysis (Acid-Catalyzed) Water->Hydrolysis causes Phosphoramidite Active Phosphoramidite (P(III) species) Phosphoramidite->Hydrolysis reacts via H_Phosphonate Inactive H-Phosphonate Hydrolysis->H_Phosphonate produces Low_Yield Low Coupling Efficiency & Reduced Oligo Yield H_Phosphonate->Low_Yield leads to

Caption: Impact of water on phosphoramidite degradation.

start Obtain Phosphoramidite Sample prep Prepare Sample for Analysis (Dissolve in Anhydrous Solvent) start->prep split prep->split hplc HPLC Analysis split->hplc nmr ³¹P NMR Analysis split->nmr hplc_check Assess Purity & Detect Degradation Peaks hplc->hplc_check nmr_check Quantify P(III), P(V), & H-Phosphonate Species nmr->nmr_check pass Phosphoramidite is Stable (Proceed with Synthesis) hplc_check->pass Purity > 98% fail Significant Degradation (Discard Reagent & Troubleshoot) hplc_check->fail Purity < 98% nmr_check->pass Degradation < 2% nmr_check->fail Degradation > 2%

References

Preventing n+1 and n-1 impurities in oligo synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot n+1 and n-1 impurities during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are n-1 and n+1 impurities in oligonucleotide synthesis?

A1: During the chemical synthesis of oligonucleotides, which involves the sequential addition of nucleotide building blocks (phosphoramidites), impurities can arise.[1]

  • n-1 impurities are deletion mutations, which are oligonucleotide chains missing a single nucleotide from the desired full-length sequence (n).[1][2] These are a population of different n-1mers with the deletion occurring at various positions throughout the sequence.[2]

  • n+1 impurities are addition mutations, where an extra nucleotide has been added to the full-length sequence.[1][]

Both n-1 and n+1 impurities are challenging to remove during purification because they share similar chemical and physical properties with the target full-length oligonucleotide, especially the presence of a 5'-dimethoxytrityl (DMT) group which is used for purification.[2][]

Q2: What are the primary causes of n-1 impurities?

A2: The formation of n-1 impurities is primarily linked to inefficiencies in the solid-phase synthesis cycle. The main causes include:

  • Incomplete Coupling: If a phosphoramidite (B1245037) fails to couple to the growing oligonucleotide chain in a given cycle, an unreacted 5'-hydroxyl group remains.[4] While the subsequent capping step is designed to block these unreacted sites, its inefficiency can lead to the formation of n-1 sequences.[5][6]

  • Inefficient Capping: The capping step, which acetylates unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling reactions, is critical.[4][6] If capping is not 100% efficient, some unreacted chains can elongate in the next cycle, resulting in a deletion of the nucleotide from the previous cycle.[2][5]

  • Incomplete Detritylation: Incomplete removal of the 5'-DMT protecting group from the growing chain prevents the subsequent coupling reaction from occurring at that site.[] This leads to a portion of the chains not being extended in that cycle, ultimately resulting in an n-1 impurity.

  • Depurination: The acidic conditions used for detritylation can lead to the cleavage of the bond between a purine (B94841) base (adenine or guanine) and the sugar backbone, creating an apurinic site.[2][7] This abasic site is unstable and can lead to chain cleavage during the final deprotection step, resulting in truncated sequences that contribute to the n-1 population.[8]

Q3: What are the main factors contributing to n+1 impurities?

A3: The primary cause of n+1 impurities is the presence of reactive impurities in the phosphoramidite monomers or side reactions occurring during the coupling step.[]

  • Phosphoramidite Dimer Formation: The activators used in the coupling step are weakly acidic and can prematurely remove the 5'-DMT protecting group from a small fraction of the phosphoramidite monomers in solution.[2] This detritylated phosphoramidite can then react with another activated phosphoramidite to form a dimer. Subsequent coupling of this dimer to the growing oligonucleotide chain results in the addition of two nucleotides in a single cycle, leading to an n+1 impurity.[2][] This is particularly observed with dG phosphoramidites due to their faster detritylation rate.[2]

  • Phosphoramidite Quality: The presence of reactive impurities in the phosphoramidite starting materials can directly lead to the formation of n+1 and other modified oligonucleotides.[9][10] Even a small percentage of a critical impurity in a phosphoramidite can be amplified throughout the synthesis, leading to a significant amount of the final oligonucleotide impurity.[10]

Troubleshooting Guides

Issue 1: High Levels of n-1 Impurities Detected

If you are observing a significant peak corresponding to n-1 species in your analytical chromatogram (e.g., HPLC or LC-MS), consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps & Recommendations
Inefficient Coupling 1. Check Reagent Quality: - Use fresh, anhydrous acetonitrile (B52724) (ACN) with low water content (<10-15 ppm) for phosphoramidite dissolution and on the synthesizer.[2] - Ensure phosphoramidites are fresh and have been stored under anhydrous conditions.[2] 2. Optimize Coupling Time: - Increase the coupling time to ensure the reaction goes to completion, especially for sterically hindered or modified phosphoramidites.[4] 3. Increase Phosphoramidite Concentration: - For long oligonucleotides, increasing the concentration of the phosphoramidite can enhance coupling efficiency.[4]
Inefficient Capping 1. Verify Capping Reagent Concentration and Delivery: - Ensure the correct concentrations of Cap A (acetic anhydride) and Cap B (N-methylimidazole or DMAP) are used. For instance, some synthesizers require a 16% solution of N-methylimidazole, while others use 10%.[2] - Increase the delivery volume and time for the capping reagents. For example, on an Expedite synthesizer, increasing the delivery pulses and time interval by 50% can improve capping efficiency.[2] 2. Use a More Efficient Capping Reagent: - Consider using a 6.5% DMAP solution for Cap B, which has been shown to increase capping efficiency to >99% on some instruments.[2] 3. Implement a Double Capping Cycle: - A "Cap/Ox/Cap" cycle can help to ensure complete capping and also aids in drying the support for the subsequent coupling step.[2][4]
Incomplete Detritylation 1. Optimize Deblocking Time and Reagent: - Ensure the deblocking time is sufficient for complete DMT removal. This can be monitored by observing the intensity of the orange trityl cation color. - If depurination is a concern, switch from Trichloroacetic Acid (TCA) to a milder acid like Dichloroacetic Acid (DCA). However, since DCA has a slower detritylation rate, you must increase the delivery time or volume of the deblocking solution to ensure complete DMT removal.[2]
Depurination 1. Use a Milder Deblocking Acid: - Replace TCA (pKa ≈ 0.7) with 3% DCA in Dichloromethane (DCM) (pKa ≈ 1.5).[2] This significantly reduces the risk of depurination. 2. Minimize Acid Exposure Time: - Use the shortest effective deblocking time to minimize the oligonucleotide's exposure to acid.[4] Alternating detritylation with wash steps can also be effective.[4] 3. Use Depurination-Resistant Protecting Groups: - For guanosine, consider using a protecting group like dimethylformamidine (dmf), which is more stable to acid-induced depurination.[2]
Issue 2: High Levels of n+1 Impurities Detected

The presence of a significant n+1 peak in your analytical data points to issues with phosphoramidite stability or the choice of activator.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps & Recommendations
Phosphoramidite Dimer Formation 1. Select an Appropriate Activator: - Avoid strongly acidic activators like 5-Ethylthio-1H-tetrazole (ETT) (pKa 4.3) or 5-Benzylthio-1H-tetrazole (BTT) (pKa 4.1), especially for dG-rich sequences.[2][4] - Use a less acidic activator such as 4,5-Dicyanoimidazole (DCI) (pKa 5.2). DCI is a nucleophilic activator that reduces coupling times and is less likely to cause premature detritylation of phosphoramidites.[2][4] 2. Maintain Anhydrous Conditions: - The presence of moisture can exacerbate side reactions. Ensure all reagents and solvents used in the coupling step are strictly anhydrous.[2][4]
Poor Phosphoramidite Quality 1. Source High-Quality Phosphoramidites: - Purchase phosphoramidites from reputable suppliers who provide detailed certificates of analysis, including purity and impurity profiles.[9][10] 2. Proper Phosphoramidite Handling and Storage: - Store phosphoramidites under argon or nitrogen in a desiccator. - Allow phosphoramidite vials to warm to room temperature before opening to prevent moisture condensation. - Dissolve phosphoramidites under an inert, anhydrous atmosphere.[2]

Experimental Protocols

Protocol 1: Anhydrous Dissolution of Phosphoramidites

This protocol minimizes the introduction of moisture when preparing phosphoramidite solutions.

Materials:

  • Septum-sealed bottle of anhydrous acetonitrile (ACN)

  • Syringe with a needle

  • Argon or dry nitrogen gas supply

  • Phosphoramidite vial

Procedure:

  • Fill the syringe with argon or dry nitrogen.

  • Insert the needle through the septum of the ACN bottle.

  • Invert the ACN bottle.

  • Inject a portion of the gas into the bottle and then release the pressure, allowing ACN to fill the syringe. Repeat until the desired volume is obtained.

  • Carefully transfer the anhydrous ACN from the syringe to the phosphoramidite vial, which should also be under an inert atmosphere.

  • Gently swirl the vial to dissolve the phosphoramidite completely.

Protocol 2: Post-Synthesis Diethylamine (B46881) Wash to Prevent N3 Cyanoethylation

N3 cyanoethylation of thymidine (B127349) during ammonia (B1221849) deprotection can result in an impurity that co-elutes with n+1 species. A post-synthesis wash with diethylamine (DEA) can eliminate this side reaction.[2]

Materials:

  • 10% Diethylamine (DEA) in acetonitrile

  • Synthesized oligonucleotide on the solid support column

Procedure:

  • After the final synthesis cycle is complete, before cleavage from the support, wash the column with the 10% DEA in acetonitrile solution. The exact volume and time will depend on the synthesizer and scale of synthesis.

  • Proceed with the standard cleavage and deprotection protocol using ammonia or AMA.

Visualizations

Oligo_Synthesis_Cycle cluster_synthesis Oligonucleotide Synthesis Cycle cluster_impurities Impurity Formation Pathways Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Chain Elongation) Detritylation->Coupling Free 5'-OH Depurination Depurination Detritylation->Depurination Capping 3. Capping (Block Failures) Coupling->Capping Incomplete_Coupling Incomplete Coupling Coupling->Incomplete_Coupling Dimer_Formation Amidite Dimer Formation Coupling->Dimer_Formation Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Next Cycle Inefficient_Capping Inefficient Capping Incomplete_Coupling->Inefficient_Capping n1 n-1 Impurity Inefficient_Capping->n1 n_plus_1 n+1 Impurity Dimer_Formation->n_plus_1 Depurination->n1

Caption: The solid-phase oligonucleotide synthesis cycle and key points of n-1 and n+1 impurity formation.

Troubleshooting_Workflow start High Impurity Levels Detected impurity_type Impurity Type? start->impurity_type n1_causes Potential n-1 Causes: - Inefficient Coupling - Inefficient Capping - Depurination impurity_type->n1_causes n-1 n_plus_1_causes Potential n+1 Causes: - Amidite Dimerization - Poor Amidite Quality impurity_type->n_plus_1_causes n+1 n1_solutions n-1 Solutions: - Check Reagent Anhydrousness - Optimize Capping Step - Use Milder Deblock n1_causes->n1_solutions n_plus_1_solutions n+1 Solutions: - Use Less Acidic Activator (DCI) - Ensure High-Quality Amidites n_plus_1_causes->n_plus_1_solutions end Purity Improved n1_solutions->end n_plus_1_solutions->end

Caption: A logical workflow for troubleshooting n-1 and n+1 impurities in oligonucleotide synthesis.

References

Technical Support Center: Analysis of Truncated Sequences in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with truncated sequences in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are truncated sequences in oligonucleotide synthesis?

A1: Truncated sequences, also known as "shortmers," are oligonucleotides that are shorter than the intended full-length product (FLP).[1][2] These impurities arise during solid-phase synthesis when a nucleotide fails to couple to the growing chain in a given synthesis cycle.[1][2] If the unreacted 5'-hydroxyl group is not successfully capped, it can lead to the formation of deletion mutations (n-1, n-2, etc.), which are particularly challenging to remove.[3][4][5]

Q2: What are the primary causes of truncated sequences?

A2: The primary causes of truncated sequences are:

  • Inefficient Coupling: The phosphoramidite (B1245037) coupling reaction is never 100% efficient.[4][6] Even with high coupling efficiencies of 99.5%, a noticeable percentage of truncated sequences will accumulate, especially for longer oligonucleotides.[7][8] Moisture in reagents or on the synthesizer is a major contributor to reduced coupling efficiency.[9]

  • Inefficient Capping: After the coupling step, a capping step is introduced to block any unreacted 5'-hydroxyl groups by acetylation.[10][11] If this step is inefficient, the unreacted chains can participate in subsequent coupling cycles, leading to the formation of deletion mutants which are difficult to separate from the full-length product.[3][12]

  • Depurination: The acidic conditions used for detritylation (removal of the 5'-DMT protecting group) can lead to the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the sugar backbone.[10] This creates an abasic site that is cleaved during the final deprotection, resulting in 3'-truncated fragments.[10] Using a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) can minimize depurination.[9]

Q3: How do truncated sequences affect my experiments?

A3: Truncated sequences can have several negative impacts on downstream applications:

  • Reduced effective concentration of the full-length product: The presence of truncated sequences lowers the concentration of the active, full-length oligonucleotide.

  • Competition in hybridization-based assays: Truncated sequences can compete with the full-length product for binding to the target sequence, potentially leading to inaccurate results in applications like PCR, sequencing, and microarrays.[13]

  • Interference in therapeutic applications: In the development of oligonucleotide therapeutics, truncated sequences are considered impurities that can affect the safety and efficacy of the drug product.

Q4: What is the relationship between coupling efficiency and the yield of full-length product?

A4: The coupling efficiency has a cumulative and significant impact on the final yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency per step results in a dramatic reduction in the overall yield of the desired product, especially for longer sequences.

Troubleshooting Guide

Problem: High levels of truncated sequences (n-1, n-2) are detected in my final product.

This guide will help you identify the potential causes and implement solutions to reduce the formation of truncated sequences during oligonucleotide synthesis.

Step 1: Analyze the Synthesis Report and Raw Analytical Data
  • Review Trityl Monitoring Data: The intensity of the color of the trityl cation released during each deblocking step is a measure of the coupling efficiency of the previous cycle. A gradual or sharp decrease in trityl signal indicates poor coupling efficiency.

  • Examine HPLC, Mass Spectrometry, and/or PAGE Data:

    • HPLC: The presence of significant pre-peaks to the main product peak in a reverse-phase or ion-exchange chromatogram often corresponds to shorter, truncated sequences.[14]

    • Mass Spectrometry (MS): Look for peaks with masses corresponding to the full-length product minus one or more nucleotides.[3]

    • PAGE: The presence of lower molecular weight bands below the main product band indicates truncated sequences.[15]

Step 2: Identify the Potential Cause and Implement Solutions

Based on your analysis, use the following table to pinpoint the likely cause and find the appropriate solution.

Potential Cause Symptoms Recommended Solutions
Inefficient Coupling Gradually decreasing trityl signal throughout the synthesis. Multiple shortmer peaks in HPLC/MS.Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (B52724) and ensure all reagents are dry. Moisture significantly reduces coupling efficiency.[9] Check Reagent Quality: Use high-purity phosphoramidites and activators.[9] Optimize Coupling Time: For long or complex sequences, consider increasing the coupling time.[9]
Inefficient Capping Presence of n-1 deletion mutants that are difficult to separate from the full-length product.Verify Capping Reagents: Ensure capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. Increase Capping Time: Consider extending the capping step to ensure complete blocking of unreacted 5'-OH groups.[9]
Depurination Presence of 3'-truncated sequences, which may appear as post-peaks in some HPLC methods.Use Milder Deblocking Agent: Switch from trichloroacetic acid (TCA) to dichloroacetic acid (DCA) for detritylation, especially for sequences containing multiple purines.[9][10] Reduce Acid Contact Time: Minimize the exposure of the oligonucleotide to the deblocking acid.[10]
Poor Quality Solid Support Low overall yield and a high proportion of truncated sequences from the beginning of the synthesis.Use High-Quality Support: Ensure the solid support is of high quality and appropriate for the synthesis scale and length of the oligonucleotide.

Data Presentation

Table 1: Effect of Coupling Efficiency on the Percentage of Full-Length Product

This table illustrates how the percentage of full-length product decreases with increasing oligonucleotide length and decreasing coupling efficiency.

Oligo Length (bases)98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
2068.1%82.6%90.9%
4045.5%67.6%82.2%
6030.4%55.3%74.4%
8020.3%45.2%67.3%
10013.5%37.0%60.9%

Data synthesized from multiple sources.[7][8][13][16]

Table 2: Typical Purity Levels for Different Purification Methods

The choice of purification method significantly impacts the final purity of the oligonucleotide.

Purification MethodTypical Purity of Full-Length ProductBest Suited For
Desalting50-70%PCR primers, non-critical applications
Reverse-Phase HPLC (RP-HPLC)75-85%Oligos up to 40-50 bases, modified oligos.[1][17]
Ion-Exchange HPLC (IE-HPLC)80-90%Unmodified oligos up to 80 bases, purification of larger quantities.[1]
Polyacrylamide Gel Electrophoresis (PAGE)>95%Long oligos (>50 bases), applications requiring very high purity.[1][15]

Experimental Protocols

Protocol 1: Analysis of Truncated Sequences by Ion-Exchange HPLC (IE-HPLC)

This protocol outlines a general procedure for the analysis of oligonucleotide purity using anion-exchange HPLC.

1. Materials:

  • Oligonucleotide sample

  • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)

  • Anion-exchange HPLC column suitable for oligonucleotide separation

  • HPLC system with a UV detector

2. Procedure:

  • Dissolve the oligonucleotide sample in Mobile Phase A to a final concentration of approximately 0.1-0.5 OD/100 µL.

  • Set up the HPLC system with the anion-exchange column and equilibrate with Mobile Phase A.

  • Inject 10-20 µL of the sample.

  • Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes at a flow rate of 1.0 mL/min.

  • Monitor the absorbance at 260 nm.

  • Analyze the chromatogram. The main peak corresponds to the full-length product, while earlier eluting peaks typically represent truncated sequences.

Protocol 2: Analysis of Truncated Sequences by MALDI-TOF Mass Spectrometry

This protocol provides a general method for determining the molecular weight of an oligonucleotide and identifying truncated sequences.

1. Materials:

  • Oligonucleotide sample

  • MALDI matrix solution (e.g., 3-hydroxypicolinic acid [3-HPA])

  • MALDI target plate

  • MALDI-TOF mass spectrometer

2. Procedure:

  • Dilute the oligonucleotide sample to a concentration of 1-10 pmol/µL in deionized water.

  • Mix 1 µL of the sample with 1 µL of the MALDI matrix solution directly on the MALDI target plate.

  • Allow the spot to air dry completely.

  • Load the target plate into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mode (typically negative ion mode for oligonucleotides).

  • Analyze the spectrum. The major peak should correspond to the calculated molecular weight of the full-length product. Peaks with lower molecular weights often correspond to n-1, n-2, etc., truncated sequences.[18][19]

Protocol 3: Analysis of Truncated Sequences by Denaturing PAGE

This protocol describes the separation of oligonucleotides by size to assess purity.

1. Materials:

  • Oligonucleotide sample

  • Denaturing polyacrylamide gel (e.g., 15-20% acrylamide (B121943) with 7M urea)

  • 1x TBE buffer

  • Formamide (B127407) loading buffer

  • PAGE apparatus and power supply

  • Staining solution (e.g., Stains-All or SYBR Gold)

2. Procedure:

  • Assemble the PAGE apparatus and pre-run the gel for at least 30 minutes.[20]

  • Resuspend the oligonucleotide sample in formamide loading buffer.

  • Heat the sample at 95°C for 3-5 minutes and then immediately place it on ice.[21]

  • Load the samples into the wells of the gel.

  • Run the gel at a constant voltage until the tracking dye has migrated to the desired position.

  • Carefully remove the gel and stain it according to the manufacturer's instructions.

  • Visualize the gel. The main band represents the full-length product, and any lower bands correspond to truncated sequences.

Mandatory Visualization

Oligonucleotide_Synthesis_Workflow cluster_synthesis Synthesis Cycle cluster_analysis Analysis start Start with Solid Support deblock Deblocking (Detritylation) start->deblock couple Coupling deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize oxidize->deblock Next Cycle cleave Cleavage & Deprotection oxidize->cleave Final Cycle purify Purification cleave->purify qc Quality Control (HPLC, MS, PAGE) purify->qc final_product Final Product qc->final_product Truncation_Troubleshooting cluster_analysis Initial Analysis cluster_causes Potential Causes cluster_solutions Solutions start High Level of Truncated Sequences Detected check_trityl Review Trityl Data start->check_trityl check_hplc_ms Analyze HPLC/MS/PAGE Data start->check_hplc_ms low_coupling Inefficient Coupling? check_trityl->low_coupling check_hplc_ms->low_coupling low_capping Inefficient Capping? low_coupling->low_capping No sol_coupling Ensure Anhydrous Conditions Check Reagent Quality Optimize Coupling Time low_coupling->sol_coupling Yes depurination Depurination? low_capping->depurination No sol_capping Verify Capping Reagents Increase Capping Time low_capping->sol_capping Yes sol_depurination Use Milder Deblocking Agent Reduce Acid Contact Time depurination->sol_depurination Yes

References

Technical Support Center: pH Stability of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH stability of 2'-fluoro (2'-F) modified oligonucleotides. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of stability data to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How does the pH stability of 2'-fluoro modified oligonucleotides compare to unmodified DNA and RNA?

A1: 2'-fluoro modified oligonucleotides, particularly 2'-deoxy-2'-fluoroarabinonucleic acid (2'F-ANA), demonstrate significantly enhanced stability across a wide pH range compared to unmodified DNA and RNA. Under acidic conditions (e.g., simulated gastric fluid, pH ≈ 1.2), 2'F-ANA shows virtually no degradation after 48 hours, whereas DNA and RNA degrade rapidly with half-lives of approximately 2 minutes and 3 hours, respectively[1][2]. In highly basic conditions (1 M NaOH at 65°C), 2'F-ANA has a half-life of about 20 hours, while RNA is completely degraded within minutes[1][2].

Q2: What is the optimal pH range for working with and storing 2'-fluoro modified oligonucleotides?

A2: For general use and storage, it is recommended to maintain 2'-fluoro modified oligonucleotides in a slightly alkaline buffer, within a pH range of 7.0 to 8.5.[3] This range minimizes the risk of both acid-catalyzed depurination and base-catalyzed hydrolysis. While they exhibit high stability in extreme pH, prolonged exposure is not recommended unless experimentally required. For long-term storage, TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA) at -20°C is ideal.

Q3: Why are 2'-fluoro modified oligonucleotides more stable in acidic conditions?

A3: The increased acid stability is due to the high electronegativity of the fluorine atom at the 2' position of the ribose sugar. In acidic environments, DNA and some other nucleic acids undergo depurination, a key degradation step initiated by the formation of an oxocarbenium ion intermediate. The electron-withdrawing fluorine atom at the 2' position destabilizes this intermediate, thereby hindering the depurination process and preventing subsequent strand cleavage.[1]

Q4: Can pH affect the hybridization of my 2'-fluoro modified oligonucleotides?

A4: Yes, pH can significantly influence the hybridization of all oligonucleotides, including those with 2'-fluoro modifications. Most hybridization experiments are best performed at a near-neutral pH.[4] Alkaline conditions (pH > 9) can disrupt the hydrogen bonds between base pairs, leading to the dissociation of the duplex. Conversely, acidic conditions (pH < 5) can also destabilize standard duplexes due to the titration of polar groups on the bases involved in hydrogen bonding.[4]

Q5: I am observing unexpected degradation of my 2'-F modified oligos in an acidic buffer. What could be the cause?

A5: While highly stable, degradation can still occur under harsh conditions. Consider the following:

  • Temperature: Elevated temperatures will accelerate degradation, even in a stable pH range. For instance, studies on other modified nucleic acids show that degradation is more noticeable at 55°C compared to 37°C.[5]

  • Buffer Composition: Ensure your buffer is free of nucleases and contaminating metal ions that can catalyze cleavage.

  • Long Incubation Times: Although very stable, extremely long incubation periods in harsh acidic conditions may eventually lead to some degradation.

  • Verification of Modification: In rare cases, incomplete synthesis or purification could result in unmodified regions within your oligonucleotide, which would be susceptible to degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Sample / Decreased Concentration Repeated freeze-thaw cycles.Aliquot the oligonucleotide solution upon receipt and store at -20°C or -80°C. Thaw only one aliquot for current use.[3]
Storage in non-buffered solution (e.g., water).Resuspend and store oligonucleotides in a buffered solution like TE buffer (pH 7.5-8.0) to maintain a stable pH. Laboratory-grade water can be slightly acidic.
Poor Hybridization Efficiency Sub-optimal pH of the hybridization buffer.Ensure the hybridization buffer is at a near-neutral pH (7.0-8.0). Verify the pH of your buffer stock.[4]
Degradation of the oligonucleotide due to improper storage.Verify the integrity of your oligonucleotide using gel electrophoresis. Use a fresh aliquot for your experiment.
Unexpected Cleavage Products on Gel Acid-catalyzed depurination (if working at low pH).While 2'-F oligos are resistant, ensure the pH is not excessively low for extended periods at high temperatures. Compare with a control incubated in a neutral pH buffer.
Nuclease contamination.Use nuclease-free water, buffers, and tips. Work in a clean environment.[3]
Inconsistent Experimental Results pH drift in the experimental buffer.Check the buffering capacity of your system and ensure it is sufficient to maintain a stable pH throughout the experiment.

Quantitative Stability Data

The following table summarizes the comparative stability of 2'F-ANA, a type of 2'-fluoro modified oligonucleotide, against DNA and RNA under different pH conditions.

Oligonucleotide Type Condition Temperature Half-life (t½) Reference
2'F-ANA Simulated Gastric Fluid (pH ≈ 1.2)37°CVirtually no cleavage after 2 days[1][2]
DNA (Phosphodiester) Simulated Gastric Fluid (pH ≈ 1.2)37°C~ 2 minutes[1][2]
RNA (Phosphodiester) Simulated Gastric Fluid (pH ≈ 1.2)37°C~ 3 hours[1][2]
2'F-ANA 1 M NaOH65°C~ 20 hours[1][2]
RNA 1 M NaOH65°CA few minutes[1][2]

Experimental Protocols

Protocol: Assessing Oligonucleotide Stability in Acidic or Basic Conditions

This protocol provides a method to evaluate the stability of 2'-fluoro modified oligonucleotides in different pH buffers.

Materials:

  • 2'-fluoro modified oligonucleotide stock solution (e.g., 100 µM in TE buffer)

  • Control oligonucleotides (unmodified DNA and RNA of the same sequence)

  • Nuclease-free water

  • Acidic buffer (e.g., 0.1 M Glycine-HCl, pH 2.0)

  • Neutral buffer (e.g., 1x PBS, pH 7.4)

  • Basic buffer (e.g., 0.1 M Sodium Bicarbonate, pH 10.0)

  • Heating block or incubator set to the desired temperature (e.g., 37°C or 55°C)

  • Gel loading dye (e.g., 2x TBE-Urea Sample Buffer)

  • Denaturing polyacrylamide gel (e.g., 15-20% TBE-Urea)

  • TBE buffer

  • Gel imaging system (e.g., UV transilluminator with an appropriate stain like Stains-All or SYBR Gold)

Procedure:

  • Preparation of Reactions:

    • For each oligonucleotide to be tested (2'-F modified, DNA, RNA), prepare separate reaction tubes for each pH condition and time point.

    • In a 0.5 mL nuclease-free tube, add 5 µL of the 100 µM oligonucleotide stock.

    • Add 45 µL of the respective pH buffer (acidic, neutral, or basic) to achieve a final oligonucleotide concentration of 10 µM.

    • Gently vortex to mix.

  • Incubation:

    • Incubate the tubes at the desired temperature (e.g., 37°C).

    • At each designated time point (e.g., 0 hr, 2 hr, 8 hr, 24 hr, 48 hr), remove the corresponding tubes for each condition and immediately place them on ice to stop the reaction. For the t=0 time point, place on ice immediately after preparation.

  • Sample Preparation for Gel Electrophoresis:

    • To each 50 µL reaction, add 50 µL of 2x TBE-Urea sample buffer.

    • Heat the samples at 95°C for 5 minutes to denature them.

    • Immediately place the samples on ice.

  • Denaturing PAGE:

    • Assemble the pre-cast or hand-poured denaturing polyacrylamide gel in the electrophoresis apparatus.

    • Load 10-15 µL of each prepared sample into the wells. Include a lane with the untreated (t=0, neutral pH) oligonucleotide as a reference.

    • Run the gel in 1x TBE buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Visualization and Analysis:

    • Carefully remove the gel and stain it using an appropriate nucleic acid stain (e.g., Stains-All or SYBR Gold).

    • Visualize the gel using a gel imaging system.

    • Analyze the integrity of the oligonucleotides. The presence of lower molecular weight bands indicates degradation. The intensity of the full-length band at different time points can be quantified using densitometry to estimate the degradation rate.

Visualizations

Acid_Degradation_Pathway cluster_dna_rna DNA / RNA Degradation cluster_2f_rna 2'-Fluoro Oligonucleotide Stability DNA_RNA DNA or RNA in Acid (Low pH) Protonation Protonation of Purine Base (N7) DNA_RNA->Protonation H+ Depurination Cleavage of Glycosidic Bond (Depurination) Protonation->Depurination Oxocarbenium Oxocarbenium Ion Intermediate Depurination->Oxocarbenium Strand_Cleavage Strand Cleavage (β-elimination) Oxocarbenium->Strand_Cleavage Degraded Degraded Fragments Strand_Cleavage->Degraded 2F_Oligo 2'-Fluoro Oligo in Acid (Low pH) Intermediate_Destab 2'-Fluoro group destabilizes Oxocarbenium Ion 2F_Oligo->Intermediate_Destab e- withdrawing F Stable Stable Oligonucleotide Intermediate_Destab->Stable

Caption: Mechanism of increased acid stability in 2'-fluoro oligonucleotides.

Troubleshooting_Workflow Start Oligo Degradation Observed Check_pH Is the buffer pH outside 7.0-8.5 range? Start->Check_pH Check_Temp Is temperature elevated (>40°C)? Check_pH->Check_Temp No Adjust_pH Adjust buffer to neutral/slightly basic pH Check_pH->Adjust_pH Yes Check_Storage Was the oligo stored in TE buffer at -20°C? Check_Temp->Check_Storage No Lower_Temp Lower incubation temperature Check_Temp->Lower_Temp Yes Check_Contamination Used nuclease-free reagents and workflow? Check_Storage->Check_Contamination Yes Use_New_Aliquot Use a fresh aliquot stored correctly Check_Storage->Use_New_Aliquot No Improve_Aseptic Improve aseptic technique Check_Contamination->Improve_Aseptic No Contact_Support Further investigation needed/ Contact technical support Check_Contamination->Contact_Support Yes Problem_Resolved Problem Resolved Adjust_pH->Problem_Resolved Lower_Temp->Problem_Resolved Use_New_Aliquot->Problem_Resolved Improve_Aseptic->Problem_Resolved

Caption: Troubleshooting workflow for unexpected oligonucleotide degradation.

References

Validation & Comparative

A Head-to-Head Battle for Oligonucleotide Integrity: HPLC vs. Mass Spectrometry in Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of oligonucleotide therapeutics, ensuring the quality and integrity of these molecules is paramount. This guide provides a comprehensive comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for oligonucleotide quality control (QC), supported by experimental insights and data-driven comparisons.

The therapeutic promise of oligonucleotides hinges on their precise sequence and purity. Even minor deviations can impact efficacy and safety, making robust QC an indispensable part of the development and manufacturing process. HPLC and Mass Spectrometry are the workhorses of oligonucleotide analysis, each offering a distinct yet complementary set of capabilities. While HPLC excels at providing high-resolution separation for purity assessment, Mass Spectrometry delivers unparalleled accuracy in mass determination for identity confirmation and sequence verification.

At a Glance: Key Performance Metrics

To facilitate a clear understanding of where each technique shines, the following table summarizes the key quantitative performance metrics of HPLC and Mass Spectrometry in the context of oligonucleotide QC.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Function Purity assessment and quantificationIdentity confirmation and sequence verification
Resolution Excellent for separating failure sequences (n-1, n+1), isomers, and other impurities.[1][2]Can distinguish molecules with different mass-to-charge ratios, but may not separate isobaric species.[3]
Sensitivity High, with UV detection being standard.[4]Very high, capable of detecting low-level impurities.[5][6]
Quantitative Accuracy Excellent for determining the relative abundance of impurities.[1]Can provide rough quantification, but often coupled with LC for accurate quantitation.[4][7]
Sequence Information Indirectly inferred from chromatographic behavior; does not provide direct sequence confirmation.Provides direct confirmation of molecular weight and can be used for sequence verification through fragmentation.[5][6][8]
Analysis of Modified Oligonucleotides Can separate modified from unmodified oligonucleotides.[9]Ideal for confirming the mass of modifications and determining their location within the sequence.[6][8]
Throughput Moderate to high, depending on the method.[1]High, especially with techniques like MALDI-TOF MS.
Complexity Relatively straightforward to operate.[4]Can be more complex, requiring specialized expertise for operation and data interpretation.[4][7]

Delving Deeper: A Technical Overview

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase and a mobile phase. For oligonucleotides, two primary modes of HPLC are employed:

  • Ion-Exchange (IEX) HPLC: This method separates oligonucleotides based on the number of charged phosphate (B84403) groups in their backbone.[1][10] It is particularly effective for resolving sequences with significant secondary structures due to the use of denaturing high-pH mobile phases.[1][10] IEX-HPLC offers excellent resolution for oligonucleotides up to approximately 40 bases.[1]

  • Reversed-Phase (RP) HPLC: RP-HPLC separates oligonucleotides based on their hydrophobicity.[1] The use of a hydrophobic stationary phase and a polar mobile phase allows for the separation of full-length sequences (often containing a hydrophobic dimethoxytrityl group) from shorter, less hydrophobic failure sequences.[11] This technique provides excellent resolution for oligonucleotides up to 50-80 bases.[1] Ion-pairing agents are often added to the mobile phase to enhance retention and improve peak shape.[12]

Mass Spectrometry (MS)

Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the identity and integrity of synthetic oligonucleotides.[4][13] The two most common ionization techniques for oligonucleotide analysis are:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This high-throughput technique is well-suited for the rapid analysis of oligonucleotides up to about 50 bases. However, its resolution and ionization efficiency decrease for larger molecules.

  • Electrospray Ionization (ESI) MS: ESI-MS is a softer ionization technique that is ideal for analyzing larger and more labile oligonucleotides, including those with sensitive modifications. It generates multiply charged ions, allowing for the analysis of high-molecular-weight molecules on instruments with a limited m/z range.[13] ESI can be directly coupled with liquid chromatography (LC-MS) to provide both separation and mass identification in a single analysis.[7]

Experimental Workflows: A Visual Guide

To illustrate the practical application of these techniques, the following diagrams, created using the DOT language, outline typical experimental workflows for oligonucleotide QC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Oligo_Sample Oligonucleotide Sample Dissolution Dissolution in Mobile Phase A Oligo_Sample->Dissolution Injection Injection onto HPLC Column Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Purity Calculation Chromatogram->Peak_Integration

Caption: HPLC workflow for oligonucleotide purity analysis.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Oligo_Sample Oligonucleotide Sample Desalting Desalting Oligo_Sample->Desalting Matrix_Prep Co-crystallization with Matrix (MALDI) or Dissolution in Volatile Buffer (ESI) Desalting->Matrix_Prep Ionization Ionization (MALDI or ESI) Matrix_Prep->Ionization Mass_Analysis Mass Analysis (TOF or Quadrupole) Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Mass_Spectrum Generate Mass Spectrum Detection->Mass_Spectrum Deconvolution Deconvolution (for ESI) Mass_Spectrum->Deconvolution Mass_Comparison Compare Observed Mass with Expected Mass Deconvolution->Mass_Comparison

Caption: Mass Spectrometry workflow for oligonucleotide identity confirmation.

Making the Right Choice: A Logical Approach

The selection of HPLC, MS, or a combination of both depends on the specific QC question being addressed. The following diagram illustrates a logical decision-making process.

Decision_Tree Start Oligonucleotide QC Requirement Purity Purity Assessment? Start->Purity Identity Identity Confirmation? Purity->Identity No HPLC Use HPLC (IEX or RP) Purity->HPLC Yes Sequence Sequence Verification? Identity->Sequence No MS Use Mass Spectrometry (MALDI or ESI) Identity->MS Yes LCMS Use LC-MS Sequence->LCMS No, but need Purity & Identity Tandem_MS Use Tandem MS (MS/MS) Sequence->Tandem_MS Yes HPLC->Identity MS->Purity Consider LC-MS for simultaneous analysis

Caption: Decision tree for selecting the appropriate analytical technique.

Detailed Experimental Protocols

For scientists looking to implement these techniques, here are foundational protocols for oligonucleotide QC.

Protocol 1: Purity Analysis by Ion-Exchange HPLC

Objective: To determine the purity of a synthetic oligonucleotide and quantify failure sequences.

Methodology:

  • Sample Preparation: Dissolve the oligonucleotide sample in a low-salt mobile phase (e.g., 10 mM sodium perchlorate) to a final concentration of approximately 0.2 OD/100 µL.[14]

  • HPLC System: Utilize an HPLC system equipped with a UV detector set to 260 nm.

  • Column: Employ an anion-exchange column, such as a Thermo Scientific DNAPac PA200, maintained at an elevated temperature (e.g., 30-70°C) to denature secondary structures.[15][16]

  • Mobile Phases:

    • Mobile Phase A: 10 mM Sodium Perchlorate, 20% Acetonitrile, pH 12

    • Mobile Phase B: 600 mM Sodium Perchlorate, 20% Acetonitrile, pH 12

  • Gradient: Run a linear gradient from a low to high concentration of Mobile Phase B over 20-30 minutes to elute the oligonucleotides.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Protocol 2: Identity Confirmation by ESI-MS

Objective: To confirm the molecular weight of a synthetic oligonucleotide.

Methodology:

  • Sample Preparation: Desalt the oligonucleotide sample using a method such as ethanol (B145695) precipitation or a desalting column to remove salt adducts that can interfere with mass analysis. Dissolve the desalted sample in a volatile buffer compatible with ESI-MS (e.g., 15 mM triethylamine (B128534) (TEA) and 10 mM hexafluoroisopropanol (HFIP) in water).[17]

  • LC-MS System: Use an LC-MS system with an ESI source. The LC component is used for sample introduction and further desalting.

  • Column: A reversed-phase column suitable for oligonucleotides is used.

  • Mobile Phases:

    • Mobile Phase A: 15 mM TEA and 10 mM HFIP in water.[17]

    • Mobile Phase B: Methanol.[17]

  • Gradient: A rapid gradient is used to elute the oligonucleotide into the mass spectrometer.

  • Mass Spectrometer Settings: Operate the mass spectrometer in negative ion mode. Set the mass range to acquire the expected m/z values for the multiply charged ions of the oligonucleotide.

  • Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to different charge states of the oligonucleotide.[13] Use deconvolution software to transform this series of peaks into a single, zero-charge mass, which can then be compared to the theoretical molecular weight of the oligonucleotide.[18]

Conclusion: A Synergistic Approach

In the rigorous landscape of oligonucleotide QC, HPLC and Mass Spectrometry are not competitors but rather synergistic partners. While HPLC provides the high-resolution separation necessary for accurate purity determination, Mass Spectrometry offers the definitive mass information required for unambiguous identity confirmation. For comprehensive characterization, the coupling of these two techniques in the form of LC-MS provides the most powerful and complete picture of oligonucleotide quality. By understanding the strengths and limitations of each method, researchers and drug developers can strategically implement them to ensure the integrity, safety, and efficacy of their oligonucleotide-based therapeutics.

References

A Head-to-Head Comparison: 2'-Fluoro versus 2'-O-Methyl Modifications in Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide modifications, the choice between 2'-Fluoro (2'-F) and 2'-O-Methyl (2'-OMe) substitutions is a critical one. Both are workhorse modifications in the development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), offering enhanced stability and therapeutic potential over their unmodified counterparts. This guide provides an objective, data-driven comparison of these two vital chemical alterations to inform rational drug design.

The strategic incorporation of chemical modifications is paramount in transforming oligonucleotides into viable therapeutic agents. Unmodified DNA and RNA are rapidly degraded by nucleases in biological systems, limiting their efficacy.[1][2] Modifications to the sugar moiety, particularly at the 2' position of the ribose, have proven highly effective in overcoming this limitation. Among the most widely adopted are the 2'-F and 2'-OMe modifications, which not only bolster nuclease resistance but also enhance binding affinity to target RNA sequences.[3][4][5]

This guide will delve into the nuanced differences between 2'-F-dC and 2'-O-methyl-dC, examining their impact on thermal stability, nuclease resistance, and both in vitro and in vivo performance. By presenting key experimental data in a clear and comparative format, we aim to equip researchers with the knowledge to select the optimal modification strategy for their specific application.

Chemical Structure and Synthesis

The fundamental difference between 2'-F and 2'-O-methyl modifications lies in the substituent at the 2' position of the ribose sugar. In 2'-F-dC, a highly electronegative fluorine atom replaces the hydroxyl group, whereas in 2'-O-methyl-dC, a methyl group is attached via an oxygen atom. These seemingly small changes have profound effects on the sugar pucker conformation, influencing the overall helical geometry and biophysical properties of the oligonucleotide.

Both 2'-F and 2'-O-methyl modifications pre-organize the sugar into an RNA-like C3'-endo conformation, which is favorable for binding to target RNA.[6] This conformational preference contributes to the increased thermal stability of duplexes containing these modifications.

The synthesis of oligonucleotides incorporating these modifications is achieved through standard automated solid-phase synthesis using the corresponding phosphoramidite (B1245037) building blocks.[7] Both 2'-F and 2'-O-methyl phosphoramidites are commercially available for all four standard bases (A, C, G, and T/U).[2][8]

cluster_2F_dC 2'-Fluoro-deoxycytidine (2'-F-dC) cluster_2OMe_dC 2'-O-Methyl-deoxycytidine (2'-O-methyl-dC) 2F_dC_structure 2F_dC_structure 2OMe_dC_structure 2OMe_dC_structure

Figure 1: Chemical structures of 2'-Fluoro-deoxycytidine and 2'-O-Methyl-deoxycytidine.

Performance Comparison: A Data-Driven Analysis

The selection of a 2' modification is often guided by its impact on key performance parameters. The following tables summarize quantitative data from various studies, providing a direct comparison of 2'-F and 2'-O-methyl modifications.

Thermal Stability (Tm)

An increase in the melting temperature (Tm) of an oligonucleotide duplex indicates enhanced binding affinity to its target sequence. Both 2'-F and 2'-O-methyl modifications contribute to a more stable duplex.

ModificationChange in Tm per modification (°C)Reference
2'-Fluoro (2'-F)+1.8[9]
2'-O-Methyl (2'-OMe)+1.3[9]

As the data indicates, the 2'-F modification generally confers a greater increase in thermal stability per substitution compared to the 2'-O-methyl modification.

Nuclease Resistance

Enhanced resistance to degradation by nucleases is a primary reason for incorporating chemical modifications into therapeutic oligonucleotides.

ModificationRelative Nuclease ResistanceKey FindingsReference
2'-Fluoro (2'-F)IncreasedConfers significant nuclease resistance.[1] When combined with phosphorothioate (B77711) linkages, resistance is strongly enhanced.[8][1][8]
2'-O-Methyl (2'-OMe)IncreasedProvides substantial protection against nuclease degradation.[3] The bulkier group offers steric hindrance.[3]

Both modifications significantly improve nuclease resistance compared to unmodified oligonucleotides. The combination with phosphorothioate (PS) backbone modifications is a common strategy to further enhance stability.

In Vitro and In Vivo Efficacy

The ultimate measure of a modification's utility is its performance in biological systems. The following table summarizes key findings on the in vitro and in vivo activity of oligonucleotides containing these modifications.

ApplicationModificationKey Efficacy FindingsReference
siRNA2'-Fluoro (2'-F)Well-tolerated in siRNAs, with activity similar or superior to unmodified controls.[1] A fully 2'-F/2'-O-Me modified siRNA showed a >500-fold increase in in vitro potency.[1]
siRNA2'-O-Methyl (2'-OMe)Generally well-tolerated, but extensive modification can sometimes reduce RNAi efficacy.[3] Alternating 2'-F and 2'-O-Me modifications can improve structural integrity and reduce off-target effects.[3]
Antisense2'-Fluoro (2'-F)Chimeric ASOs with 2'-F wings and a DNA gap are effective at mediating RNase H cleavage.[4]
Antisense2'-O-Methyl (2'-OMe)Widely used in ASOs to increase stability and binding affinity.[2] Often used in gapmers with a central DNA region to support RNase H activity.[2]

In general, both modifications are well-tolerated and can enhance the potency of siRNAs and ASOs. The specific placement and pattern of modification are crucial for optimal performance, with alternating 2'-F and 2'-O-Me patterns being a particularly effective strategy for siRNAs.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for key experiments used to evaluate the performance of modified oligonucleotides.

Melting Temperature (Tm) Analysis

Objective: To determine the thermal stability of an oligonucleotide duplex.

Methodology:

  • Sample Preparation: Anneal the modified oligonucleotide with its complementary RNA or DNA strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2). Prepare samples at a standard concentration, typically in the low micromolar range.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement: Monitor the absorbance of the sample at 260 nm as the temperature is gradually increased (e.g., 1 °C/minute) from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the sigmoidal melting curve. The Tm can be calculated from the first derivative of the melting curve.

Nuclease Resistance Assay

Objective: To assess the stability of a modified oligonucleotide in the presence of nucleases.

Methodology:

  • Sample Preparation: Incubate the modified oligonucleotide in a solution containing a nuclease, such as snake venom phosphodiesterase (for 3' exonuclease activity) or fetal bovine serum (as a source of various nucleases).

  • Time Course: Take aliquots of the reaction at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Stop the enzymatic degradation in each aliquot by adding a quenching solution (e.g., EDTA or a denaturing loading buffer).

  • Analysis: Analyze the samples by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of intact oligonucleotide remaining at each time point to determine the rate of degradation.

In Vitro Gene Silencing Assay (for ASOs or siRNAs)

Objective: To measure the ability of a modified oligonucleotide to inhibit the expression of a target gene in cultured cells.

Methodology:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plates) and allow them to adhere overnight.

  • Transfection: Transfect the cells with the modified oligonucleotide using a suitable delivery method (e.g., lipofection, electroporation, or gymnosis). Include appropriate controls, such as a non-targeting oligonucleotide and an untreated control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for gene silencing to occur.

  • RNA Isolation and RT-qPCR: Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of the target gene. Normalize the target gene expression to a housekeeping gene.

  • Protein Analysis (Optional): Lyse the cells and perform a Western blot or ELISA to measure the protein levels of the target gene product.

  • Data Analysis: Calculate the percentage of target gene knockdown relative to the control-treated cells.

cluster_synthesis Oligonucleotide Synthesis & Purification cluster_biophysical Biophysical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Solid-Phase Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification QC Quality Control (e.g., Mass Spec) Purification->QC Tm Tm Analysis QC->Tm Nuclease Nuclease Resistance Assay QC->Nuclease Transfection Cell Transfection QC->Transfection Analysis Gene Expression Analysis (qPCR/Western) Transfection->Analysis AnimalModel Animal Dosing Analysis->AnimalModel Efficacy Efficacy Assessment AnimalModel->Efficacy Toxicity Toxicology Studies AnimalModel->Toxicity

References

2'-Fluoro vs. LNA: A Comparative Guide to Antisense Oligonucleotide Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical determinant of the success of antisense oligonucleotide (ASO) therapeutics. Among the most potent 2'-ribose modifications, 2'-fluoro (2'-F) and Locked Nucleic Acid (LNA) have emerged as powerful tools to enhance the properties of ASOs. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of next-generation oligonucleotide drugs.

This document delves into a head-to-head comparison of 2'-F and LNA modifications, evaluating their impact on key ASO characteristics including binding affinity, nuclease resistance, in vitro and in vivo efficacy, and toxicity profiles.

At a Glance: Key Performance Metrics

Property2'-Fluoro (2'-F) ModificationLocked Nucleic Acid (LNA) ModificationKey Considerations
Binding Affinity (ΔTm per modification) +1.8 to +2.5°C[1][2]+1.5 to +8°C[1][3]LNA generally provides a significantly higher increase in melting temperature (Tm), indicating stronger binding to the target RNA.
Nuclease Resistance Increased[4][5]Significantly Increased[6][7]Both modifications enhance stability against nuclease degradation compared to unmodified DNA/RNA, with LNA showing exceptional resistance.[6][7]
RNase H Activation Supports RNase H activity in gapmer designs[8]Supports RNase H activity in gapmer designs[3][6]Both modifications are typically used in the "wings" of a gapmer ASO, flanking a central DNA gap that recruits RNase H for target RNA cleavage.
In Vitro Potency (IC50) Potent, but can be less so than LNA[8]Highly potent, often exhibiting sub-nanomolar IC50 values[9]LNA-modified ASOs often demonstrate superior potency in cell-based assays.[9]
In Vivo Efficacy Effective in reducing target mRNA[8]Highly effective, with up to 5-fold increased potency over other modifications[6][10]LNA ASOs have shown robust target knockdown in animal models.[6][10]
Toxicity Profile Can cause non-specific degradation of certain proteins (DBHS family)[11]Associated with a significant risk of dose-dependent hepatotoxicity[6][10][12]Both modifications have distinct toxicity concerns that require careful evaluation. LNA's hepatotoxicity is a well-documented challenge.[6][10][12]

Delving Deeper: A Head-to-Head Comparison

Chemical Structures

The distinct chemical structures of 2'-F and LNA modifications underpin their unique properties. The 2'-F modification involves the replacement of the 2'-hydroxyl group of the ribose sugar with a fluorine atom. In contrast, LNA features a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose ring, locking the sugar in an RNA-like A-form conformation.

cluster_2F 2'-Fluoro (2'-F) Modification cluster_LNA Locked Nucleic Acid (LNA) Modification 2F_structure 2F_structure LNA_structure LNA_structure

Chemical structures of 2'-Fluoro and LNA modifications.

Mechanism of Action: RNase H-Mediated Degradation

Both 2'-F and LNA modifications are primarily utilized in gapmer ASO designs to achieve target RNA degradation through the RNase H mechanism. In this configuration, the modified nucleotides form the outer "wings" of the ASO, providing high binding affinity and nuclease resistance. These wings flank a central "gap" of unmodified DNA nucleotides. Upon hybridization of the ASO to the target mRNA, the DNA:RNA heteroduplex in the gap region is recognized by the ubiquitously expressed enzyme RNase H, which then cleaves the RNA strand. This process leads to the destruction of the target mRNA and subsequent downregulation of the encoded protein.

ASO Gapmer ASO (2'-F or LNA wings) Heteroduplex ASO:mRNA Heteroduplex ASO->Heteroduplex Hybridization mRNA Target mRNA mRNA->Heteroduplex RNaseH RNase H Heteroduplex->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Degradation Cleavage->Degradation

RNase H-mediated cleavage pathway for gapmer ASOs.

Experimental Data Showdown

Binding Affinity: The Power of a Locked Conformation

The conformational rigidity imposed by the methylene bridge in LNA results in a pre-organized structure that is optimal for Watson-Crick base pairing. This leads to a substantial increase in the thermal stability of the ASO:RNA duplex, as reflected by a higher melting temperature (Tm). While 2'-F modification also enhances binding affinity, the effect is generally less pronounced than that of LNA.

Table 1: Comparison of Melting Temperature (Tm) Increase per Modification

ModificationΔTm per Modification (°C)Reference
2'-Fluoro (2'-F)+1.8[13]
2'-O-Methyl (for comparison)+1.3[13]
LNA+1.5 to +4[3]
Nuclease Resistance: Ensuring ASO Longevity

A critical attribute for any ASO therapeutic is its ability to resist degradation by nucleases in biological fluids. Both 2'-F and LNA modifications significantly enhance nuclease resistance compared to unmodified oligonucleotides. Studies have shown that chimeric LNA/DNA oligonucleotides are more stable in human serum than isosequential phosphorothioates and 2'-O-methyl gapmers.[3]

Table 2: Nuclease Resistance in Human Serum

Oligonucleotide DesignHalf-life (t1/2) in human serum (hours)Reference
Unmodified DNA~1.5[3]
Phosphorothioate (B77711)10[3]
2'-O-Methyl gapmer12[3]
LNA/DNA gapmer (3 LNAs at each end)~15[3]
In Vitro and In Vivo Performance: A Trade-off Between Potency and Toxicity

The high binding affinity of LNA-modified ASOs often translates to superior potency in both cell culture and animal models. However, this increased potency is frequently accompanied by a significant risk of hepatotoxicity.[6][10][12] In contrast, while 2'-F modified ASOs may exhibit slightly lower potency, they have been associated with a different off-target effect: the degradation of specific cellular proteins.[11]

Table 3: In Vivo Efficacy and Hepatotoxicity in Mice

ASO ModificationTarget mRNA ReductionHepatotoxicity (ALT/AST elevation)Reference
2'-MOE (for comparison)+++Minimal[6][10]
LNA+++++Significant, dose-dependent[6][10]
2'-Fluoro+++Associated with specific protein loss, not general hepatotoxicity[8][11]

Experimental Protocols

Melting Temperature (Tm) Analysis

Objective: To determine the thermal stability of the ASO:RNA duplex.

Methodology:

  • Oligonucleotides (ASO and complementary RNA) are annealed in a buffer solution (e.g., 0.25M NaCl, 0.2mM EDTA, 20mM Sodium Phosphate, pH 7.0).[14]

  • The absorbance of the duplex solution at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/min) using a UV-Vis spectrophotometer equipped with a temperature controller.[14]

  • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the absorbance transition.[15]

Serum Stability Assay

Objective: To assess the resistance of ASOs to nuclease degradation in serum.

Methodology:

  • The ASO is incubated in a solution containing serum (e.g., 50% fetal bovine serum or human serum) at 37°C.[16]

  • Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • The reaction is quenched, and the remaining intact ASO is extracted.[17]

  • The amount of full-length ASO at each time point is quantified using methods such as polyacrylamide gel electrophoresis (PAGE), capillary electrophoresis (CE), or high-performance liquid chromatography (HPLC).[16][17]

  • The half-life (t1/2) of the ASO is calculated from the degradation kinetics.

In Vitro ASO Activity Assay

Objective: To determine the potency (IC50) of ASOs in reducing target mRNA expression in cultured cells.

Methodology:

  • Cells are plated at an appropriate density and allowed to adhere overnight.

  • ASOs are introduced into the cell culture medium, often without the need for transfection reagents (gymnotic delivery).[1][18]

  • A dose-response curve is generated by treating cells with a range of ASO concentrations.

  • After a specified incubation period (typically 24-72 hours), total RNA is extracted from the cells.[1]

  • The levels of the target mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • The IC50 value, the concentration of ASO that produces 50% of the maximal inhibition of the target mRNA, is calculated.

Assessment of Hepatotoxicity in Mice

Objective: To evaluate the potential for ASO-induced liver toxicity in vivo.

Methodology:

  • Mice are administered the ASO via a systemic route (e.g., intravenous or subcutaneous injection) at various dose levels.

  • Treatments can be a single dose or multiple doses over a period of time (e.g., twice weekly for 3 weeks).[6]

  • Blood samples are collected to measure serum levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage.[6][10]

  • At the end of the study, animals are euthanized, and the liver is collected, weighed, and processed for histopathological examination to assess for signs of cellular damage, inflammation, and necrosis.[6][10]

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Cell Culture ASO_Treatment ASO Treatment (Dose-Response) Cell_Culture->ASO_Treatment RNA_Extraction RNA Extraction ASO_Treatment->RNA_Extraction RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR IC50_Determination IC50 Determination RT_qPCR->IC50_Determination Animal_Dosing Animal Dosing Blood_Collection Blood Collection (ALT/AST) Animal_Dosing->Blood_Collection Tissue_Harvesting Tissue Harvesting (Liver) Animal_Dosing->Tissue_Harvesting Histopathology Histopathology Tissue_Harvesting->Histopathology

Workflow for in vitro and in vivo ASO evaluation.

Conclusion: A Balancing Act

The choice between 2'-F and LNA modifications for antisense oligonucleotide design is a nuanced decision that requires careful consideration of the desired therapeutic profile. LNA offers unparalleled binding affinity and potency, making it an attractive option for targets that are difficult to inhibit. However, the significant risk of hepatotoxicity associated with LNA necessitates thorough safety assessments.[6][10][12]

2'-F provides a substantial improvement in binding affinity and nuclease resistance over unmodified oligonucleotides, with a potentially more favorable safety profile with respect to general hepatotoxicity. However, the potential for non-specific protein degradation is a key consideration that must be addressed.[11]

Ultimately, the optimal choice will depend on the specific target, the desired therapeutic window, and the acceptable risk-benefit ratio for a given indication. A thorough understanding of the distinct properties of each modification, as outlined in this guide, is paramount for the successful development of safe and effective antisense therapeutics.

References

A Head-to-Head Comparison: Nuclease Resistance of 2'-Fluoro versus Phosphorothioate Linkages in Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide modifications, enhancing stability against nuclease degradation is a paramount concern. This guide provides an objective comparison of two of the most prevalent chemical modifications employed to achieve this: 2'-Fluoro (2'-F) substitutions and phosphorothioate (B77711) (PS) linkages. We will delve into their mechanisms of action, comparative performance data, and the experimental protocols used to evaluate their efficacy.

The therapeutic potential of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often hampered by their rapid degradation by nucleases present in biological fluids. To overcome this, various chemical modifications have been developed. Among these, the introduction of a sulfur atom in the phosphate (B84403) backbone (phosphorothioate linkage) and the substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom (2'-Fluoro modification) are two of the most widely adopted and studied strategies.

Mechanism of Nuclease Resistance

Phosphorothioate (PS) Linkages: The PS modification involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of the oligonucleotide. This subtle change significantly alters the chemical properties of the linkage, making it a poor substrate for most nucleases.[1] The sulfur atom's different size and electronic properties compared to oxygen sterically hinder the approach of nuclease enzymes, thereby protecting the oligonucleotide from degradation.[1] This modification has been a cornerstone in the development of many therapeutic oligonucleotides due to its profound effect on extending their half-life in biological environments.[2]

2'-Fluoro (2'-F) Modifications: The 2'-F modification involves replacing the hydroxyl group at the 2' position of the ribose sugar with a fluorine atom. This modification confers nuclease resistance by altering the sugar pucker conformation, which in turn affects the overall helical structure of the oligonucleotide duplex.[3] The presence of the highly electronegative fluorine atom also influences the local electronic environment, making the phosphodiester bond less susceptible to enzymatic cleavage.[3]

Performance Data: A Comparative Analysis

Both 2'-F and PS modifications significantly enhance nuclease resistance compared to unmodified oligonucleotides. However, their effects on other critical properties, such as binding affinity to the target RNA and potential off-target effects, can differ.

ModificationNuclease ResistanceBinding Affinity (Tm) vs. RNARNase H ActivationPotential Concerns
Phosphorothioate (PS) HighGenerally decreases Tm slightlyYesPotential for non-specific protein binding and dose-dependent toxicity
2'-Fluoro (2'-F) HighIncreases Tm significantlyNo (when uniformly modified)Can induce proteasome-mediated degradation of certain cellular proteins[4][5]
Combined 2'-F and PS Very HighHighYes (in chimeric designs)Potential for combined toxicities, requires careful design

Studies have shown that oligonucleotides with a phosphorothioate backbone are highly resistant to nuclease degradation. While PS modifications are highly effective at conferring nuclease resistance, they can sometimes lead to a slight decrease in the thermal stability (Tm) of the duplex formed with the target RNA.

Conversely, 2'-F modifications not only provide substantial nuclease resistance but also tend to increase the binding affinity and thermal stability of the oligonucleotide-RNA duplex.[6][7] However, uniformly 2'-F-modified oligonucleotides do not typically support the activity of RNase H, an enzyme crucial for the mechanism of action of many antisense oligonucleotides.[8] To overcome this, chimeric designs are often employed, incorporating a central "gap" of DNA-like residues flanked by 2'-F modified wings.

Combining 2'-F modifications with a PS backbone can result in oligonucleotides with exceptional nuclease resistance and high target affinity.[8][9] This combination is often utilized in the "wings" of gapmer ASOs to protect the ends of the molecule from exonuclease degradation while maintaining a central DNA gap for RNase H recruitment.

It is important to note that some studies have reported potential off-target effects associated with 2'-F modifications. For instance, transfection of 2'-F-modified phosphorothioate oligonucleotides has been shown to cause the degradation of specific cellular proteins, such as P54nrb and PSF, through a proteasome-mediated pathway.[4][5]

Experimental Protocols

The evaluation of nuclease resistance is a critical step in the preclinical development of oligonucleotide therapeutics. A common method is the serum stability assay.

Serum Stability Assay Protocol

This protocol outlines a general procedure to assess the stability of modified oligonucleotides in the presence of serum, which contains a complex mixture of nucleases.[10][11]

  • Oligonucleotide Preparation:

    • Synthesize and purify the unmodified, 2'-F modified, PS modified, and combination-modified oligonucleotides.

    • Label the 5' end of each oligonucleotide with a radioactive (e.g., ³²P) or fluorescent tag for visualization.

    • Quantify the concentration of each oligonucleotide accurately.

  • Incubation with Serum:

    • Prepare reaction mixtures containing a fixed concentration of the labeled oligonucleotide and a specified percentage of active serum (e.g., 50% fetal bovine serum or human serum) in a suitable buffer.

    • Incubate the reaction mixtures at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots from each reaction mixture.

  • Sample Analysis:

    • Stop the degradation reaction in the collected aliquots by adding a quenching solution (e.g., formamide (B127407) loading dye with EDTA).

    • Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the oligonucleotide bands using autoradiography (for ³²P) or fluorescence imaging.

  • Data Interpretation:

    • The intensity of the full-length oligonucleotide band at each time point is quantified.

    • The percentage of intact oligonucleotide remaining is plotted against time to determine the degradation kinetics and calculate the half-life of each modified oligonucleotide.

Visualizing the Concepts

To better illustrate the key concepts discussed, the following diagrams have been generated using the DOT language.

Structural Comparison of Modifications cluster_0 Backbone Modification cluster_1 Sugar Modification Unmodified Unmodified Linkage O P O Phosphorothioate Phosphorothioate (PS) Linkage O P S Unmodified->Phosphorothioate Sulfur Substitution Ribose Ribose Sugar Base 2'-OH Fluoro 2'-Fluoro (2'-F) Ribose Base 2'-F Ribose->Fluoro Fluorine Substitution

Caption: Structural differences between unmodified, phosphorothioate, and 2'-Fluoro modifications.

Serum Stability Assay Workflow Oligo Labeled Oligonucleotides (Unmodified, 2'-F, PS, Combo) Incubation Incubate at 37°C Oligo->Incubation Serum Active Serum (e.g., 50% FBS) Serum->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quench Quench Reaction Sampling->Quench PAGE Denaturing PAGE Quench->PAGE Visualize Visualize Bands (Autoradiography/Fluorescence) PAGE->Visualize Analyze Quantify & Plot Degradation Kinetics Visualize->Analyze

Caption: Experimental workflow for a typical serum stability assay to evaluate nuclease resistance.

Conclusion

Both 2'-Fluoro and phosphorothioate modifications are powerful tools for enhancing the nuclease resistance of therapeutic oligonucleotides. The choice between them, or the decision to use them in combination, will depend on the specific application, the desired mechanism of action (e.g., RNase H-dependent or steric blocking), and the need to balance stability with other critical parameters such as binding affinity and potential off-target effects. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these modifications, enabling researchers to make informed decisions in the design of next-generation oligonucleotide therapeutics.

References

2'-Fluoro Modified siRNA: A Superior Alternative for Enhanced Binding Affinity and Gene Silencing Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the potency and stability of their RNA interference (RNAi) therapeutics, the strategic incorporation of 2'-fluoro (2'-F) modifications into small interfering RNA (siRNA) duplexes presents a compelling advantage over unmodified counterparts. Experimental data consistently demonstrates that 2'-F modified siRNAs exhibit superior binding affinity to target mRNA, increased nuclease resistance, and consequently, more potent and durable gene silencing.

The introduction of a fluorine atom at the 2' position of the ribose sugar is a subtle yet powerful chemical modification that significantly enhances the thermodynamic stability of the siRNA duplex.[1][2] This heightened stability is a key factor contributing to the improved performance of 2'-F modified siRNAs in both in vitro and in vivo applications.[1][3] Unlike the common assumption that this stabilization is due to a favorable entropic contribution, studies have revealed it is primarily driven by enthalpy.[3][4][5] This suggests that the 2'-F modification strengthens Watson-Crick base pairing and stacking interactions within the duplex.[4][6]

Performance Comparison: 2'-Fluoro Modified vs. Unmodified siRNA

The advantages of 2'-F modification are not merely theoretical. Quantitative studies highlight a significant improvement in the biological activity of these modified siRNAs.

ParameterUnmodified siRNA2'-Fluoro Modified siRNAFold ImprovementReference
In Vitro Silencing (IC50) 0.95 nM0.50 nM~2-fold[1][3][7][8]
Thermal Stability (Tm) 71.8 °C86.2 °C+14.4 °C[9]
Nuclease Resistance Low (degraded within 4h in serum)High (t1/2 > 24h in serum)>6-fold[1][8]
Immunostimulatory Effects PresentSignificantly Reduced-[1][2]

Table 1: Comparative performance data of unmodified and 2'-fluoro modified siRNA targeting Factor VII (FVII) mRNA.

As illustrated in Table 1, siRNAs with 2'-F modifications at all pyrimidine (B1678525) residues demonstrate an approximately two-fold increase in potency for silencing the target gene, Factor VII, in cell culture, with IC50 values dropping from 0.95 nM for the unmodified siRNA to 0.50 nM for the modified version.[1][3][7][8] This enhanced activity is complemented by a dramatic increase in stability; the melting temperature (Tm) of the 2'-F modified duplex is over 14°C higher than the unmodified duplex, and its half-life in serum is extended from less than 4 hours to over 24 hours.[1][8][9] Furthermore, the 2'-F modification has been shown to reduce the immunostimulatory effects often associated with unmodified siRNAs.[1][2]

Experimental Protocols

To enable researchers to validate these findings, detailed methodologies for key experiments are provided below.

In Vitro siRNA Silencing Assay

This protocol is designed to assess the gene silencing potency of siRNAs by measuring the reduction of a target protein or mRNA in a cell-based assay.

Materials:

  • HeLa cells stably expressing the target protein (e.g., mouse Factor VII).

  • Unmodified and 2'-F modified siRNAs targeting the gene of interest.

  • Lipofectamine 2000 or a similar transfection reagent.

  • Opti-MEM I Reduced Serum Medium.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Reagents for quantifying mRNA (e.g., qRT-PCR kit) or protein (e.g., ELISA or Western blot).

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute the desired concentration of siRNA (typically in a range from 0.1 to 10 nM) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 2000) in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Analysis:

    • For mRNA analysis: Lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression level of the target mRNA, normalized to a housekeeping gene.

    • For protein analysis: Lyse the cells and measure the target protein levels using an appropriate method such as ELISA or Western blotting.

  • Data Analysis: Calculate the IC50 value, which is the concentration of siRNA required to achieve 50% inhibition of target gene expression, by plotting the percentage of gene silencing against the logarithm of the siRNA concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., target mRNA) and an analyte (e.g., siRNA).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Immobilization reagents (e.g., NHS, EDC, ethanolamine).

  • Running buffer (e.g., HBS-EP+ buffer).

  • Biotinylated target mRNA.

  • Unmodified and 2'-F modified siRNAs.

Procedure:

  • Sensor Chip Preparation: Activate the surface of the sensor chip using a mixture of NHS and EDC.

  • Ligand Immobilization: Inject the biotinylated target mRNA over the activated sensor surface to achieve covalent immobilization. Block any remaining active sites with ethanolamine. A reference flow cell should be prepared similarly but without the immobilized mRNA to subtract non-specific binding signals.[10]

  • Analyte Injection: Inject a series of concentrations of the unmodified or 2'-F modified siRNA in running buffer over both the ligand and reference flow cells at a constant flow rate.

  • Data Collection: Monitor the change in the refractive index in real-time to generate a sensorgram, which plots the binding response against time.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., high salt buffer or a brief pulse of a basic solution).

  • Data Analysis: Subtract the reference channel signal from the ligand channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing the Experimental Workflow and Molecular Interactions

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing siRNA efficacy and the fundamental mechanism of RNA interference.

siRNA_Silencing_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis siRNA Unmodified & 2'-F Modified siRNA Complex siRNA-Lipofectamine Complex Formation siRNA->Complex Cells HeLa Cells Transfect Transfect Cells Cells->Transfect Complex->Transfect Incubate Incubate 48-72h Transfect->Incubate Harvest Harvest Cells Incubate->Harvest Quantify Quantify mRNA (qRT-PCR) or Protein (ELISA) Harvest->Quantify IC50 Calculate IC50 Quantify->IC50 RNAi_Mechanism cluster_RISC_Loading RISC Loading cluster_Target_Recognition Target Recognition & Cleavage siRNA_duplex siRNA Duplex (Unmodified or 2'-F Modified) Dicer Dicer RISC_loading RISC Loading (Guide Strand Selection) siRNA_duplex->RISC_loading Ago2 Ago2 Ago2->RISC_loading Active_RISC Active RISC (Ago2 + Guide Strand) RISC_loading->Active_RISC Binding Target Binding Active_RISC->Binding mRNA Target mRNA mRNA->Binding Cleavage mRNA Cleavage Binding->Cleavage Silencing Gene Silencing Cleavage->Silencing

References

A Comparative Guide to Off-Target Effects of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of oligonucleotide-based therapeutics is paramount. While 2'-fluoro (2'-F) modifications enhance the stability and binding affinity of oligonucleotides, they are also associated with distinct off-target effects. This guide provides an objective comparison of the performance of 2'-F modified oligonucleotides with other chemical modifications, supported by experimental data, to aid in the selection of the most appropriate chemistry for therapeutic applications.

Understanding Off-Target Effects

Off-target effects of therapeutic oligonucleotides can be broadly categorized into two main types:

  • Hybridization-dependent off-target effects: These are sequence-specific effects that occur when an oligonucleotide binds to unintended messenger RNA (mRNA) targets due to partial sequence complementarity. This can lead to the undesired modulation of non-target gene expression through mechanisms like RNA interference (RNAi) or RNase H-mediated degradation. A key contributor to this phenomenon, particularly for small interfering RNAs (siRNAs), is the "seed region" (positions 2-7 of the guide strand), which can direct the RNA-Induced Silencing Complex (RISC) to downregulate unintended transcripts.[1][2]

  • Hybridization-independent off-target effects: These effects are not dependent on the specific sequence of the oligonucleotide but are rather a consequence of its chemical nature. They often arise from non-specific interactions with cellular proteins, leading to unforeseen biological consequences such as cytotoxicity or immune stimulation.

Comparing 2'-Fluoro Modifications with Alternatives

The choice of chemical modification significantly influences the off-target profile of an oligonucleotide. The following tables summarize the comparative performance of 2'-F modification against other commonly used chemistries.

Table 1: Comparison of Hybridization-Dependent Off-Target Effects

ModificationMechanism of Off-Target EffectImpact on SpecificityMitigation Strategies
2'-Fluoro (2'-F) Binds to unintended RNAs with partial complementarity, leading to their degradation or translational repression.[3][4]Can increase off-target effects due to high binding affinity.Sequence optimization, use of mixed-chemistry oligonucleotides.[4][5]
2'-O-Methyl (2'-OMe) Similar to 2'-F, but the modification can sterically hinder interactions with the RISC complex.Generally shows reduced "seed-mediated" off-target effects compared to unmodified or some other modified siRNAs.[6][7]Position-specific incorporation, particularly at position 2 of the guide strand.[6]
2'-O-Methoxyethyl (2'-MOE) Primarily for antisense oligonucleotides (ASOs), can bind to off-target RNAs.The bulky nature of the MOE group can reduce non-specific binding compared to smaller modifications.Careful sequence design and screening.
Locked Nucleic Acid (LNA) High-affinity binding can lead to the cleavage of off-target transcripts with minimal complementarity.[8]Increased risk of off-target effects due to very high binding affinity.Computational methods to select ASOs with minimal off-target complementarity.[8]
Unmodified Oligonucleotides Susceptible to "seed-mediated" off-target effects.[1]Prone to off-target effects, but generally less potent than modified counterparts.Chemical modifications, siRNA pooling.[1]

Table 2: Comparison of Hybridization-Independent Off-Target Effects

ModificationMechanism of Off-Target EffectObserved ToxicitiesComparison with Alternatives
2'-Fluoro (2'-F) Sequence-independent interaction with cellular proteins, leading to their degradation. Specifically, 2'-F modified phosphorothioate (B77711) (PS) ASOs can cause proteasome-dependent degradation of P54nrb and PSF proteins.[9][10][11]Cytotoxicity, DNA damage, and acute hepatotoxicity in mice.[9][11][12][13] The hepatotoxicity is linked to the loss of DBHS family proteins.[12]2'-F ASOs show higher affinity for certain intracellular proteins compared to 2'-MOE or cEt modified ASOs, correlating with higher toxicity.[9][12]
2'-O-Methyl (2'-OMe) Reduced non-specific protein binding compared to phosphorothioate oligonucleotides.[14]Generally lower cytotoxicity compared to 2'-F PS-ASOs.The 2'-O-methyl modification can reduce the non-specific effects observed with phosphorothioate backbones.[14]
2'-O-Methoxyethyl (2'-MOE) Lower affinity for certain proteins compared to 2'-F modified oligonucleotides.[9]Lower incidence of hepatotoxicity compared to 2'-F PS-ASOs in mice.[13]Considered to have a better safety profile regarding the protein-binding mediated toxicity seen with 2'-F.[13]
Locked Nucleic Acid (LNA) Can induce liver toxicity, which appears to be sequence-dependent.[8]Hepatotoxicity has been observed with LNA and cEt ASOs.[8]The risk of toxicity seems to be comparable between LNA and cEt modifications.[8]
Phosphorothioate (PS) Backbone Non-specific binding to proteins.Can induce immune stimulation and other toxicities.Often used in combination with 2' modifications to balance nuclease resistance and toxicity.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches for studying off-target effects, the following diagrams are provided.

cluster_0 Hybridization-Dependent Off-Target Effects siRNA/ASO siRNA/ASO RISC RISC siRNA/ASO->RISC Loading Off-Target mRNA Off-Target mRNA RISC->Off-Target mRNA Partial Complementarity (Seed Region) On-Target mRNA On-Target mRNA RISC->On-Target mRNA Full Complementarity Degradation_OT Degradation Off-Target mRNA->Degradation_OT Degradation_ON Degradation On-Target mRNA->Degradation_ON

Caption: Mechanism of hybridization-dependent off-target effects.

cluster_1 Hybridization-Independent Off-Target Effects of 2'-F PS-ASOs 2F_ASO 2'-F PS-ASO DBHS_Proteins DBHS Proteins (P54nrb, PSF) 2F_ASO->DBHS_Proteins High-Affinity Binding Proteasome Proteasome DBHS_Proteins->Proteasome Degradation Degradation Proteasome->Degradation DNA_Damage DNA Damage Degradation->DNA_Damage Hepatotoxicity Hepatotoxicity DNA_Damage->Hepatotoxicity cluster_2 Workflow for Assessing Off-Target Effects Cell_Culture Cell Culture Treatment (e.g., HeLa, Hepatocytes) RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Cell_Viability Cell Viability Assay (e.g., WST-8) Cell_Culture->Cell_Viability Microarray Microarray / RNA-seq RNA_Extraction->Microarray Western_Blot Western Blot Protein_Extraction->Western_Blot RT_PCR qRT-PCR Validation Microarray->RT_PCR In_Vivo In Vivo Studies (Mice) Toxicity_Assessment Hepatotoxicity Assessment (ALT, AST levels) In_Vivo->Toxicity_Assessment

References

The Strategic Calculus of Modified Phosphoramidites: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of oligonucleotides is a cornerstone of innovation. The choice between standard and modified phosphoramidites in this process is a critical decision with significant implications for experimental outcomes and project budgets. This guide provides a comprehensive cost-benefit analysis of utilizing modified phosphoramidites, supported by experimental data and detailed protocols, to empower informed decision-making in your research endeavors.

The use of chemically modified nucleosides, delivered as phosphoramidites, has surged in recent years, driven by the expanding landscape of oligonucleotide-based therapeutics and advanced molecular diagnostics.[1] These modifications offer a host of advantages over their unmodified counterparts, including enhanced stability, improved cellular uptake, and increased target affinity. However, these benefits come at a premium, necessitating a careful evaluation of the trade-offs between cost and performance.

Performance Comparison: Standard vs. Modified Phosphoramidites

The primary motivation for employing modified phosphoramidites lies in the superior performance characteristics they impart to the resulting oligonucleotides. These enhancements are particularly crucial for in vivo applications where nuclease degradation and off-target effects are significant hurdles.

FeatureStandard PhosphoramiditesModified PhosphoramiditesBenefit of Modification
Nuclease Resistance Rapidly degraded by nucleases (minutes)[2][3]Significantly increased resistance (hours to days)[2][3][4]Enables in vivo applications by protecting against enzymatic degradation.
Binding Affinity (Tm) StandardCan be increased (e.g., LNA) or slightly decreased (e.g., Phosphorothioates)[2][5][6][7]Modulates hybridization properties for improved specificity and potency.
Cellular Uptake LimitedCan be enhanced (e.g., GalNAc conjugation)[8][9][10]Facilitates delivery to target cells and tissues, increasing therapeutic efficacy.
Specificity Prone to off-target effectsCan be improved through modifications that enhance binding affinity and structural conformation.Reduces unintended biological consequences and improves the therapeutic window.
In vivo Efficacy Low to negligibleSignificantly improved for therapeutic applications like antisense and siRNA[5][11][12]Enables the development of effective oligonucleotide-based drugs.

Cost Analysis: A Spectrum of Investment

The primary drawback of modified phosphoramidites is their higher cost, which can vary significantly depending on the type and complexity of the modification.

Phosphoramidite (B1245037) TypeEstimated Price per GramKey Considerations
Standard DNA/RNA ~$100 - $300Baseline cost for routine applications.
Fluorescent or Biotinylated $500 - $1,500[1]Essential for diagnostic probes and various molecular biology assays.
Phosphorothioate $800 - $2,000[1]A common modification for enhancing nuclease resistance in therapeutic oligonucleotides.
2'-O-Methyl, 2'-MOE Higher than standard, varies by supplierImproves nuclease resistance and binding affinity.
Locked Nucleic Acid (LNA) Significantly higher than standardOffers substantial increases in thermal stability and target affinity.
GalNAc Conjugates High, often custom synthesisCrucial for targeted delivery of oligonucleotides to the liver.[8][9]

It is important to note that the cost per gram of the phosphoramidite is only one component of the overall cost. The synthesis of modified oligonucleotides can also be more complex, potentially leading to lower yields and requiring specialized deprotection and purification protocols, which can further increase the total cost.[13][14] For instance, a higher requested purity, such as 95% versus 90%, can reduce the final product yield several-fold.[13][14]

Experimental Data: Quantifying the Benefits

The advantages of modified phosphoramidites are not merely theoretical. A wealth of experimental data demonstrates their superior performance in various applications.

Enhanced Potency of Modified Antisense Oligonucleotides

A comparative study on the knockdown of the vanilloid receptor subtype 1 (VR1) highlighted the dramatic increase in potency achieved with modified oligonucleotides.

Oligonucleotide TypeIC50 (nM)Fold Improvement vs. Phosphorothioate
siRNA0.061167x
LNA gapmer0.4175x
Phosphorothioate~701x (baseline)
2'-O-methyl~2200.3x

Data sourced from a comparative study on antisense strategies.[5][11]

These results clearly illustrate that while 2'-O-methyl modification can decrease potency compared to phosphorothioates in this specific context, LNA modifications and the use of siRNA result in a profound increase in inhibitory activity.

Increased Thermal Stability with LNA Modifications

Locked Nucleic Acid (LNA) modifications are known to significantly enhance the thermal stability of duplexes. Studies have shown that LNA modifications can increase the melting temperature (Tm) by 3.0°C to 9.6°C per modification.[6] This increased stability is critical for applications requiring high hybridization stringency. In contrast, 2'-O-methyl modifications have a less pronounced effect on duplex stability.[6][7]

Experimental Protocols and Workflows

To fully evaluate the use of modified phosphoramidites, a clear understanding of the experimental procedures is essential.

Standard Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of both standard and modified oligonucleotides is typically performed on an automated solid-phase synthesizer. The process involves a four-step cycle that is repeated for each nucleotide addition.

G cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of next phosphoramidite) Deblocking->Coupling Acidic Condition Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Activator Oxidation 4. Oxidation (Stabilization of phosphite (B83602) triester) Capping->Oxidation Oxidation->Deblocking For next cycle End Cleavage and Deprotection Oxidation->End Final Cycle Start Start with Solid Support Start->Deblocking

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Detailed Protocol for Solid-Phase Oligonucleotide Synthesis:

  • Preparation of Reagents: All phosphoramidites and ancillary reagents must be anhydrous to prevent hydrolysis.[15] Phosphoramidites are typically dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.[16]

  • Solid Support: The synthesis begins with the first nucleoside attached to a solid support, commonly controlled-pore glass (CPG).[15][16]

  • Synthesis Cycle:

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid, exposing the 5'-hydroxyl group.[17]

    • Coupling: The next phosphoramidite in the sequence is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[17]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[17]

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent like iodine.[17]

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and phosphate backbone are removed using a basic solution (e.g., concentrated aqueous ammonia).[15] For sensitive modified oligonucleotides, milder deprotection conditions may be necessary.[17]

  • Purification: The crude oligonucleotide product is purified to remove truncated sequences and other impurities. Common purification methods include reverse-phase high-performance liquid chromatography (RP-HPLC) and polyacrylamide gel electrophoresis (PAGE).[15][18]

Workflow for an RNA Interference (RNAi) Experiment

A significant application of modified oligonucleotides is in RNA interference (RNAi) to silence gene expression using small interfering RNAs (siRNAs).

G cluster_workflow RNAi Experimental Workflow Select_Target 1. Select Target Gene Design_siRNA 2. Design & Synthesize Modified siRNA Select_Target->Design_siRNA Optimize_Delivery 3. Optimize siRNA Delivery into Cells Design_siRNA->Optimize_Delivery Assess_Knockdown 4. Assess Knockdown Efficiency (e.g., RT-qPCR, Western Blot) Optimize_Delivery->Assess_Knockdown Analyze_Phenotype 5. Analyze Biological Phenotype Assess_Knockdown->Analyze_Phenotype

Caption: A typical five-step workflow for an RNAi experiment.

Key Considerations for RNAi Experiments:

Nuclease Resistance Assay Protocol

To quantify the increased stability of modified oligonucleotides, a nuclease resistance assay can be performed.

Protocol Outline:

  • Oligonucleotide Preparation: Synthesize and purify both unmodified and modified oligonucleotides.

  • Incubation with Nuclease: Incubate the oligonucleotides in a solution containing serum or a specific nuclease (e.g., 3'-exonuclease) at a physiological temperature (37°C).

  • Time-Course Sampling: Collect aliquots of the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: Analyze the integrity of the oligonucleotides in each sample using a method such as PAGE or HPLC to visualize and quantify the amount of full-length oligonucleotide remaining.

  • Data Interpretation: Compare the degradation profiles of the unmodified and modified oligonucleotides to determine the extent of nuclease resistance conferred by the modification.

Conclusion: A Strategic Investment in Research Success

The decision to use modified phosphoramidites is a strategic one that hinges on the specific goals and constraints of a research project. While the initial cost is undeniably higher, the benefits in terms of enhanced performance, particularly for in vivo and therapeutic applications, are often substantial and can ultimately lead to more robust and translatable results. By carefully considering the cost-benefit trade-offs and leveraging the appropriate modifications, researchers can unlock new possibilities in drug development, diagnostics, and fundamental biological research. The initial investment in modified phosphoramidites can pay significant dividends in the form of more reliable data, accelerated discovery, and the development of next-generation therapies.

References

ESI-MS vs. MALDI-TOF: A Comparative Guide for Modified Oligonucleotide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of oligonucleotide therapeutics necessitates robust and precise analytical techniques for the characterization of these complex biomolecules. Modified oligonucleotides, engineered for enhanced stability, efficacy, and delivery, present unique analytical challenges. Among the arsenal (B13267) of analytical tools, mass spectrometry (MS) has emerged as an indispensable technology for confirming the identity, purity, and integrity of these therapeutic candidates. Two of the most prominent ionization techniques utilized for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), typically coupled with Time-of-Flight (TOF) mass analyzers.

This guide provides an objective comparison of ESI-MS and MALDI-TOF for the analysis of modified oligonucleotides, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal technique for their specific analytical needs.

Principles of the Techniques

Electrospray Ionization (ESI): In ESI, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions of the analyte. ESI is a "soft" ionization technique that typically produces multiply charged ions, which is particularly advantageous for high-molecular-weight molecules like oligonucleotides as it brings their mass-to-charge (m/z) ratio into the range of most mass analyzers. ESI is readily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).[1]

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a large molar excess of a matrix compound on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase. The matrix facilitates the ionization of the analyte, typically by proton transfer, resulting in predominantly singly charged ions.[2] This simplifies the resulting mass spectrum, making it easier to interpret.[1]

Head-to-Head Comparison: ESI-MS vs. MALDI-TOF

The choice between ESI-MS and MALDI-TOF for modified oligonucleotide analysis depends on several factors, including the size of the oligonucleotide, the nature of the modifications, the desired throughput, and the specific analytical question being addressed.

FeatureESI-MSMALDI-TOF
Ionization Process "Soft" ionization from solution, produces multiply charged ions.[1]"Soft" ionization from a solid matrix, produces predominantly singly charged ions.[2]
Coupling with Separation Easily coupled with Liquid Chromatography (LC) for online separation and desalting.[1]Generally an offline technique, though coupling with LC is possible, it is not as straightforward.[3]
Mass Range Effective upper limit of around 100,000 amu.[2]Capable of analyzing compounds with molecular weights exceeding 300,000 amu.[2]
Tolerance to Salts/Buffers Low tolerance; salts and buffers can suppress ionization and reduce sensitivity.[2]Reasonably tolerant to the presence of salts and buffers.[2]
Throughput Lower throughput, especially when coupled with LC.[4]Higher throughput, amenable to automated, rapid analysis of many samples.[2][4]
Analysis of Long Oligonucleotides (>50-60 bases) Maintains mass accuracy, resolution, and sensitivity for long oligonucleotides.[1][2]Ionization efficiency and resolution decrease significantly for longer oligonucleotides.[5]
Analysis of Labile Modifications Milder ionization conditions are well-suited for fragile and photosensitive modifications.[4][5]The laser can sometimes induce fragmentation or degradation of photosensitive modifications.[4][5]
Data Complexity Produces complex spectra with multiple charge states, requiring deconvolution algorithms for interpretation.[1]Produces simpler spectra with predominantly singly charged ions, facilitating easier interpretation.[1]

Quantitative Data Presentation

The following table summarizes the experimental mass accuracy for standard oligonucleotides of varying lengths analyzed by both MALDI-TOF and ESI-MS. The data demonstrates the superior performance of ESI-MS for longer oligonucleotides.

Oligonucleotide Length (bases)Expected Mass (Da)MALDI-TOF Observed Mass (Da)ESI-MS Observed Mass (Da)
206148.16147.56148.2
4012269.212265.812269.4
6018416.818425.118417.2
8024576.424601.224576.9
10030748.130798.530748.8
12036895.736967.236896.5
Data adapted from a comparative study by Hail et al., as presented in an Integrated DNA Technologies white paper.[2]

Experimental Workflows and Logical Relationships

The general workflow for oligonucleotide analysis by both ESI-MS and MALDI-TOF involves sample preparation, mass analysis, and data interpretation. The key differences lie in the sample preparation and the ionization process.

Oligonucleotide_Analysis_Workflow General Workflow for Oligonucleotide Mass Spectrometry Analysis cluster_ESI ESI-MS Workflow cluster_MALDI MALDI-TOF Workflow ESI_Sample Sample in Solution (e.g., with volatile buffers) LC Liquid Chromatography (LC) (Optional Separation/Desalting) ESI_Sample->LC ESI_Source Electrospray Ionization (Formation of Multiply Charged Ions) LC->ESI_Source ESI_Analyzer Mass Analyzer (e.g., TOF) (m/z Measurement) ESI_Source->ESI_Analyzer ESI_Data Data Processing (Deconvolution of Spectra) ESI_Analyzer->ESI_Data ESI_Result Mass Determination ESI_Data->ESI_Result MALDI_Sample Sample Co-crystallized with Matrix MALDI_Source Laser Desorption/Ionization (Formation of Singly Charged Ions) MALDI_Sample->MALDI_Source MALDI_Analyzer TOF Mass Analyzer (Time-of-Flight Measurement) MALDI_Source->MALDI_Analyzer MALDI_Data Data Processing (Direct Mass Determination) MALDI_Analyzer->MALDI_Data MALDI_Result Mass Determination MALDI_Data->MALDI_Result

References

A Comparative Analysis of In Vivo Toxicity Profiles of 2'-Sugar Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vivo toxicity of common 2'-sugar modifications in antisense oligonucleotides, supported by experimental data and detailed protocols.

The therapeutic potential of antisense oligonucleotides (ASOs) is significantly influenced by the chemical modifications of their sugar moieties. These modifications are designed to enhance properties such as nuclease resistance, binding affinity to target RNA, and pharmacokinetic profiles. However, these alterations can also introduce unintended toxicities. This guide provides an objective comparison of the in vivo toxicity of four commonly used 2'-sugar modifications: 2'-O-methoxyethyl (2'-MOE), Locked Nucleic Acid (LNA), 2'-Fluoro (2'-F), and 2'-O-methyl (2'-OMe).

Comparative Toxicity Data

The following table summarizes key in vivo toxicity data from studies in mice, focusing on hepatotoxicity as a primary endpoint.

2'-Sugar ModificationDosing Regimen (Mice)Key Toxicity FindingsAlanine (B10760859) Aminotransferase (ALT) LevelsAspartate Aminotransferase (AST) LevelsReference
2'-O-Methoxyethyl (2'-MOE) 4.5 µmol/kg, twice weekly for 3 weeksNo evidence of hepatotoxicity.[1]Within normal range[1]Within normal range[1]--INVALID-LINK--
Locked Nucleic Acid (LNA) 4.5 µmol/kg, twice weekly for 3 weeksProfound hepatotoxicity, including hepatocellular degeneration, apoptosis, and necrosis.[1]>10-fold to >100-fold increase[1]>10-fold to >100-fold increase[1]--INVALID-LINK--
2'-Fluoro (2'-F) Single dose of 400 mg/kgSignificant hepatotoxicity, including liver necrosis and apoptosis.[2]~717 U/L (vs. 30 U/L in saline)[2]~853 U/L (vs. 47 U/L in saline)[2]--INVALID-LINK--
2'-O-Methyl (2'-OMe) Not specified in direct comparative studiesGenerally associated with reduced non-specific toxic effects in vitro.[3] In vivo data suggests a favorable toxicity profile compared to other modifications, but direct comparative quantitative data on hepatotoxicity is limited.Data not available in a directly comparable format.Data not available in a directly comparable format.--INVALID-LINK--

Mechanisms of Toxicity and Associated Signaling Pathways

The in vivo toxicity of 2'-sugar modified oligonucleotides can be attributed to various mechanisms, including hybridization-dependent off-target effects and hybridization-independent interactions with cellular proteins.

Locked Nucleic Acid (LNA): The hepatotoxicity associated with LNA-modified ASOs is often sequence-dependent and has been linked to the activation of stress-activated protein kinase pathways and apoptosis. Histopathological analyses have revealed significant hepatocellular degeneration, single-cell apoptosis, and inflammatory cell infiltration in the liver of LNA ASO-treated animals.[1]

2'-Fluoro (2'-F): The acute hepatotoxicity of 2'-F modified ASOs has been correlated with their increased binding to intracellular proteins, particularly those of the Drosophila behavior/human splicing (DBHS) family. This interaction leads to the degradation of DBHS proteins and the activation of the p53 signaling pathway, ultimately resulting in apoptosis and liver necrosis.[2]

Innate Immune Response: Certain oligonucleotide sequences, particularly those containing unmethylated CpG motifs, can be recognized by Toll-like receptors (TLRs), leading to the activation of innate immune responses. This can trigger the production of pro-inflammatory cytokines and contribute to systemic toxicity. While not specific to a single 2'-sugar modification, the nature of the modification can influence the magnitude of this response.

Below are diagrams illustrating a key signaling pathway implicated in 2'-F ASO toxicity and a general overview of an experimental workflow for in vivo toxicity assessment.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response 2F_ASO 2'-F ASO DBHS_degradation DBHS Protein Degradation 2F_ASO->DBHS_degradation binds to and causes degradation of p53 p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DBHS_degradation->p53 activates

Figure 1: Simplified p53 signaling pathway activated by 2'-F ASO-induced cellular stress.

experimental_workflow Animal_Dosing Animal Dosing (e.g., subcutaneous injection) Observation Clinical Observation (body weight, behavior) Animal_Dosing->Observation Blood_Collection Blood Collection (e.g., terminal cardiac puncture) Observation->Blood_Collection Tissue_Harvesting Tissue Harvesting (liver, kidney, spleen) Blood_Collection->Tissue_Harvesting Serum_Chemistry Serum Chemistry Analysis (ALT, AST) Blood_Collection->Serum_Chemistry Histopathology Histopathological Examination Tissue_Harvesting->Histopathology

Figure 2: General experimental workflow for in vivo toxicity assessment of oligonucleotides.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of in vivo toxicity. Specific details may vary between studies.

In Vivo Toxicity Study in Mice

1. Animal Model:

  • Species: Male BALB/c or C57BL/6 mice, typically 6-8 weeks old.

  • Acclimation: Animals are acclimated for at least one week prior to the start of the study.

  • Housing: Housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Dosing:

  • Formulation: Oligonucleotides are dissolved in sterile, nuclease-free saline or phosphate-buffered saline (PBS).

  • Route of Administration: Typically subcutaneous (s.c.) or intravenous (i.v.) injection.

  • Dose and Frequency: Doses and frequency of administration vary depending on the study design but are often administered one to three times per week for a period of one to four weeks. A saline or control oligonucleotide-treated group is included as a negative control.

3. In-Life Observations:

  • Body Weight: Recorded at least twice weekly.

  • Clinical Signs: Animals are observed daily for any signs of toxicity, such as changes in appearance, behavior, or activity levels.

4. Terminal Procedures:

  • Euthanasia: At the end of the study, animals are euthanized, typically by CO2 asphyxiation followed by cervical dislocation or another approved method.

  • Blood Collection: Blood is collected via cardiac puncture for serum chemistry analysis.

  • Organ Collection: Liver, kidneys, and spleen are collected, and their weights are recorded. A portion of each organ is fixed in 10% neutral buffered formalin for histopathological analysis, and another portion may be snap-frozen in liquid nitrogen for molecular analysis.

Serum Chemistry Analysis
  • Sample Preparation: Blood is allowed to clot at room temperature and then centrifuged to separate the serum.

  • Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using a clinical chemistry analyzer.

Histopathological Examination
  • Tissue Processing: Formalin-fixed tissues are processed, embedded in paraffin, and sectioned.

  • Staining: Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Evaluation: Stained sections are examined by a board-certified veterinary pathologist for any histopathological changes, such as necrosis, apoptosis, inflammation, and cellular degeneration.

Conclusion

The choice of 2'-sugar modification in the design of antisense oligonucleotides represents a critical balance between enhancing therapeutic efficacy and minimizing in vivo toxicity. This guide highlights that while LNA modifications can significantly increase potency, they are also associated with a higher risk of hepatotoxicity compared to 2'-MOE modifications. 2'-F modifications can also induce significant liver injury through a distinct mechanism involving protein binding and p53 activation. 2'-OMe modifications are generally considered to have a more favorable toxicity profile, though more direct comparative in vivo studies are needed to fully quantify their safety relative to other second-generation modifications. Researchers and drug developers should carefully consider these toxicity profiles, alongside efficacy data, in the selection and optimization of ASO candidates for clinical development.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DMT-2'-F-dC(Bz)-CE-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount for ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of DMT-2'-F-dC(Bz)-CE-Phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these procedures is crucial for mitigating risks to personnel and the environment.

I. Immediate Safety and Handling Precautions

This compound is a combustible solid and is classified with a German water hazard class of 3 (WGK 3), indicating it is severely hazardous to water.[1][2] Due to its reactive nature, particularly its sensitivity to moisture and air, it must be handled with care in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory when handling this compound and includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and appropriate protective clothing.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if handling large quantities or in case of inadequate ventilation.

In the event of a spill, the material should be absorbed with an inert substance like vermiculite (B1170534) or dry sand, collected in a sealed container, and disposed of as hazardous waste.

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound and its components.

ParameterValue/InformationSource
Chemical Name N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluorocytidine-3'-[2-cyanoethyl N,N-Bis(1-methylethyl)phosphoramidite][3]
Molecular Formula C₄₆H₅₁FN₅O₈P[3]
Storage Class 11 (Combustible Solids)[1][2]
German Water Hazard Class WGK 3 (Severely hazardous to water)[1][2]
Hydrolysis/Neutralization Agent 1 M Sodium Hydroxide (NaOH) solution or 5% Sodium Bicarbonate (NaHCO₃) solutionGeneral Practice
pH for Neutralized Waste Between 6 and 9General Practice
Waste Classification Hazardous WasteGeneral Practice

III. Disposal Plan: A Step-by-Step Approach

The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with all local, state, and federal regulations. The reactive phosphoramidite (B1245037) moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species.

Experimental Protocol for Deactivation of Unused or Expired this compound:

This protocol is intended for the deactivation of small quantities of solid waste or residues in empty containers.

Materials:

  • This compound waste

  • Anhydrous acetonitrile (B52724) (ACN)

  • 1 M Sodium Hydroxide (NaOH) solution or 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Stir plate and stir bar

  • Appropriately sized beakers or flasks

  • Dropping funnel

  • pH paper or pH meter

  • Labeled hazardous waste container

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste into a beaker or flask equipped with a magnetic stir bar. The container should be large enough to accommodate the waste and the deactivating solution.

  • Dissolution: Carefully dissolve the solid waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any remaining residue.

  • Hydrolysis and Neutralization:

    • Slowly and with constant stirring, add the 1 M NaOH or 5% NaHCO₃ solution to the acetonitrile solution of the phosphoramidite using a dropping funnel. The addition should be dropwise to control any exothermic reaction.

    • A general guideline is to use a 10-fold excess of the aqueous solution by volume to ensure complete hydrolysis.

    • Continue stirring the mixture for a minimum of 24 hours at room temperature to ensure complete deactivation of the phosphoramidite.

  • pH Check: After the reaction is complete, check the pH of the solution. If necessary, adjust the pH to a neutral range (6-9) by adding more of the basic solution or a dilute acid (e.g., hydrochloric acid) dropwise.

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste. The label should clearly state "Hydrolyzed Phosphoramidite Waste" and list the chemical constituents.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour the treated or untreated chemical down the drain.

IV. Disposal of Contaminated Materials

All materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated. These items must be collected in a separate, clearly labeled hazardous waste container for solid chemical waste and disposed of according to institutional and regulatory guidelines.

V. Logical Workflow for Disposal

start Start: Identify This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve Waste in Anhydrous Acetonitrile fume_hood->dissolve solid_waste Collect Contaminated Solids (Gloves, etc.) in a Separate Labeled Container fume_hood->solid_waste hydrolyze Slowly Add 1M NaOH or 5% NaHCO3 Solution (10x volume excess) dissolve->hydrolyze stir Stir for 24 Hours at Room Temperature hydrolyze->stir ph_check Check pH of Solution (Target: 6-9) stir->ph_check collect Transfer to Labeled Hazardous Waste Container ph_check->collect dispose Dispose via Institutional EHS or Licensed Contractor collect->dispose end End dispose->end solid_waste->dispose

References

Personal protective equipment for handling DMT-2'-F-dC(Bz)-CE-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling DMT-2'-F-dC(Bz)-CE-Phosphoramidite. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of this hazardous chemical.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. It may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[1][2] Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE) is mandatory when working with this compound.[2][3] The following table summarizes the required PPE:

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4]
Face ShieldRecommended when there is a significant splash hazard.[3]
Skin Protection Chemical-Impermeable GlovesNitrile gloves are a suitable option. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[3]
Laboratory CoatA standard laboratory coat must be worn to protect from incidental contact.[3][4]
Respiratory Protection NIOSH-approved RespiratorAn N95 or P1 type dust mask should be used if working outside of a fume hood or if dust is generated.[3][4]
Self-contained Breathing ApparatusNecessary in the event of a major spill or fire.[3]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following steps is crucial for safe handling:

  • Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is correctly worn.[1]

  • Handling: Use non-sparking tools and avoid actions that could generate dust or aerosols. Do not eat, drink, or smoke in the handling area.[3]

  • Storage: Keep the container tightly sealed to prevent exposure to moisture and air.[3] This compound should be stored in a dry, well-ventilated area at a recommended temperature of -20°C, away from heat and oxidizing agents.[5]

  • Post-Handling: Thoroughly wash hands after handling the compound.[2][3]

Emergency First Aid Procedures

In case of accidental exposure, follow these immediate first aid measures:

Exposure RouteFirst Aid Measure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5][6]
Skin Contact Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[5][6]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.[5][6][7]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Spill and Leak Procedures: In the event of a spill, avoid dust formation and breathing any vapors or mists. Remove all sources of ignition. Absorb the spill with an inert material, such as vermiculite (B1170534) or dry sand, and collect it into a sealed container for disposal.[1] The affected area should then be decontaminated with alcohol.[1]

Waste Deactivation and Disposal: The primary method for safe disposal involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1]

Experimental Protocol for Deactivation: This protocol is intended for small quantities of expired or unused solid waste or residues in empty containers.

Materials:

  • This compound waste

  • Anhydrous acetonitrile (B52724)

  • 5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately labeled and sealed hazardous waste container

  • Stir plate and stir bar

  • Full Personal Protective Equipment (PPE)

Procedure:

  • Preparation: All operations must be performed within a certified chemical fume hood.

  • Dissolution: For solid waste, carefully dissolve it in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]

  • Quenching/Hydrolysis: Slowly add the acetonitrile solution of the phosphoramidite (B1245037) to the 5% aqueous sodium bicarbonate solution while stirring. The weak basic condition helps to neutralize any acidic byproducts.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the phosphoramidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1] Do not dispose of the chemical into drains or the environment.[3]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment (PPE) prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood handle_chem Handle Chemical in Fume Hood prep_fumehood->handle_chem handle_storage Store at -20°C in Sealed Container handle_chem->handle_storage spill Spill Occurs handle_chem->spill exposure Exposure Occurs handle_chem->exposure waste_deactivate Deactivate Waste (Hydrolysis) handle_storage->waste_deactivate spill_contain Contain with Inert Material spill->spill_contain spill_decon Decontaminate Area spill_contain->spill_decon waste_dispose Dispose as Hazardous Waste spill_decon->waste_dispose waste_deactivate->waste_dispose first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.